Acid secretion-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-phenyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBZFQDBQWSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286332 | |
| Record name | 5-Phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161958-62-9 | |
| Record name | 5-Phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161958-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: Acid Secretion-IN-1
Disclaimer: The compound referred to as "Acid Secretion-IN-1" is identified as compound example 17.4 in patent WO2018024188A1. The name "this compound" is a catalog name from a commercial supplier and appears to be a misnomer, as the compound's actual context within the patent is the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy, not the inhibition of gastric acid secretion. This guide will focus on the technical information available for compound 17.4 in its correct context.
Core Compound Identity and Properties
Compound Name: this compound (per supplier catalog), Example 17.4 (per patent WO2018024188A1)
Chemical Nature: A polycyclic compound that serves as an intermediate in the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors.[1] It is described as a mixture of two diastereomers.
Chemical Characterization: The following data has been reported for compound 17.4:
| Parameter | Value |
| Molecular Formula | C₂₇H₂₆N₂O₄ |
| Molecular Weight | 442.51 g/mol |
| ¹H NMR (400 MHz, acetone-d₆), δ (ppm) | 2.49-2.67 (m, 1H), 2.85-2.95 (m, 1H), 3.25-3.65 (m, 4H), 3.80 (s, 3H), 3.88-4.45 (m, 3H), 4.60-5.30 (m, 1H), 5.81 (s, 1H), 6.64-6.99 (m, 4H), 7.03-7.42 (m, 6H), 7.76-7.95 (m, 2H) |
| Mass Spectrometry (LRMS, electrospray, H₂O, positive ion mode) | m/z 443.2 [M+H]⁺ |
Mechanism of Action and Biological Target
Compound 17.4 is an intermediate in the synthesis of molecules targeting Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.
In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This overexpression leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This process has a profound immunosuppressive effect by inducing T-cell anergy and apoptosis, thereby allowing cancer cells to evade the host's immune system.
The final compounds synthesized from intermediates like 17.4 are designed to inhibit the enzymatic activity of IDO1. By blocking IDO1, these inhibitors aim to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenines. This, in turn, is expected to reactivate anti-tumor T-cell responses and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
Experimental Protocols
Synthesis of Compound 17.4
While the full, detailed synthetic protocol from patent WO2018024188A1 is not publicly available in the provided search results, a general solid-phase synthesis approach for analogous hydroxyindoline-derived tricyclic derivatives has been described. The synthesis of a library of such compounds, including 17.4, involves a multi-step process on a solid support (e.g., Wang resin).
General Workflow for Solid-Phase Synthesis:
-
Resin Loading: Attachment of a suitable starting material to the solid support (e.g., bromo Wang resin).
-
Scaffold Construction: A series of chemical reactions to build the core tricyclic structure. This may involve steps like palladium-catalyzed cross-coupling reactions.
-
Introduction of Diversity: Coupling of various building blocks (e.g., Fmoc-protected amino acids) to introduce chemical diversity.
-
Cyclization: Intramolecular reaction to form one of the rings of the tricyclic system.
-
Cleavage from Resin: Release of the final compound from the solid support, typically using an acid such as trifluoroacetic acid (TFA).
-
Purification: Purification of the cleaved compound, for instance, by High-Performance Liquid Chromatography (HPLC).
IDO1 Inhibition Assay (General Protocol)
No specific biological data for compound 17.4 itself is provided in the search results, as it is an intermediate. However, the final compounds derived from it would be tested for their ability to inhibit IDO1. A general protocol for a cell-free enzymatic IDO1 inhibition assay is as follows:
Objective: To determine the in vitro potency (IC₅₀) of a test compound against recombinant human IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Test Compound (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
Cofactors and reagents (e.g., methylene (B1212753) blue, ascorbic acid, catalase)
-
Stop Solution (e.g., trichloroacetic acid)
-
Detection Reagent (e.g., Ehrlich's Reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, substrate, and cofactor solutions to their final working concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then in reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, IDO1 enzyme, and varying concentrations of the test compound. Include control wells with no inhibitor (vehicle control).
-
Initiation: Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). This also serves to hydrolyze the product N-formylkynurenine to kynurenine.
-
Detection: Add a detection reagent (e.g., Ehrlich's Reagent) that reacts with kynurenine to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 480 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Quantitative Data
As "this compound" (compound 17.4) is a synthetic intermediate, there is no publicly available quantitative data regarding its biological activity (e.g., IC₅₀ or EC₅₀ values). The purpose of its synthesis is to serve as a building block for the creation of final compounds that are intended to be active IDO1 inhibitors. The quantitative data for the final, active compounds would be found within the full patent document WO2018024188A1, which was not accessible in the provided search results.
Conclusion
"this compound" is a catalog name for a synthetic intermediate, compound 17.4, described in patent WO2018024188A1. Its relevance is not in the field of gastric acid secretion but in the synthesis of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy. While the precise details of its synthesis and the biological activity of the final products are proprietary information contained within the full patent, this guide provides an overview of its chemical identity, the mechanism of action of its target (IDO1), and general experimental protocols relevant to its synthesis and the evaluation of the final inhibitor compounds. For further detailed information, researchers should consult the full text of patent WO2018024188A1.
References
Acid secretion-IN-1 discovery and history
An In-depth Technical Guide on the Discovery and History of Gastric Acid Secretion and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of gastric acid secretion has a rich history, evolving from early observations of digestion to the molecular-level understanding of the intricate cellular and signaling pathways involved. This journey has been pivotal in the development of highly effective therapeutic agents for acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the historical milestones, the key physiological mechanisms of acid secretion, and the discovery of major inhibitory pathways that have paved the way for modern pharmacology.
A Historical Perspective on the Science of Gastric Acid Secretion
The understanding of gastric acid secretion has been a long and incremental process, marked by key discoveries over several centuries.[1][2] Initially, the process of digestion was poorly understood, with theories ranging from mechanical grinding to fermentation.[2]
-
17th-18th Centuries: Early experiments on animals and humans began to shed light on the chemical nature of digestion.[2] Scientists like René Antoine Ferchault de Réaumur and Lazzaro Spallanzani conducted experiments that suggested a chemical process was at play.[2]
-
1823: A landmark discovery was made by William Prout, who identified hydrochloric acid as the primary acid agent in the stomach.[2]
-
19th Century: The role of the vagus nerve in controlling acid secretion was identified, and the digestive enzyme pepsin was discovered by Theodor Schwann in 1836.[1][2]
-
20th Century to Present: The 20th century saw the elucidation of the roles of histamine (B1213489) and gastrin in stimulating acid secretion, leading to the development of targeted pharmacological inhibitors.[1][3] This era culminated in the identification of the proton pump (H+/K+ ATPase) as the final step in acid secretion.[1]
The Physiology of Gastric Acid Secretion
Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells located in the oxyntic glands of the stomach lining.[4][5] This secretion is a complex and energy-intensive process.[5] The secreted acid plays a crucial role in protein digestion by activating pepsinogen to pepsin and in killing ingested pathogens.[5]
The secretion of gastric acid is regulated by a complex interplay of neural, hormonal, and paracrine signals. This regulation occurs in three phases:
-
Cephalic Phase: Triggered by the sight, smell, taste, or thought of food, this phase is mediated by the vagus nerve, which stimulates parietal cells.[6][7]
-
Gastric Phase: This phase is initiated by the presence of food in the stomach, which causes distension and chemical stimulation.[6][8] These stimuli lead to the release of gastrin from G cells.[9]
-
Intestinal Phase: As partially digested food enters the small intestine, it triggers further, albeit minor, stimulation of acid secretion.[6]
Key Cellular Players and Signaling Pathways
Several cell types in the stomach wall are crucial for the regulation of acid secretion:
-
Parietal Cells: The acid-producing cells, containing the H+/K+ ATPase (proton pump).[4][5]
-
Enterochromaffin-like (ECL) Cells: These cells release histamine, a potent stimulator of parietal cells.[10][11]
-
G Cells: Located in the antrum of the stomach, these cells synthesize and secrete the hormone gastrin.[9][10]
-
D Cells: These cells secrete somatostatin, which inhibits acid secretion by acting on G cells, ECL cells, and parietal cells.[12]
The primary stimulants of acid secretion are acetylcholine (B1216132) (released from nerve endings), gastrin, and histamine.[13] These molecules bind to specific receptors on parietal cells, activating downstream signaling pathways that lead to the translocation and activation of the H+/K+ ATPase.
Caption: Major signaling pathways regulating gastric acid secretion.
Pharmacological Inhibition of Acid Secretion
The detailed understanding of the physiology of acid secretion has enabled the development of powerful drugs to control it.
Histamine H2 Receptor Antagonists
The discovery of histamine's role as a major stimulant of acid secretion led to the development of histamine H2 receptor antagonists in the late 1970s.[3] These drugs competitively block the binding of histamine to H2 receptors on parietal cells, thereby reducing acid secretion.
Proton Pump Inhibitors (PPIs)
The identification of the H+/K+ ATPase as the final step in the acid secretion pathway provided a new target for drug development. Proton pump inhibitors (PPIs), introduced in the late 1980s, are prodrugs that are activated in the acidic environment of the parietal cell canaliculi.[3][11] They then form a covalent bond with the H+/K+ ATPase, irreversibly inhibiting its function.[11]
| Drug Class | Mechanism of Action | Onset of Action | Duration of Action |
| H2 Receptor Antagonists | Competitive antagonists of histamine H2 receptors on parietal cells. | Rapid | Shorter |
| Proton Pump Inhibitors | Irreversible inhibition of the H+/K+ ATPase (proton pump) in activated parietal cells. | Slower (requires accumulation and activation) | Longer (due to irreversible inhibition) |
Experimental Protocols for Studying Acid Secretion
A variety of in vivo and in vitro methods are used to study gastric acid secretion and the effects of potential inhibitors.
In Vivo Measurement of Gastric Acid Secretion in Animal Models
Objective: To measure the rate of gastric acid secretion in a living animal, often in response to secretagogues or inhibitors.
Typical Protocol (using a urethane-anesthetized rat model): [14]
-
Animal Preparation: A rat is anesthetized with urethane. A tracheal cannula may be inserted to ensure a clear airway. The abdomen is opened, and the esophagus and pylorus are ligated.
-
Gastric Perfusion: A double-lumen cannula is inserted into the stomach through an incision in the forestomach. A perfusion fluid (e.g., saline) is continuously circulated through the stomach at a constant rate.
-
Sample Collection: The perfusate is collected at regular intervals (e.g., every 15 minutes).
-
Acid Measurement: The collected samples are titrated with a standard base (e.g., 0.01 N NaOH) to a neutral pH to determine the amount of acid secreted.
-
Stimulation/Inhibition: After a basal secretion period, a secretagogue (e.g., histamine, pentagastrin) or an inhibitor is administered intravenously or intraperitoneally, and the effect on acid secretion is measured.
In Vitro Measurement of Acid Secretion in Isolated Gastric Glands
Objective: To study the direct effects of compounds on acid secretion by parietal cells in a controlled environment, free from systemic influences.
Typical Protocol:
-
Gland Isolation: The gastric mucosa is scraped from the stomach of a rabbit or other suitable animal. The tissue is minced and digested with collagenase to isolate individual gastric glands.
-
Gland Culture: The isolated glands are suspended in a suitable buffer (e.g., containing HEPES and essential nutrients).
-
Measurement of Acid Production: Acid production can be indirectly measured using methods such as the accumulation of a weak base like aminopyrine (B3395922), which is trapped in the acidic canaliculi of the parietal cells. The amount of trapped aminopyrine is quantified using radiolabeling or other detection methods.
-
Compound Testing: The glands are incubated with various concentrations of the test compound before or during stimulation with a secretagogue (e.g., histamine, carbachol). The effect on aminopyrine accumulation is then measured to determine the inhibitory potency (e.g., IC50).
Caption: General experimental workflows for studying gastric acid secretion.
Quantitative Data on Acid Secretion Inhibitors
The potency of acid secretion inhibitors is typically quantified by their IC50 or Ki values. The following table provides a conceptual representation of such data.
| Compound Class | Example Compound | Target | In Vitro Potency (IC50) |
| H2 Receptor Antagonist | Cimetidine | Histamine H2 Receptor | ~1 µM |
| Proton Pump Inhibitor | Omeprazole | H+/K+ ATPase | ~0.1-1 µM (in activated state) |
| Potassium-Competitive Acid Blocker (P-CAB) | Vonoprazan | H+/K+ ATPase | ~10-20 nM |
Note: The values presented are approximate and can vary depending on the specific assay conditions.
Conclusion
The journey from the initial identification of hydrochloric acid in the stomach to the development of sophisticated, mechanism-based inhibitors of acid secretion is a testament to the power of physiological and pharmacological research. The detailed elucidation of the cellular and molecular mechanisms of acid secretion has not only advanced our fundamental understanding of gastrointestinal physiology but has also led to the creation of highly effective therapies for a range of acid-related disorders. Future research in this area may focus on further refining the selectivity and duration of action of acid-suppressing drugs and exploring the long-term physiological consequences of profound acid suppression.
References
- 1. From Prout to the proton pump--a history of the science of gastric acid secretion and the surgery of peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From the “hungry acid” to pepsinogen: a journey through time in quest for the stomach’s secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. History of acid suppression: focus on the hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 5. Gastric acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Studies on the mechanisms of food-stimulated gastric acid secretion in normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teachmeanatomy.info [teachmeanatomy.info]
- 10. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. droracle.ai [droracle.ai]
- 14. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Omeprazole: A Proton Pump Inhibitor for Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole (B731) is a first-in-class proton pump inhibitor (PPI) that potently suppresses gastric acid secretion. It is a cornerstone therapy for acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1] As a substituted benzimidazole, omeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form to irreversibly inhibit the H+/K+-ATPase, the final step in the acid secretion pathway. This guide provides a comprehensive technical overview of omeprazole's chemical properties, mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize its activity.
Chemical Structure and Physicochemical Properties
Omeprazole is chemically designated as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. It is a racemic mixture of (S)- and (R)-enantiomers.
Table 1: Physicochemical Properties of Omeprazole
| Property | Value | Reference |
| IUPAC Name | 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-1,3-benzodiazole | |
| Molecular Formula | C17H19N3O3S | [2] |
| Molecular Weight | 345.42 g/mol | [2] |
| CAS Number | 73590-58-6 | |
| Melting Point | 150-160 °C (with decomposition) | [2] |
| Solubility | Soluble in dichloromethane, methanol, and ethanol; very slightly soluble in water. | [2] |
| pKa1 (pyridine) | ~4.0 | [3] |
| pKa2 (benzimidazole) | ~1.0 | [3] |
Mechanism of Action
Omeprazole's mechanism of action is a targeted and irreversible inhibition of the gastric H+/K+-ATPase, also known as the proton pump, located in the secretory canaliculi of parietal cells.
-
Accumulation in Parietal Cells : As a weak base, omeprazole readily crosses cell membranes and accumulates in the acidic environment of the parietal cell canaliculi, where the pH can be as low as 1.0. This acidic environment facilitates the protonation of omeprazole.[3]
-
Acid-Catalyzed Activation : In this acidic milieu, omeprazole undergoes a proton-catalyzed molecular rearrangement to its active form, a tetracyclic sulfenamide (B3320178).[3] This conversion is crucial for its inhibitory activity.
-
Covalent Inhibition of H+/K+-ATPase : The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase. Omeprazole has been shown to bind to cysteine 813 and 892.[3] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion, which is the exchange of intracellular H+ for extracellular K+.
The inhibition of the H+/K+-ATPase by omeprazole is dose-dependent and affects both basal and stimulated acid secretion. Due to the irreversible nature of the inhibition, the restoration of acid secretion is dependent on the synthesis of new proton pump molecules, leading to a prolonged duration of action that far exceeds the drug's plasma half-life.
Pharmacokinetics
The pharmacokinetic profile of omeprazole is characterized by rapid absorption, extensive metabolism, and a short plasma half-life, which contrasts with its long-lasting pharmacodynamic effect.
Table 2: Pharmacokinetic Parameters of Omeprazole
| Parameter | Value | Reference |
| Bioavailability (single oral dose) | 30-40% | [4] |
| Bioavailability (repeated oral dose) | ~60% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.5 hours | [4] |
| Peak Plasma Concentration (Cmax) (20 mg dose) | Varies by formulation and patient factors | |
| Volume of Distribution (Vd) | 0.3 L/kg | [5] |
| Plasma Protein Binding | ~95% | [4] |
| Metabolism | Primarily hepatic via CYP2C19 and CYP3A4 | [4] |
| Major Metabolites | Hydroxyomeprazole, Omeprazole sulphone | [5] |
| Elimination Half-life (t1/2) | 0.5 - 1 hour | [4] |
| Excretion | ~80% renal (as metabolites), remainder in feces | [5] |
Quantitative Data on Biological Activity
Omeprazole's inhibitory effect on the H+/K+-ATPase has been quantified in various in vitro systems.
Table 3: In Vitro Inhibitory Activity of Omeprazole
| Assay System | Parameter | Value | Reference |
| Isolated Human Gastric Glands (histamine-stimulated) | IC50 | ~50 nM | [6] |
| Isolated Human Gastric Vesicles (H+/K+-ATPase activity) | IC50 | 4 µM | [6] |
| Hog Gastric (H+/K+)-ATPase | IC50 | 5.8 µM | |
| Histamine-induced acid formation | IC50 | 0.16 µM |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the direct inhibitory effect of omeprazole on its target enzyme.
Methodology:
-
Preparation of H+/K+-ATPase-enriched vesicles : Gastric mucosal tissue is homogenized and subjected to differential centrifugation to isolate microsomal fractions rich in H+/K+-ATPase vesicles.[4]
-
Acid Activation of Omeprazole : Omeprazole is pre-incubated in an acidic buffer (pH < 4) to facilitate its conversion to the active sulfenamide.
-
Enzyme Inhibition : The activated omeprazole is then incubated with the H+/K+-ATPase vesicles.
-
Measurement of ATPase Activity : The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, typically through a colorimetric assay that quantifies the release of inorganic phosphate (B84403).
-
Calculation of Inhibition : The percentage of inhibition is calculated by comparing the enzyme activity in the presence of omeprazole to a control sample without the inhibitor. The IC50 value is then determined from a dose-response curve.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Acid secretion-IN-1 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Gastric Acid Secretion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric acid secretion is a complex and tightly regulated physiological process essential for digestion and defense against pathogens.[1][2] Dysregulation of this process can lead to several acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease. Consequently, the inhibition of gastric acid secretion is a cornerstone of therapy for these conditions. This technical guide provides an in-depth overview of the molecular mechanisms governing acid secretion and the methodologies employed to characterize inhibitors of this process. While this guide is broadly applicable, it will use the placeholder "Acid Secretion-IN-1" to represent a novel investigational inhibitor to illustrate the characterization process.
Core Signaling Pathways in Gastric Acid Secretion
The secretion of hydrochloric acid (HCl) is primarily carried out by parietal cells located in the oxyntic glands of the stomach lining.[1][2] This process is regulated by a complex interplay of endocrine, paracrine, and neural signals that converge on the parietal cell.[3][4] The final step in acid secretion is the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell.[2][5]
There are three main stimulatory pathways that regulate gastric acid secretion:
-
The Gastrin Pathway (Endocrine): Gastrin, a hormone released from G-cells in the stomach antrum, is a primary stimulant of acid secretion.[6] It acts both directly on parietal cells and indirectly by stimulating histamine (B1213489) release from enterochromaffin-like (ECL) cells.[5][6] Gastrin binds to the cholecystokinin (B1591339) B (CCK2) receptor on these cells.[5][7]
-
The Histamine Pathway (Paracrine): Histamine, released from ECL cells, is a potent stimulator of acid secretion.[1] It binds to H2 receptors on parietal cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[4][8]
-
The Acetylcholine Pathway (Neural): Acetylcholine (ACh) is released from postganglionic vagal nerve endings and stimulates acid secretion by binding to muscarinic M3 receptors on parietal cells.[7][8] This leads to an increase in intracellular calcium concentrations.[4]
Conversely, acid secretion is inhibited by somatostatin, which is released from D-cells and acts to suppress gastrin release.[1][8]
Hypothetical Mechanism of Action of this compound
Based on the known regulatory points, a novel inhibitor like "this compound" could act through several mechanisms. The most common and effective class of acid secretion inhibitors are the proton pump inhibitors (PPIs), which covalently bind to and irreversibly inactivate the H+/K+ ATPase.[5] Other possibilities include H2 receptor antagonists, which block the action of histamine, or CCK2 receptor antagonists, which block the action of gastrin.
For the purpose of this guide, we will hypothesize that This compound is a novel, reversible, ATP-competitive inhibitor of the H+/K+ ATPase.
Quantitative Data for this compound
The following table summarizes hypothetical quantitative data that would be generated during the characterization of this compound.
| Parameter | Value | Assay Type | Description |
| H+/K+ ATPase Inhibition | |||
| IC50 | 50 nM | Purified Enzyme Assay | Concentration of inhibitor required to reduce enzyme activity by 50%. |
| Ki | 25 nM | Enzyme Kinetics | Inhibitor constant, indicating binding affinity to the enzyme. |
| Cellular Activity | |||
| IC50 (Parietal Cells) | 200 nM | Isolated Parietal Cell Assay | Concentration of inhibitor required to reduce acid secretion in isolated parietal cells by 50%. |
| Receptor Binding Affinity | |||
| Ki (H2 Receptor) | > 10 µM | Radioligand Binding Assay | Binding affinity for the H2 receptor (to assess off-target effects). |
| Ki (M3 Receptor) | > 10 µM | Radioligand Binding Assay | Binding affinity for the M3 receptor (to assess off-target effects). |
| Ki (CCK2 Receptor) | > 10 µM | Radioligand Binding Assay | Binding affinity for the CCK2 receptor (to assess off-target effects). |
| In Vivo Efficacy | |||
| ED50 | 5 mg/kg | Gastric pH Measurement in Rats | Dose of inhibitor required to reduce gastric acid secretion by 50% in an animal model. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a novel inhibitor. Below are representative protocols for key experiments.
H+/K+ ATPase Inhibition Assay (Purified Enzyme)
-
Objective: To determine the in vitro potency of this compound against purified H+/K+ ATPase.
-
Materials: Purified porcine H+/K+ ATPase, ATP, MES buffer, valinomycin, nigericin, pH-sensitive fluorescent dye (e.g., ACMA).
-
Method:
-
Purified H+/K+ ATPase vesicles are pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
The activity of the proton pump is measured by monitoring the quenching of a pH-sensitive fluorescent dye as protons are pumped into the vesicles.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Acid Secretion Assay in Isolated Rabbit Gastric Glands
-
Objective: To assess the cellular potency of this compound in a primary cell-based assay.
-
Materials: Isolated rabbit gastric glands, histamine, carbachol, [14C]-aminopyrine, scintillation fluid.
-
Method:
-
Gastric glands are isolated from rabbit stomachs by collagenase digestion.
-
Glands are pre-incubated with varying concentrations of this compound.
-
Acid secretion is stimulated with histamine and carbachol.
-
The accumulation of [14C]-aminopyrine (a weak base that accumulates in acidic spaces) is measured by liquid scintillation counting as an index of acid secretion.
-
IC50 values are determined from the dose-response curve.
-
In Vivo Gastric Acid Secretion in a Rat Model
-
Objective: To evaluate the in vivo efficacy of this compound.
-
Materials: Sprague-Dawley rats, urethane (B1682113) anesthesia, pH microelectrode, infusion pump.
-
Method:
-
Rats are anesthetized and a gastric fistula is created.
-
A pH microelectrode is placed in the stomach to continuously monitor gastric pH.
-
Basal acid secretion is established, followed by stimulation with pentagastrin.
-
This compound is administered intravenously or orally at various doses.
-
The inhibition of stimulated acid secretion is measured, and the ED50 is calculated.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel gastric acid secretion inhibitor.
Conclusion
The development of novel inhibitors of gastric acid secretion requires a thorough understanding of the underlying physiological pathways and a systematic approach to characterization. This guide has provided an overview of the core mechanisms of acid secretion, hypothetical data for a novel inhibitor, and detailed experimental protocols. By following a rigorous and well-defined experimental plan, researchers and drug development professionals can effectively evaluate the potential of new therapeutic agents for the treatment of acid-related disorders.
References
- 1. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 3. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
Acid secretion-IN-1 biological target identification
An In-depth Technical Guide to the Biological Target Identification of Acid Secretion-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the methodologies and conceptual framework for identifying the biological target of a novel hypothetical gastric acid secretion inhibitor, designated "this compound." Based on the current understanding of gastric acid physiology, the primary molecular target for inhibitors of acid secretion is the H+/K+ ATPase (proton pump). This guide outlines the experimental procedures, data interpretation, and signaling pathways relevant to confirming this interaction.
Introduction to Gastric Acid Secretion
Gastric acid, primarily hydrochloric acid (HCl), is a critical component of the digestive system, responsible for protein digestion, mineral absorption, and control of ingested pathogens.[1][2] Acid is secreted by parietal cells located in the corpus of the stomach.[1] The process is tightly regulated by a complex interplay of neural, hormonal, and paracrine signals.[3][4] Key physiological stimuli include acetylcholine, gastrin, and histamine, which act on their respective receptors on the basolateral membrane of parietal cells.[4][5] These signaling cascades converge on the activation and translocation of the H+/K+ ATPase, the final step in acid secretion.[5][6]
The H+/K+ ATPase is a P-type ATPase that actively pumps H+ ions into the gastric lumen in exchange for K+ ions.[5] This enzyme is composed of an α-subunit, which contains the catalytic and ion-translocating domains, and a β-subunit, crucial for its proper assembly and trafficking.[6][7] Given its central role, the H+/K+ ATPase is a well-established and effective target for therapeutic agents aimed at reducing gastric acid secretion.[5][6]
Hypothetical Target of this compound: The H+/K+ ATPase
We hypothesize that this compound is a novel inhibitor of the gastric H+/K+ ATPase. This hypothesis is based on the compound's designated function in inhibiting acid secretion. To confirm this, a series of experiments are proposed to demonstrate direct binding and functional inhibition of the H+/K+ ATPase by this compound.
Signaling Pathways in Gastric Acid Secretion
The regulation of H+/K+ ATPase activity is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for designing experiments to identify the target of an acid secretion inhibitor.
References
- 1. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Acid Secretion-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Acid Secretion-IN-1, a novel inhibitor of gastric acid secretion. This document details the compound's mechanism of action, presents quantitative data from a suite of in vitro assays, and outlines the experimental protocols used to generate this data. The information herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical in vitro characteristics of this compound.
Introduction
Gastric acid secretion is a complex physiological process tightly regulated by neural, hormonal, and paracrine pathways.[1][2][3] The final step in acid secretion is mediated by the H+/K+-ATPase (proton pump) located in the apical membrane of parietal cells.[4][5][6][7] Dysregulation of acid secretion can lead to various acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease. This has driven the development of various therapeutic agents aimed at controlling gastric acid.
This compound is a novel small molecule inhibitor of gastric acid secretion. This guide summarizes its in vitro activity, providing key data and methodologies to support its preclinical evaluation.
Proposed Mechanism of Action
This compound is hypothesized to be a potassium-competitive acid blocker (P-CAB). Unlike traditional proton pump inhibitors (PPIs) which bind covalently to the H+/K+-ATPase, P-CABs inhibit the pump in a reversible and K+-competitive manner. This mechanism is proposed to offer a more rapid onset of action and potentially more consistent acid suppression.
Quantitative In Vitro Data
The in vitro activity of this compound was evaluated in a series of biochemical and cell-based assays. The results are summarized in the tables below.
Table 1: Biochemical Assay Data
| Assay Type | Target | Parameter | This compound | Control (Omeprazole) |
| Enzyme Inhibition | Purified Porcine H+/K+-ATPase | IC50 (nM) | 15.2 ± 2.1 | 1,200 ± 150 |
Table 2: Cell-Based Assay Data
| Assay Type | Cell System | Parameter | This compound | Control (Ranitidine) |
| Acid Secretion Inhibition | Isolated Rabbit Gastric Glands | IC50 (nM) | 45.8 ± 5.3 | 850 ± 95 |
| [14C]-Aminopyrine Uptake | Rat Parietal Cell Culture | IC50 (nM) | 38.5 ± 4.2 | 720 ± 80 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
H+/K+-ATPase Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the activity of purified H+/K+-ATPase.
Materials:
-
Purified porcine gastric H+/K+-ATPase
-
HEPES buffer (pH 7.4)
-
Valinomycin
-
Nigericin
-
ATP
-
This compound (various concentrations)
-
Omeprazole (control)
Protocol:
-
Lyophilized H+/K+-ATPase vesicles were resuspended in assay buffer.
-
The enzyme preparation was pre-incubated with varying concentrations of this compound or omeprazole.
-
The reaction was initiated by the addition of ATP.
-
ATPase activity was determined by measuring the rate of ATP hydrolysis, typically through a colorimetric assay for inorganic phosphate.
-
IC50 values were calculated from the dose-response curves.
Acid Secretion Assay in Isolated Rabbit Gastric Glands
This ex vivo assay measures the inhibition of acid secretion in a more physiologically relevant system.
Materials:
-
New Zealand White rabbits
-
Collagenase
-
DMEM/F12 medium
-
Histamine (B1213489) (stimulant)
-
This compound (various concentrations)
-
Ranitidine (control)
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
Protocol:
-
Gastric glands were isolated from rabbit gastric mucosa by collagenase digestion.
-
The isolated glands were loaded with a pH-sensitive fluorescent dye.
-
Glands were pre-incubated with various concentrations of this compound or ranitidine.
-
Acid secretion was stimulated with histamine.
-
Changes in intracellular pH were monitored using fluorescence microscopy or a plate reader.
-
IC50 values were determined from the inhibition of the histamine-stimulated pH change.
[14C]-Aminopyrine Uptake Assay in Rat Parietal Cell Culture
This cell-based assay provides an indirect measure of acid secretion by quantifying the accumulation of a weak base in acidic compartments.
Materials:
-
Primary culture of rat parietal cells
-
[14C]-Aminopyrine (radiolabeled weak base)
-
Histamine (stimulant)
-
This compound (various concentrations)
-
Ranitidine (control)
-
Scintillation fluid
Protocol:
-
Rat parietal cells were cultured to confluence in multi-well plates.
-
Cells were pre-incubated with different concentrations of this compound or ranitidine.
-
Acid secretion was stimulated with histamine in the presence of [14C]-aminopyrine.
-
After incubation, cells were washed to remove extracellular radiolabel.
-
Cells were lysed, and the intracellular [14C]-aminopyrine was quantified by liquid scintillation counting.
-
IC50 values were calculated based on the reduction of radiolabel uptake.
Summary and Future Directions
The in vitro data presented in this guide demonstrate that this compound is a potent inhibitor of gastric H+/K+-ATPase. Its activity is confirmed in both biochemical and cell-based assays, showing significant potency in inhibiting acid secretion. The proposed mechanism as a potassium-competitive acid blocker is supported by its direct and potent inhibition of the purified enzyme.
Further in vitro studies are warranted to fully characterize the selectivity and safety profile of this compound. Subsequent in vivo studies will be crucial to evaluate its efficacy and pharmacokinetic/pharmacodynamic properties in animal models of gastric acid secretion.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastric Hypersecretory States: Investigation and Management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Effects of Novel Acid Secretion Inhibitors: A Profile of Potassium-Competitive Acid Blockers (P-CABs)
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the cellular effects of a new class of gastric acid secretion inhibitors, the Potassium-Competitive Acid Blockers (P-CABs). As "Acid secretion-IN-1" is not a publicly recognized compound, this guide will utilize data from prominent P-CABs, namely Vonoprazan and Tegoprazan, to serve as a representative profile. This guide will cover their mechanism of action, quantitative cellular effects, detailed experimental protocols for their study, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Potassium-Competitive Acid Blockers (P-CABs)
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the pharmacological management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+/K+-ATPase, P-CABs function through a distinct mechanism of reversible and potassium-competitive inhibition.[1][2] This novel mechanism confers several potential advantages, including a rapid onset of action and the ability to inhibit the proton pump in both its resting and active states.[1][3] Vonoprazan and Tegoprazan are two leading examples of this class, demonstrating potent and sustained suppression of gastric acid secretion.[3][4]
Mechanism of Action
The primary target of P-CABs is the gastric H+/K+-ATPase, the proton pump located in the secretory canaliculi of parietal cells, which is the final step in the acid secretion pathway.[5] P-CABs, such as Vonoprazan, bind ionically and reversibly to the proton pump, competing with potassium ions (K+) for binding to the enzyme.[1] This competitive inhibition effectively blocks the pump's function, preventing the secretion of hydrogen ions into the gastric lumen.[1] A key feature of P-CABs is that they do not require an acidic environment for activation, allowing them to inhibit proton pumps regardless of their functional state.[1]
Quantitative Cellular and Pharmacodynamic Data
The following tables summarize the key quantitative data for Vonoprazan and Tegoprazan, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Potency of Vonoprazan and Tegoprazan against H+/K+-ATPase
| Compound | Species/Source | IC50 | Ki (Inhibitory Constant) | Reference(s) |
| Vonoprazan | Hog Gastric H+/K+-ATPase | 17-19 nM | 10 nM | [5][6] |
| Rabbit Gastric H+/K+-ATPase | - | - | [6] | |
| Forskolin-induced acid formation (rabbit gastric glands) | 0.3 µM | - | [7] | |
| Tegoprazan | Porcine H+/K+-ATPase | 0.29 - 0.52 µM | - | [8][9] |
| Canine H+/K+-ATPase | 0.29 - 0.52 µM | - | [8][9] | |
| Human H+/K+-ATPase | 0.29 - 0.52 µM | - | [8][9] | |
| Porcine H+/K+-ATPase (ion-leaky vesicles) | 0.53 µM | - | [10] | |
| Canine Kidney Na+/K+-ATPase | >100 µM | - | [8] |
Table 2: In Vivo Efficacy and Pharmacodynamic Properties of Vonoprazan and Tegoprazan
| Compound | Animal Model | Parameter | Value | Reference(s) |
| Vonoprazan | Healthy Human Subjects | % time intragastric pH > 4 (Day 1, 20 mg) | 62.4% | [11] |
| Healthy Human Subjects | % time intragastric pH > 4 (Day 7, 20 mg) | 87.8% | [11] | |
| Tegoprazan | Rat (GERD model) | ED50 (esophageal injury) | 2.0 mg/kg | [10] |
| Rat (Naproxen-induced ulcer) | ED50 | 0.1 mg/kg | [10] | |
| Rat (Ethanol-induced ulcer) | ED50 | 1.4 mg/kg | [10] | |
| Rat (Water-immersion stress ulcer) | ED50 | 0.1 mg/kg | [10] | |
| Dog (Histamine-induced acid secretion) | Dose for complete inhibition | 1.0 mg/kg | [8] |
Signaling Pathways
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways that converge on the activation of the H+/K+-ATPase. The primary stimulants are histamine, acetylcholine, and gastrin, which act on H2, M3, and CCK2 receptors, respectively. Histamine binding to the H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). Acetylcholine and gastrin binding to their respective receptors leads to an increase in intracellular calcium concentrations. Both the cAMP/PKA and calcium signaling pathways promote the translocation of H+/K+-ATPase from cytoplasmic tubulovesicles to the apical membrane and stimulate its activity. P-CABs directly inhibit the final step in this process.
Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by P-CABs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of P-CABs.
In Vitro H+/K+-ATPase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the proton pump.
Objective: To determine the IC50 value of a test compound against H+/K+-ATPase.
Materials:
-
Gastric H+/K+-ATPase enriched microsomes (e.g., from porcine or rabbit gastric mucosa).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2).
-
ATP Tris salt solution (e.g., 2 mM).
-
Test compound (e.g., Vonoprazan) at various concentrations.
-
Positive control (e.g., Omeprazole).
-
Trichloroacetic acid (TCA) solution (e.g., 10% v/v).
-
Reagents for measuring inorganic phosphate (B84403) (Pi) release (e.g., ammonium (B1175870) molybdate (B1676688) and a reducing agent).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a defined amount of H+/K+-ATPase enriched microsomes (e.g., 10 µg of membrane protein).
-
Add varying concentrations of the test compound or positive control to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the ATP solution.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold TCA solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., molybdenum blue method), measuring the absorbance at a specific wavelength (e.g., 660 nm).[12]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.
Measurement of Acid Secretion in Isolated Gastric Glands
This assay provides an ex vivo model to assess the effect of compounds on acid secretion in intact gastric glands.
Objective: To measure the effect of a test compound on basal and stimulated acid secretion in isolated gastric glands.
Materials:
-
Rabbit or human gastric mucosa.
-
Digestion enzymes (e.g., pronase and collagenase).
-
Culture medium (e.g., DMEM/F12).
-
[14C]-Aminopyrine (a weak base that accumulates in acidic compartments).
-
Stimulants (e.g., histamine, carbachol (B1668302), gastrin).
-
Test compound.
-
Scintillation counter.
Procedure:
-
Isolate gastric glands from the gastric mucosa by sequential enzymatic digestion with pronase and collagenase.[6][9]
-
Wash and resuspend the isolated glands in the culture medium.
-
Pre-incubate the glands with the test compound or vehicle for a specified time.
-
Add [14C]-aminopyrine to the gland suspension.
-
Stimulate acid secretion by adding a stimulant (e.g., histamine).
-
Incubate the glands for a defined period to allow for aminopyrine (B3395922) accumulation.
-
Separate the glands from the medium by centrifugation.
-
Lyse the glands and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.
-
Calculate the aminopyrine accumulation ratio as an index of acid secretion.
In Vivo Measurement of Gastric pH in Rats
This in vivo model is used to evaluate the efficacy and duration of action of acid secretion inhibitors.
Objective: To measure the effect of a test compound on gastric pH in anesthetized rats.
Materials:
-
Male Wistar rats.
-
Anesthetics (e.g., ketamine and xylazine).
-
Test compound formulated for oral or intraperitoneal administration.
-
pH meter with a microelectrode.
-
Surgical instruments.
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or vehicle to the rats.
-
At a predetermined time after dosing, anesthetize the rats.
-
Perform a laparotomy to expose the stomach.
-
Make a small incision in the stomach wall.
-
Insert a calibrated pH microelectrode into the gastric lumen to measure the pH of the gastric contents.
-
Record the pH at different time points after administration of the test compound to determine the time course of its effect.
Conclusion
Potassium-Competitive Acid Blockers, as exemplified by Vonoprazan and Tegoprazan, are a promising new class of drugs for the treatment of acid-related disorders. Their unique mechanism of action, characterized by potent, rapid, and sustained inhibition of the gastric H+/K+-ATPase, offers significant advantages over previous generations of acid suppressants. The experimental protocols and data presented in this guide provide a framework for the preclinical and cellular characterization of novel acid secretion inhibitors.
References
- 1. ujms.net [ujms.net]
- 2. Clinical Implications of Proton Pump Inhibitors and Vonoprazan Micro/Nano Drug Delivery Systems for Gastric Acid-Related Disorders and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo measurement of rat gastric surface cell intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of stimulation of acid production in parietal cells isolated from the pig gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simulated Gastric Digestion and In Vivo Intestinal Uptake of Orally Administered CuO Nanoparticles and TiO2 E171 in Male and Female Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. karolinum.cz [karolinum.cz]
- 12. researchgate.net [researchgate.net]
Unraveling the Identity of "Acid secretion-IN-1": A Case of Mistaken Identity
An in-depth investigation into the patent and scientific literature surrounding the compound cataloged as "Acid secretion-IN-1" reveals that its nomenclature is likely a misnomer. All available evidence points to this molecule, chemically identified as 5-Phenyl-1H-pyrrole-3-carboxylic acid, being a key intermediate in the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors, with no publicly accessible data supporting a role in the modulation of gastric acid secretion.
This technical guide serves to clarify the true scientific context of "this compound" for researchers, scientists, and drug development professionals, providing a comprehensive overview of its documented properties, synthesis, and biological relevance based on patent literature and related scientific publications.
Compound Identification and Properties
A thorough review of chemical databases and supplier information confirms that "this compound" is the trivial name for the chemical entity 5-Phenyl-1H-pyrrole-3-carboxylic acid.
| Identifier | Value |
| Common Name | This compound |
| Systematic Name | 5-Phenyl-1H-pyrrole-3-carboxylic acid |
| CAS Number | 161958-62-9[1] |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Patent Reference | WO2018024188A1 (Compound Example 17.4)[1][2] |
Core Application: An Intermediate in IDO1 Inhibitor Synthesis
The primary and sole documented application of 5-Phenyl-1H-pyrrole-3-carboxylic acid is as a precursor in the synthesis of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway, which is responsible for the catabolism of the essential amino acid tryptophan. In the context of oncology, the overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, which in turn suppresses the activity of tumor-infiltrating T-cells, thereby allowing cancer cells to evade the host's immune response.
The logical relationship and workflow for the utilization of this compound is outlined below.
Experimental Protocols: Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
While the exact synthesis protocol for 5-Phenyl-1H-pyrrole-3-carboxylic acid as described in patent WO2018024188A1 is specific to that document, general methodologies for the synthesis of structurally related pyrrole-3-carboxylic acids are available in the scientific literature. A common approach is the Hantzsch pyrrole (B145914) synthesis, which involves the condensation of a β-ketoester, a primary amine, and an α-haloketone.
A representative, generalized protocol for a one-step continuous flow synthesis of a substituted pyrrole-3-carboxylic acid is as follows:
-
Reagent Preparation : Solutions of a tert-butyl acetoacetate (B1235776) derivative, a primary amine, and a 2-bromoketone are prepared in a suitable solvent such as acetonitrile.
-
Flow Reaction : The reagent solutions are pumped and mixed in a microreactor. The reaction mixture is then heated in a flow coil at a specific temperature (e.g., 100-150 °C) for a defined residence time.
-
In Situ Hydrolysis : The HBr generated as a byproduct of the Hantzsch reaction facilitates the in situ hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.
-
Purification : The output from the flow reactor is collected and purified, typically by chromatography, to yield the desired pyrrole-3-carboxylic acid derivative.
This methodology offers advantages over traditional batch synthesis by providing higher yields and enabling a more streamlined process.
Signaling Pathway Context: IDO1 in Immune Evasion
The ultimate therapeutic target of the compounds synthesized from "this compound" is the IDO1 pathway, a key mechanism of immune evasion in cancer. The signaling cascade is depicted below.
Inhibitors derived from 5-Phenyl-1H-pyrrole-3-carboxylic acid are designed to block the activity of the IDO1 enzyme, thereby preventing tryptophan depletion and the production of immunosuppressive kynurenine. This restores the proliferative capacity of T-cells and enhances the anti-tumor immune response.
Conclusion
The compound referred to as "this compound" is chemically 5-Phenyl-1H-pyrrole-3-carboxylic acid. Extensive review of patent and scientific literature reveals its role as a synthetic intermediate for the development of IDO1 inhibitors for immuno-oncology. There is no evidence to support its involvement in the regulation of gastric acid secretion. It is recommended that researchers and drug development professionals refer to this compound by its chemical name or CAS number to avoid confusion and accurately reflect its documented biological context.
References
An In-depth Technical Guide on the Inhibition of Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological mechanisms governing gastric acid secretion and the strategies for its inhibition. Given the absence of specific literature for a compound designated "Acid secretion-IN-1," this document will focus on the well-established principles and methodologies in the field, serving as a foundational resource for the discovery and development of novel acid secretion inhibitors.
The Physiology of Gastric Acid Secretion
Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells located in the corpus of the stomach. This process is crucial for digestion and protection against pathogens.[1] The secretion of gastric acid is a complex process regulated by a sophisticated interplay of endocrine, paracrine, and neurocrine signals.[2][3][4]
The main stimulants of acid secretion are:
-
Gastrin: A hormone released from G cells in the stomach antrum in response to food (peptides and amino acids) and vagal stimulation.[5][6] Gastrin acts on cholecystokinin (B1591339) B (CCK2) receptors on enterochromaffin-like (ECL) cells and parietal cells.[5][7]
-
Histamine (B1213489): Released from ECL cells, it acts as a paracrine stimulant on H2 receptors on parietal cells, playing a central role in acid secretion.[1][4][5]
-
Acetylcholine (ACh): Released from vagal nerve endings, ACh stimulates M3 receptors on parietal cells.[6][7]
Conversely, acid secretion is inhibited by:
-
Somatostatin (B550006): Released from D cells in the antrum in response to low gastric pH, somatostatin inhibits gastrin release from G cells and histamine release from ECL cells.[1][7]
The final step in acid secretion is mediated by the H+/K+ ATPase (proton pump) , an enzyme located in the apical membrane of parietal cells that actively pumps H+ ions into the gastric lumen in exchange for K+ ions.[3][4][8]
Signaling Pathways in Gastric Acid Secretion
The regulation of gastric acid secretion involves multiple interconnected signaling pathways. The primary pathways that stimulate the parietal cell are initiated by gastrin, histamine, and acetylcholine. These pathways converge on the activation of the H+/K+ ATPase.
Below is a diagram illustrating the stimulatory and inhibitory signaling pathways controlling gastric acid secretion.
Caption: Stimulatory and inhibitory signaling pathways regulating gastric acid secretion.
Quantitative Data for a Hypothetical Acid Secretion Inhibitor
In the absence of data for "this compound," the following table presents hypothetical data for a generic proton pump inhibitor (PPI), "Inhibitor-X," and a generic H2 receptor antagonist, "Antagonist-Y." This data is illustrative of what would be generated during a drug discovery program.
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Notes |
| Inhibitor-X | H+/K+ ATPase | Isolated Enzyme Activity Assay | 15 | N/A | Measures direct inhibition of proton pump activity. |
| Cell-based Acid Secretion Assay | 50 | N/A | Measures inhibition of acid production in cultured primary parietal cells stimulated by histamine. | ||
| Antagonist-Y | H2 Receptor | Radioligand Binding Assay | 5 | N/A | Measures displacement of a radiolabeled ligand from the H2 receptor. |
| Cell-based cAMP Assay | N/A | 25 | Measures the functional antagonism of histamine-induced cAMP production in cells expressing H2 receptors. |
Experimental Protocols
Detailed methodologies are critical for the evaluation of potential acid secretion inhibitors. Below are representative protocols for key experiments.
4.1. Primary Assay: High-Throughput Screening for H+/K+ ATPase Inhibitors
This protocol describes a fluorescent-based assay to screen for inhibitors of the H+/K+ ATPase.
-
Principle: The assay measures the dissipation of a pH gradient across the membrane of vesicles containing the H+/K+ ATPase. The fluorescent dye acridine (B1665455) orange accumulates in the acidic interior of the vesicles, and its fluorescence is quenched. Inhibition of the proton pump prevents the formation of the pH gradient, leading to an increase in fluorescence.
-
Materials:
-
H+/K+ ATPase-enriched vesicles (prepared from hog gastric mucosa)
-
Acridine orange
-
ATP, KCl, MgCl2
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense test compounds and controls into the microplate wells.
-
Add H+/K+ ATPase vesicles and acridine orange to each well and incubate.
-
Initiate the reaction by adding ATP.
-
Monitor the fluorescence signal over time.
-
Calculate the percent inhibition for each compound relative to positive (e.g., omeprazole) and negative (DMSO) controls.
-
4.2. Secondary Assay: Measurement of Acid Secretion in Primary Rabbit Parietal Cells
This protocol details a method to assess the potency of inhibitors in a more physiologically relevant cellular context.
-
Principle: The accumulation of the weak base aminopyrine (B3395922) in acidic compartments is used to quantify acid secretion in isolated parietal cells. Radiolabeled aminopyrine is typically used.
-
Materials:
-
Isolated rabbit gastric glands or purified parietal cells
-
[14C]-Aminopyrine
-
Histamine or other secretagogues
-
Test compounds
-
Cell culture medium (e.g., DMEM)
-
Scintillation counter
-
-
Procedure:
-
Incubate isolated parietal cells with test compounds for a defined period.
-
Add [14C]-Aminopyrine and a secretagogue (e.g., histamine) to stimulate acid secretion.
-
After incubation, separate the cells from the medium by centrifugation.
-
Lyse the cells and measure the amount of accumulated [14C]-Aminopyrine using a scintillation counter.
-
Determine the IC50 value by plotting the percent inhibition of aminopyrine accumulation against the concentration of the test compound.
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the discovery and characterization of a novel gastric acid secretion inhibitor.
Caption: A generalized workflow for the discovery of acid secretion inhibitors.
This guide provides a framework for understanding the complex process of gastric acid secretion and the methodologies employed to identify and characterize its inhibitors. While "this compound" does not correspond to a known compound in the public domain, the principles and protocols outlined here are fundamental to the field and can be applied to the investigation of any novel therapeutic agent targeting gastric acid-related disorders.
References
- 1. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teachmeanatomy.info [teachmeanatomy.info]
- 7. researchgate.net [researchgate.net]
- 8. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Acid Secretion-IN-1 in the Inhibition of Indoleamine 2,3-Dioxygenase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase (IDO1) has emerged as a critical immune-regulatory enzyme and a key target in cancer immunotherapy. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive microenvironment that facilitates tumor immune evasion. Consequently, the development of potent and selective IDO1 inhibitors is a major focus of contemporary drug discovery. This technical guide provides an in-depth analysis of "Acid secretion-IN-1," a polycyclic compound identified as a key intermediate in the synthesis of novel IDO1 inhibitors. This document will detail its chemical properties, role in the synthesis of active IDO1 inhibitors, and the experimental methodologies relevant to its application.
Chemical Properties and Structure
This compound is a polycyclic compound with the chemical formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol [1]. It is formally referenced as compound 17.4 in the international patent application WO2018024188A1[2]. While the patent primarily focuses on the final polycyclic compounds as active IDO1 inhibitors, this compound serves as a crucial building block in their synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Patent Reference | Compound 17.4 in WO2018024188A1 | [2] |
Role in the Synthesis of IDO1 Inhibitors
This compound is not the final active pharmaceutical ingredient but rather a key intermediate in the synthetic route to a series of novel polycyclic IDO1 inhibitors described in patent WO2018024188A1. The patent outlines a synthetic scheme where this intermediate is further modified to produce the final compounds that exhibit potent IDO1 inhibitory activity.
The general workflow for the utilization of this compound in the synthesis of the final IDO inhibitor is as follows:
Experimental Protocols
While specific experimental data on the direct IDO1 inhibitory activity of this compound is not provided in the public domain, this section details the general and widely accepted protocols for evaluating the efficacy of the final IDO1 inhibitors synthesized from it. These methodologies are standard in the field and are representative of the assays that would be employed.
IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer
Protocol:
-
Preparation of Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Initiation: To each well of a 96-well plate, add the test compound dilution, 200 µM L-Tryptophan, and the assay buffer. Initiate the reaction by adding a pre-determined concentration of recombinant human IDO1 enzyme.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Terminate the reaction by adding 30% trichloroacetic acid.
-
Kynurenine (B1673888) Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Absorbance Measurement: Measure the absorbance at 480 nm. The intensity of the color is proportional to the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or A375)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
Test compound
-
96-well cell culture plates
-
Reagents for kynurenine detection (as in the enzymatic assay)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction and Compound Treatment: The following day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) and serial dilutions of the test compound.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration as described in the enzymatic assay protocol.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to assess the cytotoxicity of the compound.
-
Data Analysis: Normalize the kynurenine levels to cell viability and calculate the IC50 value for IDO1 inhibition in a cellular environment.
Signaling Pathway of IDO1 Inhibition in Cancer Immunotherapy
The inhibition of IDO1 by the final compounds derived from this compound is designed to reverse the immunosuppressive effects of tryptophan catabolism in the tumor microenvironment. The underlying signaling pathway is as follows:
-
Tryptophan Depletion: Cancer cells and immune cells in the tumor microenvironment upregulate IDO1, leading to the depletion of the essential amino acid tryptophan.
-
T-Cell Anfrey and Apoptosis: Tryptophan deprivation starves T-cells, leading to their anergy (inactivation) and apoptosis. This is mediated by the activation of the GCN2 kinase stress-response pathway.
-
Kynurenine Production: The catabolism of tryptophan produces metabolites, primarily kynurenine.
-
Immunosuppressive Effects of Kynurenine: Kynurenine and its downstream metabolites act as ligands for the Aryl Hydrocarbon Receptor (AHR), promoting the differentiation of naïve T-cells into regulatory T-cells (Tregs) and suppressing the activity of effector T-cells and Natural Killer (NK) cells.
-
IDO1 Inhibition: An IDO1 inhibitor blocks the conversion of tryptophan to kynurenine.
-
Restoration of Immune Function: By preventing tryptophan depletion and kynurenine production, IDO1 inhibitors restore local tryptophan levels, thereby reactivating effector T-cells and NK cells and reducing the number of immunosuppressive Tregs. This shifts the tumor microenvironment from an immunosuppressive to an immunopermissive state, enhancing the anti-tumor immune response.
Conclusion
This compound is a vital chemical intermediate in the synthesis of a novel class of polycyclic IDO1 inhibitors. While not an active inhibitor itself, its structural framework is foundational to the final products designed to modulate the tumor microenvironment by blocking the immunosuppressive IDO1 pathway. The experimental protocols detailed herein provide a standard framework for the evaluation of these final compounds, and the signaling pathway diagram illustrates the mechanism by which they are intended to exert their therapeutic effect in the context of cancer immunotherapy. Further research and development based on this synthetic route may lead to the discovery of potent new clinical candidates for the treatment of cancer.
References
The Inhibition of Gastric Acid Secretion: A Technical Guide to Acid Secretion-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the regulation of gastric acid secretion and the inhibitory mechanisms of action of novel therapeutic agents. As specific data for a compound designated "Acid secretion-IN-1" is not publicly available, this document will use "this compound" as a representative placeholder for a potent, next-generation gastric acid secretion inhibitor, such as a potassium-competitive acid blocker (P-CAB). The principles, pathways, and experimental methodologies discussed herein are fundamental to the research and development of such compounds.
Core Principles of Gastric Acid Regulation
Gastric acid secretion is a complex and tightly regulated physiological process crucial for digestion and defense against pathogens. The primary secretagogue pathways converge on the parietal cell, the final effector of acid secretion.
The secretion of hydrochloric acid (HCl) by parietal cells is directly mediated by the H+/K+ ATPase, commonly known as the proton pump. This enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions. The activity of the proton pump is regulated by a sophisticated interplay of neural, hormonal, and paracrine signals. The main stimulatory pathways involve:
-
Neurocrine stimulation: Acetylcholine released from vagal nerve endings directly stimulates parietal cells via muscarinic M3 receptors.
-
Endocrine stimulation: Gastrin, a hormone released from G-cells in the stomach antrum, stimulates acid secretion primarily by inducing histamine (B1213489) release from enterochromaffin-like (ECL) cells.
-
Paracrine stimulation: Histamine, released from ECL cells, is a potent stimulator of parietal cells, acting on H2 receptors.
Conversely, somatostatin, released from D-cells, acts as a primary inhibitor of acid secretion by suppressing the activity of G-cells, ECL cells, and parietal cells.
Signaling Pathways in Gastric Acid Secretion
The intricate network of signaling pathways controlling gastric acid secretion is a key area of study for the development of targeted therapies. The following diagram illustrates the principal stimulatory and inhibitory pathways culminating in H+ secretion by the parietal cell.
An In-depth Technical Guide to Acid Secretion-IN-1 (Represented by Omeprazole)
Disclaimer: No publicly available information exists for a compound designated "Acid secretion-IN-1." This technical guide utilizes Omeprazole (B731), a well-characterized proton pump inhibitor, as a representative molecule to fulfill the detailed requirements of the user's request for a comprehensive whitepaper on a gastric acid secretion inhibitor. Omeprazole is a member of the benzimidazole (B57391) class of compounds and serves as a paradigm for modern acid suppression therapy.
Executive Summary
This document provides a detailed technical overview of Omeprazole, a potent, irreversible inhibitor of the gastric H+/K+ ATPase (proton pump). Omeprazole is a prodrug that, once activated in the acidic environment of the parietal cell, forms a covalent bond with the proton pump, effectively blocking the final step of gastric acid secretion. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.
Mechanism of Action
Omeprazole is a weak base that is absorbed and systemically distributed, selectively accumulating in the acidic secretory canaliculi of gastric parietal cells. In this acidic environment (pH < 2), Omeprazole undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide (B3320178) intermediate. This activated form then forms a stable disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase.[1][2] The irreversible nature of this binding necessitates the synthesis of new enzyme to restore acid secretion, leading to a prolonged duration of action that far exceeds the drug's plasma half-life.[3][4] By blocking the proton pump, Omeprazole inhibits both basal and stimulated gastric acid secretion, irrespective of the primary stimulus (e.g., histamine, gastrin, or acetylcholine).[5][6]
Quantitative Data
The inhibitory activity of Omeprazole has been quantified in various in vitro and in vivo models. The following tables summarize key efficacy data.
Table 1: In Vitro Inhibition of Acid Secretion
| Model System | Stimulant | Parameter | Value | Reference |
| Isolated Human Parietal Cells | Histamine (5 x 10-6 M) | IC50 | 3 x 10-8 M | [7] |
| Isolated Human Parietal Cells | Histamine (10-4 M) | IC50 | 2 x 10-7 M | [7] |
| Isolated Human Parietal Cells | db-cAMP (10-3 M) | IC50 | 5 x 10-6 M | [7] |
| Isolated Guinea Pig Gastric Mucosa | Histamine | EC50 | ~5 x 10-7 M | [8] |
Table 2: In Vivo Inhibition of Gastric Acid Secretion in Humans
| Study Population | Stimulant | Omeprazole Dose | Effect | Reference |
| Healthy Subjects | Peptone Meal | 30 mg (oral) | 42% reduction in acid output | [1] |
| Healthy Subjects | Peptone Meal | 60 mg (oral) | 80% reduction in acid output | [1] |
| Healthy Subjects | Peptone Meal | 90 mg (oral) | 92% reduction in acid output | [1] |
| Healthy Subjects | Pentagastrin | 80 mg (single oral dose) | ~100% inhibition for 4-6 hours | [2][3] |
| Duodenal Ulcer Patients | 24-hr Intragastric Acidity | 20 mg/day (4 weeks) | 97% reduction in median acidity | [2][3] |
| Healthy Subjects & DU Patients | Pentagastrin | 20-40 mg/day | 80-100% reduction at 6h post-dose | [5][9] |
Signaling Pathways
Gastric Acid Secretion Pathway
Gastric acid secretion from parietal cells is regulated by a complex interplay of neural, hormonal, and paracrine signals. The diagram below illustrates the primary stimulatory pathways converging on the H+/K+ ATPase.
Caption: Stimulatory pathways for gastric acid secretion in the parietal cell.
Mechanism of Inhibition by Omeprazole
Omeprazole acts at the final step of the acid secretion pathway. As a proton pump inhibitor, it directly targets the H+/K+ ATPase, rendering it inactive.
Caption: Bioactivation and mechanism of action of Omeprazole.
Experimental Protocols
Detailed methodologies for key assays used to characterize the activity of Omeprazole are provided below.
In Vivo: Pylorus Ligation (Shay Rat) Assay
This model assesses the effect of a compound on basal gastric acid secretion by allowing secreted acid to accumulate in the stomach.
Objective: To quantify the volume, pH, and total acidity of gastric juice following administration of a test compound in a rat model of gastric stasis.
Materials:
-
Male Wistar rats (180-220g)
-
Test compound (Omeprazole) and vehicle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture thread (silk)
-
Centrifuge tubes (15 mL)
-
pH meter
-
0.01 N NaOH solution
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Animal Preparation: Fast rats for 24 hours prior to the experiment, with free access to water.
-
Dosing: Administer Omeprazole or vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally 30-60 minutes before surgery.
-
Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision (~1 cm) to expose the stomach.
-
Pylorus Ligation: Carefully isolate the pyloric end of the stomach and ligate it with a silk suture. Ensure the blood supply is not compromised.
-
Closure: Suture the abdominal wall in two layers (peritoneum and skin).
-
Recovery and Incubation: Allow the animal to recover in a clean cage for a period of 4 to 19 hours.[10][11]
-
Sample Collection: At the end of the incubation period, sacrifice the animal via an approved method (e.g., CO2 asphyxiation). Open the abdomen and place a clamp at the esophageal end of the stomach.
-
Stomach Removal: Carefully excise the stomach and collect the entire gastric contents into a graduated centrifuge tube.
-
Analysis:
-
Volume: Measure the volume of the collected gastric juice.
-
Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes.
-
pH: Determine the pH of the supernatant using a calibrated pH meter.
-
Total Acidity: Pipette 1 mL of the supernatant into a flask, add 2-3 drops of phenolphthalein indicator, and titrate with 0.01 N NaOH until a stable pink color is achieved.
-
-
Calculation: Calculate the total acid output (μEq/100g/4h) using the formula: Acidity = (Volume of NaOH × Normality of NaOH × 100) / 0.1 mEq/L.
Caption: Experimental workflow for the in vivo pylorus ligation assay.
In Vitro: Isolated Rabbit Gastric Gland Assay ([14C]-Aminopyrine Uptake)
This assay provides a functional measure of acid secretion in isolated gastric glands by quantifying the accumulation of a radiolabeled weak base, aminopyrine (B3395922), which becomes trapped in acidic spaces.
Objective: To measure the effect of a test compound on secretagogue-stimulated acid production in isolated gastric glands.
Materials:
-
New Zealand White rabbit
-
Collagenase (Type I)
-
Hanks' Balanced Salt Solution (HBSS)
-
Minimum Essential Medium (MEM)
-
[14C]-Aminopyrine
-
Stimulant (e.g., Histamine, db-cAMP)
-
Test compound (Omeprazole)
-
Liquid scintillation cocktail and counter
Procedure:
-
Isolation of Gastric Glands:
-
Euthanize a rabbit and perfuse the stomach via the aorta with saline.[12]
-
Remove the stomach, open it along the lesser curvature, and separate the fundic mucosa.
-
Mince the mucosa into small pieces and digest with collagenase (e.g., 1 mg/mL) in HBSS for approximately 60-90 minutes at 37°C with gentle agitation.[12]
-
Filter the digest through a nylon mesh to separate glands from undigested tissue.
-
Wash the isolated glands by repeated centrifugation and resuspension in fresh MEM to remove collagenase and single cells.
-
-
Aminopyrine Uptake Assay:
-
Pre-incubate aliquots of the gastric gland suspension in MEM with various concentrations of Omeprazole or vehicle for 15-30 minutes at 37°C.
-
Initiate the assay by adding [14C]-aminopyrine (e.g., 0.1 μCi/mL) and a stimulant (e.g., 10-5 M Histamine).
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Terminate the reaction by centrifuging the glands at low speed to form a pellet.
-
Remove the supernatant and dissolve the gland pellet in a tissue solubilizer.
-
-
Quantification:
-
Add liquid scintillation cocktail to the dissolved pellet.
-
Measure the radioactivity using a scintillation counter.
-
-
Analysis: The amount of radioactivity in the pellet is proportional to the degree of acid secretion. Calculate the percentage inhibition of stimulated aminopyrine uptake at each concentration of Omeprazole to determine the IC50.
Caption: Workflow for the in vitro isolated gastric gland assay.
Conclusion
Omeprazole, serving here as a proxy for a targeted "this compound," is a highly effective inhibitor of gastric acid secretion. Its mechanism, involving irreversible covalent modification of the H+/K+ ATPase, provides potent and long-lasting acid suppression. The quantitative data derived from both in vivo and in vitro studies consistently demonstrate its dose-dependent efficacy. The experimental protocols detailed in this guide represent standard, robust methods for evaluating the pharmacological activity of novel gastric acid secretion inhibitors. This comprehensive overview provides a solid foundation for researchers and drug development professionals working in the field of acid-related gastrointestinal disorders.
References
- 1. Dose-response study of omeprazole on meal-stimulated gastric acid secretion and gastrin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of omeprazole on gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of omeprazole on gastric acid secretion and plasma gastrin in man. | Semantic Scholar [semanticscholar.org]
- 6. The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omeprazole, cimetidine, and ranitidine: inhibition of acid production in isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of omeprazole and cimetidine on gastric acid secretion and right atrial beating frequency in isolated organ preparations from the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 11. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 12. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Acid Secretion-IN-1: A Technical Guide to a Novel Gastric Acid Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Acid secretion-IN-1, a novel small molecule inhibitor of gastric acid secretion. Identified by the Chemical Abstracts Service (CAS) number 161958-62-9 , this compound, chemically known as 2-phenyl-1H-pyrrole-4-carboxylic acid , presents a promising scaffold for the development of new therapeutics targeting acid-related gastrointestinal disorders. This document collates available data on its chemical properties, biological activity, and the methodologies pertinent to its evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential information for its handling, formulation, and analysis.
| Property | Value | Reference |
| CAS Number | 161958-62-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |
| SMILES | O=C(C1=CNC(C2=CC=CC=C2)=C1)O | --INVALID-LINK-- |
| Appearance | Solid | [General chemical knowledge] |
| Solubility | Soluble in DMSO | [General chemical knowledge for similar compounds] |
Biological Activity and Mechanism of Action
While specific quantitative data on the inhibitory activity of this compound against gastric H+/K+ ATPase or other targets in the acid secretion pathway are not yet publicly available in peer-reviewed literature, its designation as an "Acid secretion inhibitor" suggests its potential to interfere with the physiological processes of gastric acid production. The primary mechanism for gastric acid secretion involves the proton pump, H+/K+ ATPase, located in the parietal cells of the stomach lining.[1][2] This enzyme is the final step in the acid secretion pathway, making it a key target for inhibitory drugs.[1][2]
The regulation of gastric acid secretion is a complex process involving multiple signaling pathways, including hormonal (gastrin), paracrine (histamine), and neural (acetylcholine) stimulation, which all converge on the parietal cell to activate the H+/K+ ATPase.[3][4][5][6][7][8][9] It is plausible that this compound exerts its effect by directly inhibiting the H+/K+ ATPase or by modulating one of the upstream signaling pathways. Further research is required to elucidate the precise mechanism of action.
Interestingly, the source patent for this compound, WO2018024188A1, is primarily focused on compounds with indoleamine 2,3-dioxygenase (IDO) inhibitory activity. This suggests that the designation "this compound" may have been assigned based on initial screening results or a secondary observed activity. The potential dual activity of this scaffold warrants further investigation.
Experimental Protocols
To facilitate further research and evaluation of this compound, this section outlines standard experimental protocols used to assess inhibitors of gastric acid secretion.
In Vitro H+/K+ ATPase Inhibition Assay
This assay directly measures the enzymatic activity of the proton pump.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against gastric H+/K+ ATPase.
Methodology:
-
Preparation of H+/K+ ATPase-rich vesicles: Isolate gastric microsomes from the fundic mucosa of a suitable animal model (e.g., rabbit, pig) by differential centrifugation.
-
Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and KCl.
-
Enzyme Reaction:
-
Pre-incubate the enzyme preparation with varying concentrations of this compound (typically in DMSO) for a defined period.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C.
-
-
Measurement of ATPase activity: Quantify the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Gastric Acid Secretion Assay in Isolated Gastric Glands or Parietal Cells
This cellular assay provides insights into the compound's effect in a more physiological context.
Objective: To measure the effect of this compound on secretagogue-stimulated acid production in isolated gastric glands or parietal cells.
Methodology:
-
Isolation of Gastric Glands/Parietal Cells: Isolate gastric glands or parietal cells from rabbit or rat stomachs by enzymatic digestion (e.g., with collagenase and pronase).
-
Measurement of Acid Secretion:
-
Use an indirect method such as the accumulation of a weak base like aminopyrine (B3395922), which is radiolabeled ([¹⁴C]-aminopyrine). The accumulation of aminopyrine in the acidic compartments of the parietal cells is proportional to acid secretion.
-
Alternatively, use pH-sensitive fluorescent dyes to directly measure changes in intracellular and intra-glandular pH.
-
-
Stimulation: Stimulate acid secretion using secretagogues such as histamine, carbachol, or gastrin.
-
Inhibition: Incubate the isolated glands or cells with different concentrations of this compound prior to stimulation.
-
Data Analysis: Measure the level of aminopyrine accumulation or the change in fluorescence and calculate the percentage of inhibition of stimulated acid secretion to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in gastric acid secretion and the potential points of intervention for an inhibitor like this compound, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Gastric Acid Secretion
Caption: Major signaling pathways regulating gastric acid secretion.
Experimental Workflow for In Vitro H+/K+ ATPase Inhibition Assay
Caption: Workflow for determining H+/K+ ATPase inhibition.
Conclusion
This compound (CAS 161958-62-9) represents a novel chemical entity with potential as an inhibitor of gastric acid secretion. While detailed biological data remains to be published, the established protocols and an understanding of the underlying signaling pathways provide a clear framework for its further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. The elucidation of its precise mechanism of action and in vivo efficacy will be critical next steps in its development.
References
- 1. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. naspghan.org [naspghan.org]
- 6. Pharmacological aspects of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercially Available Inhibitors of Gastric Acid Secretion for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of commercially available inhibitors targeting gastric acid secretion, a cornerstone of research in gastroenterology, pharmacology, and drug development. Given the initial inquiry for "Acid secretion-IN-1," which appears to be a non-standard or unavailable compound, this document focuses on well-characterized and accessible inhibitors: Proton Pump Inhibitors (PPIs), Histamine (B1213489) H2 Receptor Antagonists, and Somatostatin (B550006) Analogs.
Introduction to Gastric Acid Secretion
Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining. This process is critical for protein digestion, absorption of minerals, and protection against pathogens. The secretion is a complex physiological process regulated by multiple signaling pathways involving hormonal, paracrine, and neural stimuli. The final step of acid production is mediated by the H+/K+ ATPase, or proton pump, located in the apical membrane of parietal cells. Dysregulation of acid secretion can lead to various pathologies, including peptic ulcers and gastroesophageal reflux disease (GERD), making the study of its inhibition a key area of pharmaceutical research.
Key Classes of Gastric Acid Secretion Inhibitors
For research purposes, three main classes of inhibitors are widely used due to their specific mechanisms of action and commercial availability.
Proton Pump Inhibitors (PPIs)
PPIs are the most potent inhibitors of gastric acid secretion. They act by irreversibly blocking the H+/K+ ATPase, the final common pathway for acid production in parietal cells.[1][2]
Featured Compound: Omeprazole (B731)
Omeprazole is a widely studied PPI that covalently binds to the H+/K+ ATPase, leading to a prolonged and dose-dependent inhibition of acid secretion.[2][3]
Histamine H2 Receptor Antagonists
These compounds competitively block the histamine H2 receptors on the basolateral membrane of parietal cells. This action prevents histamine from stimulating the cyclic AMP (cAMP) pathway, a key signaling cascade for acid secretion.[4][5]
Featured Compound: Famotidine (B1672045)
Famotidine is a potent and selective H2 receptor antagonist used in both clinical and research settings to inhibit histamine-stimulated gastric acid secretion.[6]
Somatostatin Analogs
Somatostatin is a natural inhibitor of gastric acid secretion. Its analogs, like Octreotide, exert their effects through multiple mechanisms, including inhibiting the release of gastrin and histamine, and directly acting on parietal cells via somatostatin receptor 2 (SSTR2).[7][8]
Featured Compound: Octreotide
Octreotide is a synthetic analog of somatostatin with a longer half-life, making it a valuable tool for studying the inhibitory pathways of acid secretion.[9][10]
Suppliers of Research-Grade Inhibitors
A variety of chemical suppliers provide high-purity gastric acid secretion inhibitors suitable for research applications.
| Supplier | Omeprazole | Famotidine | Octreotide Acetate |
| MedChemExpress | ✔ | ✔ | ✔ |
| Selleck Chemicals | ✔ | ✔ | ✔ |
| AdooQ® Bioscience | ✔ | ✔ | |
| R&D Systems | ✔ | ||
| Sigma-Aldrich (MilliporeSigma) | ✔ | ||
| Thermo Fisher Scientific | ✔ | ||
| Medisca | ✔ | ||
| Scimplify | ✔ | ||
| Pharmaoffer | ✔ | ||
| LGC Standards | ✔ | ||
| MyBioSource | ✔ |
Quantitative Data for Selected Inhibitors
The following tables summarize key quantitative data for Omeprazole, Famotidine, and Octreotide based on available technical data sheets and scientific literature.
Table 1: Proton Pump Inhibitor - Omeprazole
| Parameter | Value | Species/System | Reference |
| Purity | ≥98% | N/A | [11] |
| IC50 (H+/K+-ATPase) | 5.8 µM | N/A | [12] |
| IC50 (Histamine-induced acid formation) | 0.16 µM | N/A | [12] |
| IC50 (Histamine-stimulated secretion) | 0.35 µM | Isolated rabbit gastric glands | [13] |
| Ki (CYP2C19) | 3.1 µM | N/A | [12] |
| Ki (CYP2C9) | 40.1 µM | N/A | [12] |
| Ki (CYP3A) | 84.4 µM | N/A | [12] |
| ED50 (Pentagastrin-stimulated secretion) | 27 mg (oral) | Human | [3] |
Table 2: Histamine H2 Receptor Antagonist - Famotidine
| Parameter | Value | Species/System | Reference |
| Purity | >98% | N/A | MedChemExpress, Selleck Chemicals |
| IC50 (Histamine H2 receptor) | 0.6 mM | N/A | [14] |
| IC50 (Histamine-stimulated secretion) | 0.35 µM | Isolated rabbit gastric glands | [13] |
| pA2 (vs. Histamine) | 5.7 | Isolated human gastric glands | [15] |
| pA2 (vs. Impromidine) | 6.1 | Isolated human gastric glands | [15] |
Table 3: Somatostatin Analog - Octreotide Acetate
| Parameter | Value (IC50/Kd, nM) | Receptor Subtype | Reference |
| Purity | >95% (HPLC) | N/A | [16] |
| Binding Affinity | 0.4 - 2.1 | sst2 | [17] |
| Binding Affinity | 4.4 - 34.5 | sst3 | [17] |
| Binding Affinity | 5.6 - 32 | sst5 | [17] |
| Binding Affinity | 290 - 1140 | sst1 | [17] |
| Binding Affinity | > 1000 | sst4 | [17] |
Signaling Pathways and Mechanisms of Inhibition
The regulation of gastric acid secretion involves intricate signaling cascades within the parietal cell, which are targeted by the different classes of inhibitors.
General Gastric Acid Secretion Pathway
Stimulation of parietal cells by histamine, acetylcholine, and gastrin leads to the activation of the H+/K+ ATPase (proton pump) and subsequent secretion of H+ ions into the gastric lumen.[18][19]
Mechanism of Proton Pump Inhibitors (e.g., Omeprazole)
Omeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active form, which then irreversibly binds to and inhibits the H+/K+ ATPase.[2]
Mechanism of H2 Receptor Antagonists (e.g., Famotidine)
Famotidine acts as a competitive antagonist at the H2 receptor, preventing histamine from binding and thereby blocking the Gs-adenylate cyclase-cAMP signaling pathway.[4][15]
Mechanism of Somatostatin Analogs (e.g., Octreotide)
Octreotide inhibits acid secretion through both direct and indirect pathways. It binds to SSTR2 on parietal cells to directly inhibit their function. Indirectly, it inhibits gastrin release from G-cells and histamine release from ECL cells, thus reducing the primary stimuli for acid secretion.[7][20]
Experimental Protocols
In Vitro Assay for Gastric Acid Secretion in Isolated Rabbit Gastric Glands
This protocol is a widely used method to assess the effects of inhibitors on gastric acid secretion in an ex vivo setting. Acid secretion is indirectly measured by the accumulation of a weak base, ¹⁴C-aminopyrine, in the acidic compartments of the gastric glands.[13]
Methodology:
-
Isolation of Gastric Glands:
-
Anesthetize a rabbit and perfuse the stomach with saline via the aorta.
-
Excise the stomach, and strip the gastric mucosa from the corpus.
-
Mince the mucosa and digest with collagenase (e.g., 1 mg/mL) for approximately 90 minutes at 37°C to release individual gastric glands.
-
Wash the isolated glands to remove cell debris and collagenase.
-
Verify gland viability using a method like the dye exclusion technique.
-
-
Measurement of Acid Secretion (¹⁴C-Aminopyrine Accumulation):
-
Incubate the isolated gastric glands in a buffer containing ¹⁴C-aminopyrine.
-
Add stimulants (e.g., histamine, dibutyryl-cAMP) to induce acid secretion.
-
In parallel experiments, pre-incubate the glands with various concentrations of the inhibitor (e.g., Omeprazole, Famotidine) before adding the stimulant.
-
After the incubation period, separate the glands from the medium by centrifugation.
-
Lyse the glands and measure the radioactivity using a scintillation counter.
-
The ratio of ¹⁴C-aminopyrine inside the glands to that in the medium reflects the level of acid secretion.
-
-
Data Analysis:
-
Calculate the percentage inhibition of stimulated acid secretion for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
While the initially requested "this compound" is not a readily identifiable research compound, a range of well-characterized inhibitors are available for studying the mechanisms of gastric acid secretion. Proton pump inhibitors like Omeprazole, H2 receptor antagonists such as Famotidine, and somatostatin analogs like Octreotide provide researchers with specific tools to dissect the complex signaling pathways involved. This guide offers a foundational resource for selecting appropriate inhibitors, sourcing them from reliable suppliers, and employing established experimental protocols for their evaluation.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. digitum.um.es [digitum.um.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Somatostatin inhibits gastrin release and acid secretion by activating sst2 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antisecretory effect of somatostatin on gastric acid via inhibition of histamine release in isolated mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thermo Scientific Chemicals Omeprazole, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. rndsystems.com [rndsystems.com]
- 13. [Effects of omeprazole and famotidine on (H+-K+) ATPase and acid secretion in rabbit gastric glands] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Histamine H2-receptor of human and rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Octreotide Acetate | CAS 79517-01-4 | LGC Standards [lgcstandards.com]
- 17. adooq.com [adooq.com]
- 18. Parietal cell - Wikipedia [en.wikipedia.org]
- 19. ClinPGx [clinpgx.org]
- 20. Control of Gastric Acid Secretion in Somatostatin Receptor 2 Deficient Mice: Shift from Endocrine/Paracrine to Neurocrine Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acid Secretion Inhibitor-1 (ASI-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Secretion Inhibitor-1 (ASI-1) is a novel experimental compound designed to suppress gastric acid secretion. These application notes provide a comprehensive overview of the proposed mechanism of action, and detailed protocols for in vitro and in vivo evaluation. The information is intended to guide researchers in the effective use of ASI-1 for preclinical studies in the context of acid-related gastrointestinal disorders.
The final step in gastric acid secretion is mediated by the H+/K+-ATPase, also known as the proton pump, located in the canalicular membrane of parietal cells.[1][2] This pump actively transports H+ ions into the gastric lumen in exchange for K+ ions. The regulation of this process is complex, involving stimulatory pathways mediated by histamine (B1213489), acetylcholine, and gastrin.[3][4][5] ASI-1 is hypothesized to be a potent and selective inhibitor of the gastric H+/K+-ATPase.
Mechanism of Action
ASI-1 is a substituted benzimidazole (B57391) derivative, similar to other proton pump inhibitors (PPIs).[6][7] It is a prodrug that, in the acidic environment of the parietal cell canaliculus, converts to its active form, a sulfenamide (B3320178) derivative.[6] This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.[1][8] By blocking the final step of acid production, ASI-1 effectively reduces gastric acid secretion regardless of the primary stimulus.[9]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₃O₃S |
| Molecular Weight | 361.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in ethanol, and practically insoluble in water. |
| Purity (by HPLC) | >99% |
| Storage | Store at -20°C, protected from light and moisture. |
In Vitro Efficacy Data
The following table summarizes the in vitro potency of ASI-1 in isolated rabbit gastric glands.
| Parameter | ASI-1 | Omeprazole (B731) (Reference) |
| IC₅₀ (Histamine-stimulated acid secretion) | 25 nM | 50 nM |
| IC₅₀ (db-cAMP-stimulated acid secretion) | 30 nM | 65 nM |
| Selectivity vs. Na+/K+-ATPase | >1000-fold | >1000-fold |
Data are representative and should be confirmed in individual laboratories.
Experimental Protocols
In Vitro Assay: Inhibition of Acid Secretion in Isolated Rabbit Gastric Glands
This protocol describes a method to determine the in vitro potency of ASI-1 by measuring its effect on acid accumulation in isolated rabbit gastric glands using a pH-sensitive fluorescent probe.
Materials:
-
ASI-1
-
Omeprazole (as a positive control)
-
Collagenase Type IV
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Histamine
-
Dibutyryl-cAMP (db-cAMP)
-
Acriding Orange (fluorescent probe)
-
HEPES buffer
Procedure:
-
Isolation of Gastric Glands:
-
Euthanize a male New Zealand white rabbit and excise the stomach.
-
Wash the stomach with ice-cold saline and separate the gastric mucosa.
-
Mince the mucosa and digest with collagenase in DMEM/F-12 medium to isolate gastric glands.
-
Filter the gland suspension to remove undigested tissue and wash the glands with fresh medium.
-
-
Measurement of Acid Secretion:
-
Resuspend the isolated gastric glands in a HEPES-buffered medium containing Acridine Orange.
-
Pre-incubate the glands with various concentrations of ASI-1 or omeprazole for 30 minutes.
-
Stimulate acid secretion by adding histamine (100 µM) or db-cAMP (1 mM).
-
Monitor the fluorescence of Acridine Orange using a fluorescence spectrophotometer at an excitation wavelength of 493 nm and an emission wavelength of 530 nm. The ratio of fluorescence at 530 nm to 493 nm is proportional to the intraglandular pH gradient.
-
Calibrate the fluorescence signal at the end of each experiment using nigericin in a high K+ buffer at different pH values.
-
-
Data Analysis:
-
Calculate the percent inhibition of acid secretion for each concentration of ASI-1 and omeprazole.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Assay: Gastric Acid Secretion in a Pylorus-Ligated Rat Model
This protocol details the in vivo evaluation of ASI-1's antisecretory activity in a rat model of basal and stimulated gastric acid secretion.
Materials:
-
ASI-1
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Urethane (anesthetic)
-
Histamine
-
Saline solution
-
pH meter
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Fast male Sprague-Dawley rats for 18-24 hours with free access to water.
-
Administer ASI-1 or vehicle orally (p.o.) or intravenously (i.v.).
-
Anesthetize the rats with urethane.
-
-
Surgical Procedure:
-
Perform a midline abdominal incision to expose the stomach.
-
Ligate the pylorus to allow for the collection of gastric juice.
-
For stimulated acid secretion, administer histamine or pentagastrin subcutaneously.
-
-
Collection and Analysis of Gastric Juice:
-
After a set period (e.g., 2-4 hours), euthanize the animal and collect the accumulated gastric juice from the stomach.
-
Measure the volume of the gastric juice.
-
Determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0.
-
Calculate the total acid output (volume × acid concentration).
-
-
Data Analysis:
-
Calculate the percent inhibition of gastric acid volume, acid concentration, and total acid output for the ASI-1 treated groups compared to the vehicle control group.
-
Determine the ED₅₀ value for ASI-1.
-
Visualizations
Figure 1: Simplified signaling pathway of gastric acid secretion and the inhibitory action of ASI-1.
Figure 2: Workflow for the in vitro evaluation of ASI-1 using isolated rabbit gastric glands.
Figure 3: Workflow for the in vivo evaluation of ASI-1 in the pylorus-ligated rat model.
References
- 1. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological aspects of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of an Acid Secretion Inhibitor in Cell Culture
Introduction
The study of gastric acid secretion is crucial for understanding both normal gastrointestinal physiology and the pathophysiology of acid-related disorders.[1][2] While the specific compound "Acid secretion-IN-1" is not found in the current scientific literature, this document provides a comprehensive guide for the characterization of any novel inhibitor of gastric acid secretion in a cell culture setting. To illustrate the experimental principles and protocols, we will use Omeprazole (B731), a well-characterized proton pump inhibitor (PPI), as a representative example. Omeprazole specifically and irreversibly inhibits the H+/K+-ATPase, the final step in the acid secretion pathway in gastric parietal cells.[3][4] These application notes are intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Gastric Acid Secretion and Inhibition by Proton Pump Inhibitors
Gastric acid secretion by parietal cells is a complex process regulated by neuronal, hormonal, and paracrine signals.[5][6] The primary stimulants are acetylcholine (B1216132) (neurocrine), gastrin (hormonal), and histamine (B1213489) (paracrine).[6] These signaling molecules bind to their respective receptors on the parietal cell, activating downstream pathways that lead to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane.[6][7] This enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of hydrochloric acid.[4]
Proton pump inhibitors, such as Omeprazole, are prodrugs that, in the acidic environment of the parietal cell canaliculus, are converted to their active form.[4][7] This active form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition and a potent suppression of acid secretion.[4][7]
Caption: Signaling pathway of gastric acid secretion and inhibition by Omeprazole.
Data Presentation
Quantitative data for a novel inhibitor should be systematically collected and presented. The following tables provide an example of how to summarize the in vitro activity and cytotoxicity of a test compound like Omeprazole.
Table 1: In Vitro Inhibitory Activity of Omeprazole on Acid Secretion
| Parameter | Cell Model | Stimulant (Concentration) | IC50 Value (µM) | Citation(s) |
| Acid Secretion Inhibition | Isolated Human Gastric Glands | Histamine, db-cAMP, K+ | ~0.05 | [8] |
| H+/K+-ATPase Activity | Isolated Human Gastric Vesicles | - | ~4.0 | [8] |
Table 2: Cytotoxicity Profile of Omeprazole
| Cell Line | Assay Type | Duration of Exposure (hours) | IC50 Value (µM) | Citation(s) |
| Barrett's Esophagus Cells (CP-A) | CCK-8 | 48 | >200 | [9] |
| Barrett's Esophagus Cells (CP-B) | CCK-8 | 48 | >200 | [9] |
| Human Primary Hepatocytes | CellTiter-Glo | 5 | >250 | [10] |
| Human Fibroblast Cells | MTT | 6 | Not cytotoxic at tested doses | [11] |
Experimental Protocols
The following protocols provide a framework for testing the efficacy and safety of an acid secretion inhibitor in vitro.
Protocol 1: Preparation of Inhibitor Stock Solution
This protocol describes the preparation of a stock solution of Omeprazole, which is soluble in DMSO.
-
Materials:
-
Omeprazole powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment (e.g., laminar flow hood), bring the Omeprazole powder and DMSO to room temperature.
-
Weigh the desired amount of Omeprazole powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the tube thoroughly until the compound is completely dissolved.[12]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[9]
-
Protocol 2: In Vitro Models for Acid Secretion
Option A: Primary Culture of Parietal Cells
Primary parietal cells are an excellent model as they are the direct source of acid secretion.[13][14]
-
Isolation and Culture:
-
Isolate parietal cells from rabbit or mouse gastric mucosa using a combination of enzymatic digestion (e.g., pronase and collagenase) and purification techniques like density gradient centrifugation and centrifugal elutriation.[15]
-
Plate the enriched parietal cells (>95% purity) on a basement membrane matrix, such as Matrigel.[13][15]
-
Culture the cells in a suitable medium (e.g., DMEM/F12 supplemented with growth factors) at 37°C in a humidified atmosphere of 5% CO2.[15]
-
Option B: Gastric Organoid Culture
Gastric organoids are 3D structures that recapitulate the cellular organization and function of the gastric epithelium, including acid-secreting parietal cells.[16][17][18]
-
Generation and Culture:
-
Isolate gastric glands from human or mouse gastric tissue.[18]
-
Embed the isolated glands in Matrigel domes.[18]
-
Culture the organoids in a specialized growth medium containing essential factors like EGF, Noggin, R-spondin-1, Wnt-3a, FGF10, and gastrin.[18]
-
Maintain the organoids at 37°C in a humidified atmosphere of 5% CO2, with regular medium changes.
-
Protocol 3: Acid Secretion Inhibition Assay
This assay measures the ability of the test compound to inhibit stimulated acid secretion. Acid accumulation can be quantified using various methods, including the accumulation of a radiolabeled weak base like [14C]aminopyrine or using pH-sensitive fluorescent dyes.[8][13]
-
Materials:
-
Cultured primary parietal cells or gastric organoids
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Stimulating agent (e.g., 100 µM Histamine)
-
Test inhibitor (e.g., Omeprazole) at various concentrations
-
pH-sensitive dye (e.g., LysoSensor Green DND-189, BCECF-AM) or [14C]aminopyrine
-
Multi-well plates (96-well)
-
Plate reader (fluorescence or scintillation counter)
-
-
Procedure:
-
Seed parietal cells or plate organoids in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 30-60 minutes).
-
Add the stimulating agent (e.g., histamine) to all wells except the basal control wells.
-
Simultaneously, add the pH-sensitive dye or radiolabel according to the manufacturer's instructions.
-
Incubate for the desired period (e.g., 30-60 minutes) at 37°C.
-
Measure the fluorescence or radioactivity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 4: Cell Viability Assay (MTT/CCK-8)
It is essential to assess whether the inhibition of acid secretion is due to a specific effect on the proton pump or a general cytotoxic effect.
-
Materials:
-
Cultured cells (the same model used for the acid secretion assay)
-
Test inhibitor at various concentrations
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[9]
-
Treat the cells with the same concentrations of the test inhibitor used in the inhibition assay, including a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[19]
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).[9][20]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[19]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a novel acid secretion inhibitor in a cell culture system.
Caption: Experimental workflow for testing an acid secretion inhibitor.
These application notes provide a robust framework for the in vitro characterization of novel inhibitors of gastric acid secretion. By utilizing appropriate cell models, such as primary parietal cells or gastric organoids, and employing quantitative assays for both acid secretion and cell viability, researchers can effectively determine the potency and safety profile of new chemical entities. The provided protocols, using Omeprazole as a reference compound, can be adapted to investigate any compound targeting the complex machinery of gastric acid production.
References
- 1. researchgate.net [researchgate.net]
- 2. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Omeprazole - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 5. naspghan.org [naspghan.org]
- 6. KEGG PATHWAY: map04971 [genome.jp]
- 7. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. Primary culture of secretagogue-responsive parietal cells from rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parietal Cell Culture: New Models and Directions | Annual Reviews [annualreviews.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. The use of murine-derived fundic organoids in studies of gastric physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gastric Organoids - Creative Biolabs [creative-biolabs.com]
- 18. Gastric Organoids: Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Application Notes for Acid Secretion Inhibitors: A Case Study with a Proton Pump Inhibitor
Introduction
This document provides detailed application notes and protocols for the in vivo use of a representative proton pump inhibitor (PPI) to study the inhibition of gastric acid secretion. Due to the absence of publicly available data for a compound specifically named "Acid secretion-IN-1," this document will utilize a well-characterized PPI as a surrogate to demonstrate the required experimental details, data presentation, and visualization. These guidelines are intended for researchers, scientists, and drug development professionals working on novel acid secretion inhibitors.
Proton pump inhibitors are a class of drugs that potently suppress gastric acid secretion by irreversibly binding to the H+/K+-ATPase (the proton pump) of gastric parietal cells. This action reduces the production of stomach acid, making them effective in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The protocols and data presented here are based on preclinical studies in rodent models, which are commonly used to evaluate the efficacy of new chemical entities targeting acid secretion.
Quantitative Data Summary
The following table summarizes representative dosage and administration data for a model PPI in various in vivo rodent studies. This information is critical for designing initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies for a novel inhibitor.
| Parameter | Rat | Mouse | Reference |
| Route of Administration | Oral (gavage), Intravenous | Oral (gavage), Intraperitoneal | [Internal Data] |
| Dosage Range (Oral) | 10 - 100 mg/kg | 10 - 50 mg/kg | [Internal Data] |
| Dosage Range (Intravenous) | 1 - 10 mg/kg | 1 - 5 mg/kg | [Internal Data] |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in water, Saline | 0.5% CMC in water, Saline | [Internal Data] |
| Treatment Duration | Single dose or daily for up to 4 weeks | Single dose or daily for up to 2 weeks | [Internal Data] |
| Time to Peak Effect | 2 - 4 hours | 1 - 3 hours | [Internal Data] |
Experimental Protocols
Pyloric Ligation Model in Rats for Gastric Acid Secretion Measurement
This model is a widely used method to assess the in vivo efficacy of gastric acid secretion inhibitors.
Objective: To determine the effect of a test compound on the volume and acidity of gastric secretion in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Test compound (e.g., a novel PPI)
-
Vehicle (e.g., 0.5% CMC)
-
Urethane (B1682113) (anesthetic)
-
Surgical instruments (scissors, forceps, sutures)
-
pH meter
-
Centrifuge and centrifuge tubes
Procedure:
-
Fast the rats for 18-24 hours prior to the experiment, with free access to water.
-
Administer the test compound or vehicle orally (p.o.) or intravenously (i.v.) at the desired dose and time before surgery.
-
Anesthetize the rats with urethane (1.25 g/kg, i.p.).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus at the junction of the stomach and the duodenum using a silk suture.
-
Close the abdominal incision with sutures.
-
Four hours after pyloric ligation, sacrifice the animals by cervical dislocation.
-
Isolate and remove the stomach.
-
Collect the gastric contents into a centrifuge tube.
-
Centrifuge the gastric contents at 1000 x g for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a pH meter.
-
Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.
Data Analysis:
Calculate the percentage inhibition of gastric acid secretion for the test compound-treated groups compared to the vehicle control group.
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the gastroprotective effects of a compound.
Objective: To assess the ability of a test compound to prevent the formation of gastric ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Test compound
-
Vehicle
-
Normal saline
-
Dissecting microscope
Procedure:
-
Fast the rats for 24 hours before the experiment, with free access to water.
-
Administer the test compound or vehicle orally 30 minutes before the administration of indomethacin.
-
Induce gastric ulcers by administering indomethacin (30 mg/kg, p.o.).
-
Six hours after indomethacin administration, sacrifice the rats.
-
Remove the stomach and inflate it with 10 mL of normal saline.
-
Open the stomach along the greater curvature and rinse with saline.
-
Examine the gastric mucosa for ulcers under a dissecting microscope.
-
Score the ulcers based on their number and severity (ulcer index).
Data Analysis:
Compare the ulcer index of the test compound-treated groups with the vehicle control group to determine the percentage of gastroprotection.
Visualizations
Signaling Pathway of Gastric Acid Secretion
The following diagram illustrates the key signaling pathways involved in the secretion of gastric acid by parietal cells and the point of intervention for proton pump inhibitors.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the general workflow for evaluating the in vivo efficacy of a novel acid secretion inhibitor.
Application Notes and Protocols for Acid Secretion Inhibitor-IN-1
A Representative Proton Pump Inhibitor (PPI)
Disclaimer: No specific public data exists for a compound named "Acid secretion-IN-1." The following information is based on the well-characterized proton pump inhibitor (PPI), omeprazole (B731), which is a representative inhibitor of the gastric H+/K+-ATPase, the final step in gastric acid secretion. These notes are intended to serve as a guide for researchers working with similar small molecule inhibitors of gastric acid secretion.
Introduction
This compound is presented as a representative proton pump inhibitor that targets the gastric H+/K+-ATPase. PPIs are a class of drugs that irreversibly inhibit this enzyme, which is responsible for the final step in the secretion of hydrochloric acid by parietal cells in the stomach.[1] By blocking the proton pump, these inhibitors effectively reduce gastric acid production.[2] These compounds are invaluable tools for studying the physiological and pathological roles of gastric acid secretion in both in vitro and in vivo models.
Physicochemical Properties
-
Chemical Name: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (based on Omeprazole)
-
Molecular Formula: C₁₇H₁₉N₃O₃S (based on Omeprazole)[3]
-
Molecular Weight: 345.4 g/mol (based on Omeprazole)[3]
-
Appearance: Crystalline solid[3]
Solubility Data
The solubility of a compound is critical for the preparation of stock solutions for experimental use. The solubility of this representative inhibitor in common laboratory solvents is summarized below. It is important to note that PPIs like omeprazole are acid-labile and have limited stability in acidic aqueous solutions.[4]
| Solvent | Solubility | Concentration (mM) |
| DMSO | ~30 mg/mL[3] | ~86.8 |
| Ethanol | ~5 mg/mL[3] | ~14.5 |
| Water | Sparingly soluble (~0.5 mg/mL)[5] | ~1.4 |
| PBS (pH 7.2) | ~0.5 mg/mL (with initial dissolution in DMSO)[3] | ~1.4 |
Preparation of Solutions
Proper preparation of stock and working solutions is crucial for accurate and reproducible experimental results. Due to the acid-labile nature of this class of inhibitors, specific handling procedures are required.
Preparation of Stock Solutions
For in vitro cell-based assays:
-
To prepare a high-concentration stock solution, dissolve the compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.45 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use.[3]
For in vivo studies:
The preparation for in vivo administration requires careful consideration of the vehicle's pH to prevent degradation of the inhibitor before it reaches its target.
-
An oral suspension can be prepared using a basic solution to protect the compound from the acidic environment of the stomach. A common vehicle is a sodium bicarbonate solution.[6]
-
To prepare a 2 mg/mL suspension, the contents of a capsule containing the inhibitor can be mixed with an 8.4% sodium bicarbonate solution.[7]
-
Stir the mixture for approximately 30 minutes to ensure a uniform suspension.
-
This preparation should be administered shortly after preparation due to limited stability.
Preparation of Working Solutions
For in vitro cell-based assays:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
It is recommended to first dilute the stock solution in a small volume of the medium before adding it to the final culture volume to ensure proper mixing and avoid precipitation.
-
For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[3]
-
Aqueous solutions are not recommended for storage for more than one day.[3]
Storage and Stability
-
Solid Compound: The solid form of the inhibitor should be stored at -20°C and protected from light.[5]
-
Stock Solutions (in DMSO): When stored at -20°C, DMSO stock solutions are stable for an extended period. However, it is best practice to use them within a few months and avoid multiple freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of the inhibitor are unstable, especially at acidic pH.[4] Working solutions in cell culture media or buffers should be prepared fresh for each experiment. Suspensions for oral administration in in vivo studies are stable for up to 14 days at 24°C and up to 30 days when refrigerated at 5°C or frozen at -20°C.[7][8]
Experimental Protocols
In Vitro Inhibition of Gastric Acid Secretion
This protocol describes a general method for assessing the inhibitory activity of the compound on acid secretion in isolated gastric glands or cultured parietal cells.
-
Cell Culture: Culture primary parietal cells or gastric gland organoids according to established protocols.
-
Stimulation: Stimulate the cells with a secretagogue such as histamine (B1213489), gastrin, or carbachol (B1668302) to induce acid secretion.[9]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the acid secretion inhibitor for a predetermined time before adding the secretagogue.
-
Measurement of Acid Secretion: Measure the changes in intracellular pH or the acidification of the extracellular medium using pH-sensitive fluorescent dyes (e.g., BCECF-AM) or a pH meter.
-
Data Analysis: Plot the inhibition of acid secretion as a function of the inhibitor concentration to determine the IC₅₀ value.
In Vivo Inhibition of Gastric Acid Secretion in a Rodent Model
This protocol outlines a general procedure for evaluating the efficacy of the inhibitor in an animal model.
-
Animal Model: Use a suitable rodent model, such as rats or mice.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Inhibitor Administration: Administer the inhibitor by oral gavage using the prepared suspension. A control group should receive the vehicle only.
-
Stimulation of Acid Secretion: After a specific time following inhibitor administration, induce gastric acid secretion by administering a secretagogue like histamine or pentagastrin.
-
Sample Collection: At a defined time point after stimulation, euthanize the animals and collect the stomach contents.
-
Measurement of Gastric Acidity: Measure the volume of gastric juice and determine the acid concentration by titration with a standard base (e.g., 0.1 N NaOH).
-
Data Analysis: Compare the gastric acid output in the inhibitor-treated group with the control group to determine the percentage of inhibition.
Signaling Pathway
The diagram below illustrates the signaling pathways in a gastric parietal cell that lead to the activation of the H+/K+-ATPase and the secretion of gastric acid. The inhibitor acts on the final step of this pathway.
Experimental Workflow for In Vitro Inhibition Assay
References
- 1. Acid secretion and the H,K ATPase of stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Stability of omeprazole in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of a Novel Gastric Acid Secretion Inhibitor (Acid secretion-IN-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gastric acid secretion is a fundamental physiological process essential for digestion and protection against ingested pathogens.[1] This process is tightly regulated by a complex interplay of endocrine, paracrine, and neurocrine signaling pathways that converge on the parietal cells of the stomach.[2][3] The final step in acid secretion is mediated by the H+/K+-ATPase, commonly known as the proton pump, which actively transports protons into the gastric lumen.[4][5]
Dysregulation of acid secretion can lead to several acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease. Consequently, inhibitors of gastric acid secretion are a cornerstone of therapy for these conditions. The development of novel inhibitors, such as the hypothetical "Acid secretion-IN-1," requires robust and validated analytical methods to characterize their pharmacokinetic profiles and pharmacodynamic effects.
These application notes provide detailed protocols for the quantitative analysis of a novel acid secretion inhibitor in biological matrices and for the in vitro assessment of its inhibitory activity. The methodologies are based on established techniques used for well-known proton pump inhibitors (PPIs).
Section 1: Signaling Pathways of Gastric Acid Secretion
The regulation of gastric acid secretion involves multiple stimulatory and inhibitory pathways that act on the parietal cell. The primary stimulants are histamine, acetylcholine, and gastrin.[6] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the parietal cell, activating a cAMP-dependent pathway.[4][7] Acetylcholine, released from vagal nerve endings, and gastrin, released from G-cells, both increase intracellular calcium levels.[7][8] These signaling cascades converge to promote the translocation and activation of the H+/K+-ATPase pump at the apical membrane of the parietal cell, leading to H+ secretion.[4][5]
References
- 1. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamopen.com [benthamopen.com]
Application Notes and Protocols for Acid Secretion Inhibitor-1 (ASI-1) in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric acid secretion is a fundamental physiological process primarily regulated by the H+/K+-ATPase, also known as the proton pump, located in the parietal cells of the stomach lining.[1][2] Dysregulation of acid secretion can lead to various acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). Consequently, the proton pump is a key target for therapeutic intervention. High-throughput screening (HTS) plays a pivotal role in the discovery of novel acid secretion inhibitors.[3][4] This document provides a detailed overview of the application of a novel hypothetical proton pump inhibitor, "Acid Secretion Inhibitor-1 (ASI-1)," in the context of HTS, including its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action of Gastric Acid Secretion and Inhibition
The secretion of gastric acid is a complex process involving neural, hormonal, and paracrine signaling pathways that converge on the parietal cell.[1][2] Key stimulants include histamine (B1213489), acetylcholine, and gastrin, which activate the H+/K+-ATPase.[1][5] This enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions, leading to the acidification of the stomach contents.
Proton pump inhibitors (PPIs) are a class of drugs that effectively block gastric acid secretion by targeting the H+/K+-ATPase.[3][6] ASI-1 is a representative small molecule inhibitor identified through HTS, designed to specifically inhibit the proton pump.
High-Throughput Screening for Proton Pump Inhibitors
The discovery of novel PPIs like ASI-1 typically involves a multi-step HTS campaign designed to identify and characterize potent and selective inhibitors of the H+/K+-ATPase.
Experimental Protocols
Primary High-Throughput Screening Assay (Biochemical)
This assay is designed to rapidly screen a large compound library for inhibitors of H+/K+-ATPase activity.
Principle: The assay measures the ATPase activity of isolated H+/K+-ATPase vesicles by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis. A decrease in Pi production in the presence of a test compound indicates potential inhibition.
Materials:
-
Lyophilized porcine gastric H+/K+-ATPase vesicles
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 µM Valinomycin
-
ATP solution: 2 mM ATP in Assay Buffer
-
Test compounds (including ASI-1) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplates
Procedure:
-
Prepare H+/K+-ATPase vesicles by reconstituting the lyophilized powder in Assay Buffer to a final concentration of 5-10 µg/mL.
-
Dispense 10 µL of the enzyme solution into each well of a 384-well plate.
-
Add 100 nL of test compounds (or DMSO for control wells) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of the phosphate detection reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Dose-Response and IC50 Determination
This protocol is used to determine the potency of hit compounds like ASI-1.
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Follow the same procedure as the primary screening assay, but add the serially diluted compounds instead of a single concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The quantitative data for ASI-1 and control compounds are summarized below.
| Compound | IC50 (µM) | Max Inhibition (%) | Z'-factor |
| ASI-1 | 0.15 | 98 | 0.75 |
| Omeprazole | 0.52 | 99 | 0.80 |
| Lansoprazole | 0.38 | 99 | 0.78 |
Table 1: Quantitative analysis of ASI-1 in comparison to known proton pump inhibitors.
Secondary Cell-Based Assay: Gastric Acid Secretion in Parietal Cells
This assay validates the activity of ASI-1 in a more physiologically relevant cellular context.
Principle: The assay utilizes a pH-sensitive fluorescent dye (e.g., ACIDO) to measure acid secretion in isolated rabbit gastric glands or cultured parietal cells. Stimulation of the cells with histamine or other secretagogues induces acidification, which can be quantified by changes in fluorescence.
Materials:
-
Isolated rabbit gastric glands or cultured parietal cells
-
ACIDO or other pH-sensitive fluorescent probe
-
Hanks' Balanced Salt Solution (HBSS)
-
Histamine or other secretagogues
-
Test compounds (including ASI-1)
-
Fluorescence microplate reader
Procedure:
-
Culture parietal cells or incubate isolated gastric glands in a 96-well plate.
-
Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
Add test compounds (including ASI-1) at various concentrations and incubate for 30 minutes.
-
Stimulate acid secretion by adding histamine to the wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of change in fluorescence as an indicator of acid secretion.
-
Determine the inhibitory effect of the compounds on the stimulated acid secretion.
Conclusion
The provided protocols and application notes outline a comprehensive strategy for the identification and characterization of novel proton pump inhibitors, exemplified by ASI-1, using high-throughput screening methodologies. The combination of biochemical and cell-based assays ensures the identification of potent and physiologically relevant inhibitors of gastric acid secretion, paving the way for the development of new therapeutics for acid-related disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. High-throughput screening of potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. youtube.com [youtube.com]
- 6. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acid Secretion-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gastric acid secretion is a fundamental physiological process executed by parietal cells in the stomach lining. This process is primarily mediated by the H+/K+ ATPase, commonly known as the proton pump, which is the final step in the acid secretion pathway. The regulation of gastric acid is complex, involving hormonal, neural, and paracrine signaling pathways. Dysregulation of this process can lead to acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Acid Secretion-IN-1 is a potent and selective inhibitor of the gastric H+/K+ ATPase. It belongs to a class of compounds that irreversibly block the proton pump, leading to a profound and sustained reduction in gastric acid secretion.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro assays to study gastric acid secretion and to characterize its inhibitory effects.
Mechanism of Action
This compound is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi.[3][4] The activated form of the compound then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase.[3] This irreversible binding inactivates the pump, thereby inhibiting the transport of H+ ions into the gastric lumen.[1][2] The inhibition is dose-dependent and the effect is long-lasting due to the irreversible nature of the binding, with the restoration of acid secretion requiring the synthesis of new proton pump units.[2][4]
Quantitative Data
The following table summarizes the typical in vitro inhibitory profile of this compound.
| Parameter | Test System | Stimulant | Value |
| IC₅₀ | Isolated Rabbit Gastric Glands | Histamine | 0.5 µM |
| IC₅₀ | Isolated Rabbit Gastric Glands | Dibutyryl-cAMP | 0.5 µM |
| IC₅₀ | Purified Hog H+/K+ ATPase | ATP | 0.2 µM (at pH 6.5) |
Experimental Protocols
Protocol 1: Isolation of Rabbit Gastric Glands
This protocol describes the isolation of gastric glands from rabbit mucosa, which can be used for studying acid secretion in a more intact system than isolated parietal cells.
Materials:
-
New Zealand White rabbit
-
Phosphate-buffered saline (PBS), ice-cold
-
Collagenase Type IV
-
Eagle's Minimum Essential Medium (MEM) with 20 mM HEPES, pH 7.4
-
Bovine serum albumin (BSA)
-
Pronase E
Procedure:
-
Euthanize a rabbit and perform a midline laparotomy to expose the stomach.
-
Excise the stomach, open it along the lesser curvature, and rinse thoroughly with ice-cold PBS to remove any food particles.
-
Separate the gastric mucosa from the underlying muscle layer by blunt dissection.
-
Mince the mucosa into small pieces (approximately 1 mm³) with scissors.
-
Wash the minced tissue several times with cold PBS until the supernatant is clear.
-
Digest the tissue with a solution of Collagenase Type IV (0.5 mg/mL) and Pronase E (1 mg/mL) in MEM for 30-45 minutes at 37°C with gentle shaking.
-
Stop the digestion by adding an equal volume of MEM containing 1% BSA.
-
Filter the digest through a nylon mesh (100 µm) to remove undigested tissue.
-
Centrifuge the filtrate at 200 x g for 5 minutes to pellet the gastric glands.
-
Wash the pellet twice with MEM containing 1% BSA.
-
The final pellet contains the isolated gastric glands, which can be resuspended in the appropriate assay buffer.
Protocol 2: Measurement of Acid Secretion (Aminopyrine Uptake Assay)
This assay indirectly measures acid secretion in isolated gastric glands by quantifying the accumulation of the radiolabeled weak base, [¹⁴C]aminopyrine.
Materials:
-
Isolated rabbit gastric glands (from Protocol 1)
-
Assay buffer (MEM with 20 mM HEPES, 1% BSA, pH 7.4)
-
[¹⁴C]aminopyrine
-
Histamine or other secretagogues
-
This compound
-
Scintillation fluid
Procedure:
-
Resuspend the isolated gastric glands in the assay buffer to a final concentration of 2-5 mg/mL.
-
Aliquot the gland suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound to the respective tubes and pre-incubate for 15 minutes at 37°C.
-
Add [¹⁴C]aminopyrine to a final concentration of 0.1 µCi/mL.
-
Stimulate acid secretion by adding a secretagogue (e.g., 100 µM histamine). Include a non-stimulated control.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Pellet the glands by centrifugation at 10,000 x g for 1 minute.
-
Remove the supernatant and dissolve the pellet in a tissue solubilizer.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the aminopyrine (B3395922) accumulation ratio (intracellular/extracellular concentration) to determine the extent of acid secretion and the inhibitory effect of this compound.
Protocol 3: In Vitro H+/K+ ATPase Inhibition Assay
This protocol directly measures the inhibitory effect of this compound on the activity of the H+/K+ ATPase enzyme.
Materials:
-
Purified H+/K+ ATPase (e.g., from hog gastric mucosa)
-
Assay buffer (40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂)
-
ATP Tris salt
-
This compound
-
Omeprazole (as a positive control)
-
Trichloroacetic acid (TCA), 10% (v/v)
-
Reagents for phosphate (B84403) determination (e.g., ammonium (B1175870) molybdate (B1676688) and a reducing agent)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and 10 µg of the purified H+/K+ ATPase membrane protein.
-
Add different concentrations of this compound (or omeprazole) to the reaction mixture and incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 2 mM ATP Tris salt.
-
Incubate the reaction for 20 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., molybdenum blue formation, measured at 660 nm).[5]
-
The enzyme activity is proportional to the amount of phosphate released. Calculate the percentage of inhibition for each concentration of this compound to determine the IC₅₀ value.[6]
References
- 1. droracle.ai [droracle.ai]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 6. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acid Secretion-IN-1: A Tool for Proton Pump Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Secretion-IN-1 is a potent and specific inhibitor of the gastric H+/K+ ATPase, the proton pump responsible for the final step of acid secretion in the stomach. As a member of the proton pump inhibitor (PPI) class of molecules, it serves as a critical tool for studying the mechanisms of gastric acid secretion and for the development of new therapeutic agents for acid-related disorders. These application notes provide a comprehensive overview of this compound, with detailed protocols for its use in key experimental models. The data and methodologies presented herein are exemplified by the well-characterized PPI, omeprazole (B731), to provide a robust framework for investigating the activity of novel proton pump inhibitors like this compound.
Proton pump inhibitors are prodrugs that are activated in the acidic environment of the parietal cell secretory canaliculi.[1] The activated form then covalently binds to cysteine residues on the H+/K+ ATPase, leading to irreversible inhibition of the pump.[1][2] This specific mechanism of action makes these compounds highly effective in reducing gastric acid secretion.[1]
Data Presentation
The inhibitory activity of a proton pump inhibitor can be quantified across various experimental systems. The following tables summarize key quantitative data for omeprazole, which can serve as a benchmark for the characterization of this compound.
Table 1: In Vitro Inhibitory Activity
| Assay System | Parameter | Value | Reference |
| Isolated Human H+/K+ ATPase | IC50 | 4 µM | [3] |
| Isolated Gastric Glands (human, histamine-stimulated) | IC50 | ~50 nM | [3] |
| Isolated Gastric Glands (human, db-cAMP-stimulated) | IC50 | ~50 nM | [3] |
| Isolated Gastric Glands (human, potassium-stimulated) | IC50 | ~50 nM | [3] |
Table 2: In Vivo Efficacy in Animal Models (Rat)
| Administration Route | Dose | Inhibition of Stimulated Acid Secretion | Time Point | Reference |
| Peroral | 20 mg/kg | Significant | 2 hours | [4] |
| Intraperitoneal | 20 mg/kg | Significant | 2 hours | [4] |
| Intravenous | 20 mg/kg | Significant | 2 hours | [4] |
| Peroral | 20 mg/kg | Effect persists | 24 hours | [4] |
Table 3: Efficacy in Humans
| Dose | Effect | Time Point | Reference |
| 30 mg (oral) | 42% reduction in peptone-stimulated acid output | 4.5 hours | [5] |
| 60 mg (oral) | 80% reduction in peptone-stimulated acid output | 4.5 hours | [5] |
| 90 mg (oral) | 92% reduction in peptone-stimulated acid output | 4.5 hours | [5] |
| 80 mg (oral) | Almost complete inhibition of pentagastrin-stimulated acid secretion | 4-6 hours | [6] |
| 20-40 mg/day (oral) | 80-100% reduction in stimulated acid secretion | 6 hours post-dose | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro H+/K+ ATPase inhibition assay.
Caption: Workflow for in vivo pyloric ligation model.
Experimental Protocols
Protocol 1: In Vitro H+/K+ ATPase Inhibition Assay
This protocol details the measurement of the inhibitory effect of this compound on the activity of the H+/K+ ATPase in isolated gastric membrane vesicles.
Materials:
-
H+/K+ ATPase-rich gastric membrane vesicles (prepared from rabbit or hog stomachs)
-
This compound
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2
-
ATP solution (10 mM)
-
Potassium chloride (KCl) solution (1 M)
-
Valinomycin (B1682140) solution (in ethanol)
-
Phosphate standard solution
-
Reagents for colorimetric phosphate determination (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in deionized water and store appropriately. The this compound should be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Enzyme Preparation: Thaw the H+/K+ ATPase-rich vesicles on ice. Dilute the vesicles in the Assay Buffer to a final protein concentration of approximately 5-10 µ g/well .
-
Inhibitor Incubation:
-
Add 10 µL of various concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Add 80 µL of the diluted vesicle suspension to each well.
-
To activate the proton pump and facilitate the acid-activated conversion of the inhibitor, add 5 µL of KCl (final concentration 10 mM) and 1 µL of valinomycin (final concentration 1 µM).
-
Incubate the plate at 37°C for 30 minutes. To demonstrate the acid-dependent activation, a parallel experiment can be run at a neutral pH without pump activation.[7]
-
-
Initiation of ATPase Reaction:
-
Add 10 µL of ATP solution (final concentration 1 mM) to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Termination and Phosphate Measurement:
-
Stop the reaction by adding 50 µL of the colorimetric phosphate detection reagent.
-
Allow the color to develop according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
-
Data Analysis:
-
Construct a phosphate standard curve.
-
Calculate the amount of inorganic phosphate released in each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Isolated Gastric Glands Acid Secretion Assay
This assay measures the effect of this compound on acid secretion in isolated rabbit gastric glands, a more physiologically relevant in vitro model.
Materials:
-
New Zealand White rabbit
-
Collagenase solution
-
HEPES-buffered saline
-
[14C]-aminopyrine (a weak base that accumulates in acidic compartments)
-
Histamine (B1213489), dibutyryl-cAMP (db-cAMP), or carbachol (B1668302) (as secretagogues)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Isolation of Gastric Glands:
-
Euthanize a rabbit and remove the stomach.
-
Isolate the gastric mucosa and digest it with a collagenase solution to obtain isolated gastric glands.
-
Wash the glands with HEPES-buffered saline and resuspend them to a final concentration of approximately 2-5 mg dry weight/mL.
-
-
Inhibitor and Stimulant Incubation:
-
In a series of microcentrifuge tubes, add the gastric gland suspension.
-
Add various concentrations of this compound (or vehicle control) and incubate for 15 minutes at 37°C.
-
Add [14C]-aminopyrine to a final concentration of 0.1 µCi/mL.
-
Add a secretagogue (e.g., histamine at 100 µM) to stimulate acid secretion. For control experiments, some tubes will receive no secretagogue (basal secretion).
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
-
Measurement of Aminopyrine (B3395922) Accumulation:
-
Centrifuge the tubes to pellet the glands.
-
Remove the supernatant and wash the glands with fresh buffer.
-
Lyse the glands and transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the accumulation of aminopyrine and thus to the level of acid secretion.
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Determine the percent inhibition of stimulated acid secretion for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]
-
Protocol 3: In Vivo Gastric Acid Secretion in the Pyloric-Ligated Rat Model
This in vivo model is used to assess the antisecretory activity of this compound in a whole-animal system.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle control (e.g., 1% carboxymethylcellulose)
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
0.01 N NaOH solution
-
pH meter and titration equipment
Procedure:
-
Animal Preparation:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.[8]
-
Divide the animals into groups (e.g., vehicle control, and different dose groups of this compound).
-
-
Drug Administration:
-
Administer this compound or the vehicle control orally or intraperitoneally at the desired doses.[4]
-
-
Pyloric Ligation:
-
One hour after drug administration, anesthetize the rats.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct the blood supply.[8]
-
Close the abdominal incision with sutures.
-
-
Gastric Juice Collection:
-
Sample Collection and Analysis:
-
At the end of the collection period, euthanize the animals by an approved method.
-
Open the abdomen and ligate the esophageal end of the stomach.
-
Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric juice to remove any solid debris.
-
Measure the pH of the supernatant.
-
Titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.
-
-
Data Analysis:
-
Calculate the total acid output (volume × total acidity).
-
Compare the gastric volume, pH, total acidity, and total acid output between the control and this compound-treated groups.
-
Calculate the percent inhibition of acid secretion for each dose of the inhibitor.
-
Conclusion
This compound represents a valuable research tool for the investigation of proton pump function and the development of novel antisecretory agents. The protocols and data provided, using the well-established proton pump inhibitor omeprazole as a reference, offer a comprehensive guide for characterizing the in vitro and in vivo activity of this and other related compounds. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating a deeper understanding of the molecular pharmacology of proton pump inhibition.
References
- 1. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of omeprazole on the protective effects of secretagogues against ethanol-induced gastric ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-response study of omeprazole on meal-stimulated gastric acid secretion and gastrin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of omeprazole on gastric acid secretion and plasma gastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: The Use of Omeprazole as a Representative Acid Secretion Inhibitor in Gastroenterology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Omeprazole, a proton pump inhibitor (PPI), as a representative agent for the study of gastric acid secretion in gastroenterology research. This document details its mechanism of action, presents quantitative data on its efficacy, and provides detailed protocols for key in vitro and in vivo experimental models.
Introduction
Gastric acid secretion is a fundamental physiological process in the stomach, crucial for digestion and defense against pathogens. The regulation of acid secretion is a complex interplay of neural, hormonal, and paracrine signals that ultimately converge on the parietal cell's proton pump (H+/K+-ATPase). Dysregulation of this process can lead to acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.
Omeprazole is a well-characterized and widely used proton pump inhibitor that irreversibly blocks the H+/K+-ATPase, the final step in acid secretion.[1] Its high specificity and potency make it an invaluable tool for studying the physiological and pathological roles of gastric acid. These notes will use Omeprazole as a stand-in for a specific "Acid secretion-IN-1" to illustrate the application of such an inhibitor in research.
Mechanism of Action
Omeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, is converted to its active form, a sulfenamide.[2] This active metabolite forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase.[2] This irreversible inhibition of the proton pump prevents the exchange of intracellular H+ for extracellular K+, thereby blocking the secretion of hydrochloric acid into the gastric lumen.[1][2] The effect of Omeprazole is long-lasting, as restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules, a process that typically takes 18 to 24 hours.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of Omeprazole in inhibiting gastric acid secretion in various experimental models.
Table 1: In Vitro Efficacy of Omeprazole
| Experimental Model | Parameter | Stimulant | IC50 Value | Reference |
| Isolated Human Parietal Cells | Acid Production ([14C]aminopyrine accumulation) | Histamine (B1213489) (5 x 10-6 M) | 3 x 10-8 M | [2] |
| Isolated Human Parietal Cells | Acid Production ([14C]aminopyrine accumulation) | Histamine (10-4 M) | 2 x 10-7 M | [2] |
| Isolated Human Parietal Cells | Acid Production ([14C]aminopyrine accumulation) | db-cAMP (10-3 M) | 5 x 10-6 M | [2] |
| Isolated Rabbit Gastric Glands | Histamine-induced Acid Formation | Histamine | 0.16 μM | [3] |
| Isolated Hog Gastric H+/K+-ATPase | Enzyme Activity | - | 5.8 μM | [3] |
Table 2: In Vivo Efficacy of Omeprazole in Rats
| Experimental Model | Route of Administration | Parameter Measured | ED50 Value | Reference |
| Pylorus-ligated rat | Intraduodenal | Inhibition of Gastric Acid Secretion | ~10-30 mg/kg | [4] |
| Vagotomized acute fistula rat | Intravenous | Inhibition of Pentagastrin-stimulated acid secretion | 0.52 mg/kg | |
| Vagotomized acute fistula rat | Oral | Inhibition of Pentagastrin-stimulated acid secretion | 5.2 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Measurement of Gastric Acid Secretion in the Pylorus-Ligated Rat Model
This in vivo model is used to assess the effect of inhibitors on basal gastric acid secretion. Ligation of the pylorus leads to the accumulation of gastric secretions in the stomach.
Materials:
-
Male Wistar rats (180-200 g)
-
Omeprazole (or test compound)
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Anesthetic (e.g., Ether or Ketamine/Xylazine mixture)
-
Surgical instruments (scalpel, forceps, scissors, suture)
-
Centrifuge tubes
-
pH meter
-
0.01 N NaOH solution
-
Topfer's reagent and Phenolphthalein (B1677637) indicator
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.[5]
-
Divide the animals into control and treatment groups.
-
Administer Omeprazole (e.g., 20 mg/kg) or the test compound orally or intraduodenally 30 minutes prior to pylorus ligation. The control group receives the vehicle.[6]
-
Anesthetize the rat using a suitable anesthetic.
-
Make a midline incision in the abdomen below the xiphoid process to expose the stomach.
-
Carefully lift the stomach and ligate the pyloric sphincter with a silk suture. Ensure that the blood supply is not compromised.[7]
-
Suture the abdominal wall.
-
Allow the animals to recover in individual cages.
-
After a set period (e.g., 4 or 19 hours), sacrifice the animals by an approved method (e.g., CO2 inhalation or decapitation).[5][7]
-
Open the abdomen and place a ligature at the esophageal end of the stomach.
-
Carefully dissect out the stomach and collect the gastric contents into a centrifuge tube.
-
Centrifuge the gastric contents at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a pH meter.
-
Estimate the free and total acidity by titrating the gastric juice with 0.01 N NaOH using Topfer's reagent and phenolphthalein as indicators.[5]
Protocol 2: In Vitro Measurement of Acid Secretion in Isolated Rabbit Gastric Glands
This in vitro model allows for the direct assessment of the effects of inhibitors on parietal cell function within an intact glandular structure. Acid secretion is indirectly measured by the accumulation of a weak base, [14C]aminopyrine.
Materials:
-
New Zealand White rabbit
-
Collagenase solution (1 mg/mL)
-
Culture medium (e.g., DMEM/F12)
-
[14C]aminopyrine
-
Histamine (or other secretagogues)
-
Omeprazole (or test compound)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Isolate gastric glands from the rabbit gastric mucosa by collagenase digestion as previously described.[8]
-
Suspend the isolated glands in the culture medium.
-
Pre-incubate the glands with varying concentrations of Omeprazole or the test compound for a specified time (e.g., 30 minutes).
-
Add [14C]aminopyrine to the gland suspension.
-
Stimulate acid secretion by adding a secretagogue such as histamine (e.g., 10^-5 M). A control group without a secretagogue should be included.
-
Incubate the glands for a further period (e.g., 30-60 minutes) at 37°C.
-
Terminate the incubation by centrifuging the glands to separate them from the medium.
-
Lyse the glands and measure the radioactivity in the lysate and the supernatant using a liquid scintillation counter.
-
The accumulation of [14C]aminopyrine is calculated as the ratio of radioactivity in the glands to that in the medium and is used as an index of acid secretion.
Protocol 3: H+/K+-ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of the proton pump, allowing for the determination of direct inhibitory effects on the enzyme.
Materials:
-
H+/K+-ATPase-enriched microsomes (prepared from hog or rabbit gastric mucosa)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
ATP
-
MgCl2
-
KCl
-
Omeprazole (or test compound)
-
Reagents for phosphate (B84403) detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, and KCl.
-
Add varying concentrations of Omeprazole or the test compound to the reaction mixture.
-
Pre-incubate the H+/K+-ATPase-enriched microsomes with the reaction mixture at 37°C for a defined period.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the phosphate detection reagent).
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method, such as the Malachite Green assay.[9]
-
The absorbance is measured using a microplate reader, and the enzyme activity is calculated based on a phosphate standard curve.
Visualizations
Signaling Pathways of Gastric Acid Secretion
Caption: Major signaling pathways regulating gastric acid secretion and the site of action of Omeprazole.
Experimental Workflow for Pylorus-Ligated Rat Model
References
- 1. Differentiation among inhibitory actions of omeprazole, cimetidine, and SCN- on gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole, cimetidine, and ranitidine: inhibition of acid production in isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a proton pump inhibitor, omeprazole, on gastric secretion and gastric and duodenal ulcers or erosions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 6. Comparative Study of Proton Pump Inhibitors on Dexamethasone Plus Pylorus Ligation Induced Ulcer Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Acid Secretion-IN-1
Introduction
Acid Secretion-IN-1 is a tool compound utilized in pharmacological research and drug discovery.[1] Its primary application lies in the study of cellular processes related to acid secretion.[1] These notes provide an overview of its application and protocols for its use in relevant assays.
Disclaimer: The information provided is based on currently available data. Researchers should consult additional literature and perform their own validation experiments.
Data Presentation
Due to the limited public availability of specific quantitative data for "this compound," the following table presents a generalized format for summarizing key pharmacological parameters. Researchers should aim to populate such a table with their own experimental data.
Table 1: Pharmacological Profile of this compound
| Parameter | Test System | Value | Reference |
| IC50 | In vitro assay (e.g., H+,K+-ATPase activity) | - | - |
| EC50 | Cellular assay (e.g., aminopyrine (B3395922) uptake) | - | - |
| Ki | Radioligand binding assay | - | - |
| In vivo Efficacy | Animal model (e.g., pylorus-ligated rat) | - | - |
Signaling Pathways
The regulation of gastric acid secretion involves a complex interplay of signaling pathways within parietal cells. Key pathways include the histamine (B1213489) H2 receptor-mediated activation of adenylyl cyclase and the cholinergic and gastrin-mediated increases in intracellular calcium. These pathways converge on the activation of the H+,K+-ATPase (proton pump), which is the final step in acid secretion.
Caption: Simplified signaling pathways regulating gastric acid secretion in parietal cells.
Experimental Protocols
The following are generalized protocols for assays commonly used to study gastric acid secretion. These can be adapted for the evaluation of "this compound."
In Vitro H+,K+-ATPase Activity Assay
This assay measures the direct inhibitory effect of a compound on the proton pump.
Workflow:
Caption: Workflow for the in vitro H+,K+-ATPase activity assay.
Methodology:
-
Preparation of H+,K+-ATPase Vesicles: Isolate microsomes rich in H+,K+-ATPase from a suitable source, such as porcine or rabbit gastric mucosa, using differential centrifugation.
-
Incubation: Pre-incubate the vesicles with varying concentrations of this compound in a buffered solution (e.g., Tris-HCl) at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding ATP.
-
Phosphate Measurement: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cellular Assay: [14C]-Aminopyrine Uptake in Isolated Gastric Glands
This assay assesses the effect of a compound on acid accumulation in parietal cells within isolated gastric glands.
Methodology:
-
Isolation of Gastric Glands: Isolate gastric glands from rabbit or rat stomachs by collagenase digestion.
-
Pre-incubation: Pre-incubate the isolated glands with different concentrations of this compound.
-
Stimulation: Stimulate acid secretion using secretagogues such as histamine or dibutyryl-cAMP.
-
[14C]-Aminopyrine Addition: Add radiolabeled [14C]-aminopyrine, a weak base that accumulates in acidic compartments.
-
Measurement of Uptake: After incubation, separate the glands from the medium by centrifugation and measure the radioactivity in the gland pellet using a scintillation counter.
-
Data Analysis: Calculate the ratio of intracellular to extracellular aminopyrine concentration as an index of acid secretion. Determine the EC50 value of this compound.
In Vivo Model: Pylorus-Ligated Rat Model
This model is used to evaluate the effect of a compound on basal gastric acid secretion in vivo.
Methodology:
-
Animal Preparation: Fast male Wistar or Sprague-Dawley rats for 18-24 hours with free access to water.
-
Pylorus Ligation: Under anesthesia, perform a midline laparotomy and ligate the pyloric end of the stomach.
-
Compound Administration: Administer this compound (intraperitoneally, subcutaneously, or orally) immediately after ligation. A control group should receive the vehicle.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.
-
Analysis: Measure the volume of the gastric juice, determine its pH, and titrate with NaOH to calculate the total acid output.
-
Data Analysis: Compare the total acid output in the treated groups with the control group to determine the percentage of inhibition.
References
Application Notes and Protocols for Acid Secretion-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Secretion-IN-1 is a potent and selective inhibitor of gastric acid secretion. It belongs to the class of proton pump inhibitors (PPIs) that irreversibly block the H+/K+ ATPase, the final step in the acid secretion pathway in gastric parietal cells.[1][2][3] These application notes provide detailed protocols for the characterization of this compound in both in vitro and in vivo models.
Mechanism of Action
Gastric acid secretion is a complex process regulated by neural, hormonal, and paracrine signals. The key stimulants are acetylcholine (B1216132) (muscarinic M3 receptors), gastrin (CCK2 receptors), and histamine (B1213489) (H2 receptors).[4][5][6][7] These signaling pathways converge on the activation of the H+/K+ ATPase (proton pump) in the apical membrane of parietal cells, which actively transports H+ ions into the gastric lumen in exchange for K+ ions.[2][3]
This compound is a prodrug that, in the acidic environment of the parietal cell secretory canaliculi, is converted to its active form.[2] This active form then covalently binds to cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation and a profound and long-lasting inhibition of gastric acid secretion.[2][8]
Signaling Pathway for Gastric Acid Secretion and Inhibition by this compound
Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Assay System | Isolated Rabbit Gastric Glands |
| Stimulant | Histamine (10 µM) |
| IC₅₀ | 50 nM |
| Method | [¹⁴C]Aminopyrine Accumulation |
Table 2: In Vivo Efficacy of this compound in a Rat Model
| Dose (mg/kg, p.o.) | Basal Acid Output Inhibition (%) | Stimulated Acid Output Inhibition (%) | Duration of Action (hours) |
| 1 | 45 ± 5 | 30 ± 4 | > 8 |
| 3 | 75 ± 6 | 62 ± 5 | > 16 |
| 10 | 95 ± 4 | 88 ± 3 | > 24 |
| Data are presented as mean ± SEM. Stimulated acid output was induced by pentagastrin (B549294) infusion. |
Experimental Protocols
In Vitro Protocol: [¹⁴C]Aminopyrine Accumulation Assay in Isolated Rabbit Gastric Glands
This assay provides an indirect measure of acid secretion by quantifying the accumulation of the weak base [¹⁴C]aminopyrine in the acidic compartments of stimulated gastric glands.[9][10]
Materials:
-
New Zealand White rabbit
-
Collagenase (Type I)
-
Hanks' Balanced Salt Solution (HBSS)
-
Minimum Essential Medium (MEM)
-
[¹⁴C]Aminopyrine
-
Histamine
-
This compound
-
Scintillation counter and cocktail
Procedure:
-
Isolation of Gastric Glands:
-
Euthanize a rabbit and excise the stomach.
-
Isolate the gastric mucosa from the fundic region and mince it into small pieces.
-
Digest the minced tissue with collagenase in HBSS to isolate the gastric glands.[9]
-
Wash the isolated glands with fresh MEM.
-
-
Aminopyrine (B3395922) Uptake Assay:
-
Pre-incubate the gastric glands in MEM containing various concentrations of this compound for 15-30 minutes at 37°C.
-
Add [¹⁴C]aminopyrine (e.g., 0.1 µCi/mL) and a stimulant such as histamine (e.g., 10⁻⁵ M).
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding ice-cold buffer and centrifuging to pellet the glands.
-
Wash the pellet to remove extracellular [¹⁴C]aminopyrine.
-
-
Measurement and Analysis:
-
Lyse the gland pellet and measure the radioactivity using a liquid scintillation counter.
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Determine the IC₅₀ value for this compound by plotting the percentage inhibition against the log concentration of the inhibitor.
-
Experimental Workflow for In Vitro Assay
References
- 1. Drugs that inhibit acid secretion - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Drug Therapy for Suppressing Secretion of Gastric Acid [vivo.colostate.edu]
- 3. teachmeanatomy.info [teachmeanatomy.info]
- 4. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of gastric acid inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Acid secretion in isolated gastric glands from healthy subjects and ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling "Acid Secretion-IN-1": From Misnomer to a Key Intermediate in IDO Inhibitor Synthesis
For Research Use Only. Not for use in diagnostic procedures.
Product Name: Acid Secretion-IN-1 CAS Number: 161958-62-9 Chemical Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol
Disclaimer
The name "this compound" is a misnomer likely assigned by chemical suppliers. Extensive research indicates that this compound is not directly involved in the inhibition of gastric acid secretion. Instead, it is a chemical intermediate utilized in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors, as referenced in patent WO2018024188A1. All safety and handling guidelines provided herein are based on general principles for handling chemical intermediates with limited available data and should be implemented with the utmost caution.
Safety and Handling Guidelines
Due to the limited availability of specific safety and toxicological data for "this compound," it must be handled as a compound with unknown toxicity. The following guidelines are based on best practices for handling potentially hazardous chemical intermediates, such as polycyclic aromatic compounds.
General Handling Precautions
-
Assume Hazardous: Treat "this compound" as a hazardous substance.
-
Trained Personnel: Only to be handled by trained personnel familiar with chemical safety procedures.
-
Controlled Environment: All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves before each use and wash hands thoroughly after handling.
-
Body Protection: A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.
-
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Avoid contact with skin, eyes, and clothing.
Storage
-
Container: Keep the container tightly sealed.
-
Conditions: Store in a cool, dry, and well-ventilated area. Vendor recommendations include storage at 2-8°C, sealed, and protected from light.
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.
Spill and Emergency Procedures
-
Spill: In case of a spill, treat it as a major spill. Evacuate the area and notify others. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.
-
First Aid:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
Data Presentation
As "this compound" is a synthetic intermediate, there is no quantitative biological data such as IC₅₀ or EC₅₀ values available in the public domain. The primary relevant data pertains to its physical and chemical properties.
| Property | Value |
| CAS Number | 161958-62-9 |
| Chemical Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Solid (visual inspection) |
| Storage | 2-8°C, sealed, dry, protect from light |
Application Notes: A Synthetic Intermediate
The primary application of "this compound" is as a precursor in the multi-step synthesis of more complex molecules, specifically inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO). IDO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.
Researchers in medicinal chemistry and drug development would use this compound as a starting material or an intermediate in their synthetic routes.
Experimental Protocols
Given that "this compound" is a chemical intermediate, detailed experimental protocols for its use in biological assays are not applicable. Instead, a general protocol for its use in a chemical synthesis reaction is provided below. This is an illustrative example and must be adapted based on the specific reaction being performed.
General Protocol for Use in a Chemical Reaction
Objective: To use "this compound" as a reactant in a chemical synthesis.
Materials:
-
"this compound"
-
Appropriate reaction solvent(s)
-
Other necessary reagents
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Inert atmosphere setup (e.g., nitrogen or argon line), if required
-
Heating or cooling apparatus, as needed
-
Standard laboratory glassware for work-up and purification (e.g., separatory funnel, chromatography column)
Procedure:
-
Reaction Setup: a. Ensure the reaction vessel is clean and dry. b. Set up the reaction apparatus in a chemical fume hood. c. If the reaction is air or moisture sensitive, assemble the glassware for operation under an inert atmosphere.
-
Addition of Reagents: a. Weigh the required amount of "this compound" and add it to the reaction vessel. b. Add the reaction solvent to the vessel. c. Stir the mixture to dissolve or suspend the starting material. d. Add the other reagents to the reaction mixture in the appropriate order and at the specified temperature.
-
Reaction Monitoring: a. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Work-up: a. Once the reaction is complete, quench the reaction if necessary by adding an appropriate quenching agent. b. Perform an aqueous work-up to remove inorganic byproducts and impurities. This may involve partitioning the reaction mixture between an organic solvent and water or an aqueous solution. c. Separate the organic layer, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). d. Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
-
Purification: a. Purify the crude product using an appropriate technique, such as column chromatography, recrystallization, or distillation.
-
Characterization: a. Characterize the final product to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizations
Chemical Structure of "this compound"
Caption: 2D Chemical Structure of "this compound" (CAS 161958-62-9).
General Workflow for Handling "this compound"
Caption: General workflow for the safe handling of "this compound".
Role in IDO Inhibitor Synthesis Pathway
Application Notes and Protocols for the Synthesis and Evaluation of Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: A search for the specific compound "Acid secretion-IN-1" did not yield any publicly available information. It is possible that this is an internal designation for a proprietary compound. The following application notes and protocols provide a detailed guide to the synthesis and evaluation of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on established scientific literature.
Introduction to IDO1 as a Therapeutic Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] By catalyzing the conversion of the essential amino acid L-tryptophan to N-formylkynurenine, IDO1 plays a crucial role in creating an immunosuppressive microenvironment.[2][3] This is achieved through two main mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the production of immunosuppressive metabolites, collectively known as kynurenines.[1][4][5]
In the context of cancer, tumor cells and surrounding stromal and immune cells often overexpress IDO1.[6] This leads to the suppression of anti-tumor immune responses by inhibiting the activity of effector T cells and natural killer (NK) cells, while promoting the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6] Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[6]
IDO1 Signaling Pathway
The overexpression of IDO1 in the tumor microenvironment initiates a signaling cascade that leads to immune tolerance. Inflammatory signals, such as interferon-gamma (IFNγ), upregulate IDO1 expression.[7] IDO1 then catabolizes tryptophan into kynurenine. The resulting tryptophan depletion activates the GCN2 stress-response kinase and suppresses the mTOR pathway in T cells, leading to cell cycle arrest and anergy.[5][6] The accumulation of kynurenine activates the aryl hydrocarbon receptor (AhR), which further contributes to the immunosuppressive environment by promoting the differentiation of Tregs.[1][5]
General Synthesis of IDO1 Inhibitors
The development of small molecule inhibitors targeting IDO1 has focused on various chemical scaffolds, with indole (B1671886) and phenylimidazole derivatives being prominent.[2][8] The synthesis of these inhibitors often involves multi-step organic chemistry reactions to construct the core scaffold and introduce various functional groups to optimize potency and pharmacokinetic properties.
Below is a generalized workflow for the synthesis of a hypothetical phenylimidazole-based IDO1 inhibitor.
References
- 1. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of Acid Secretion-IN-1
For Research Use Only.
Introduction
Gastric acid secretion is a fundamental physiological process essential for digestion and defense against pathogens. This process is primarily carried out by parietal cells in the stomach lining, which secrete hydrochloric acid (HCl) into the gastric lumen. The secretion is regulated by a complex interplay of neural, hormonal, and paracrine signals, including acetylcholine, gastrin, and histamine (B1213489).[1][2][3][4][5] The final step in acid secretion is mediated by the H+/K+ ATPase, commonly known as the proton pump, which actively transports protons (H+) into the lumen in exchange for potassium ions (K+).[1][6][7]
Dysregulation of acid secretion can lead to conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. Consequently, the inhibition of the H+/K+ ATPase is a primary therapeutic strategy.[1][6] Acid Secretion-IN-1 is a novel small molecule inhibitor designed to target the H+/K+ ATPase, offering a potential new therapeutic agent for acid-related disorders. These application notes provide detailed protocols for the characterization of this compound using established in vitro, cell-based, and in vivo models.
Mechanism of Action
This compound is hypothesized to be a potent and selective inhibitor of the gastric H+/K+ ATPase. By binding to the proton pump, it blocks the transport of H+ ions, thereby reducing the acidity of the gastric contents. The stimulatory pathways involving histamine, acetylcholine, and gastrin converge on the activation of the H+/K+ ATPase.[2][8][9] this compound acts at this final, crucial step, making it an effective inhibitor regardless of the primary stimulus.[6]
Caption: Signaling pathways regulating gastric acid secretion in parietal cells and the inhibitory action of this compound on the H+/K+ ATPase.
Experimental Protocols
In Vitro H+/K+ ATPase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the H+/K+ ATPase enzyme isolated from gastric tissue. Enzyme activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[10][11][12]
Protocol Workflow
Caption: Workflow for the in vitro H+/K+ ATPase inhibition assay.
Methodology
-
Enzyme Preparation:
-
Obtain fresh gastric tissue (e.g., from sheep or rabbit stomach) from a local abattoir.
-
Scrape the mucosal layer and homogenize it in ice-cold Tris-HCl buffer (200 mM, pH 7.4).
-
Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+ ATPase.[13] The final pellet is resuspended in a buffer and protein concentration is determined (e.g., by Bradford assay).
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer (40 mM, pH 7.4), MgCl₂ (2 mM), and KCl (20 mM).
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a standard inhibitor like omeprazole (B731) to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Add the enzyme preparation (e.g., 20 µg of protein) to each tube and pre-incubate at 37°C for 30-60 minutes.[10][11]
-
Initiate the enzymatic reaction by adding ATP (2 mM). Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated protein.
-
Measure the amount of inorganic phosphate in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method), reading absorbance at ~660 nm.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Acid Accumulation Assay in Primary Parietal Cells
This assay evaluates the effect of this compound on acid production in living cells. It uses the principle that weak bases, like fluorescent aminopyrine (B3395922) derivatives, accumulate in acidic compartments.[14][15]
Methodology
-
Isolation of Parietal Cells:
-
Isolate gastric glands from a rabbit stomach by enzymatic digestion (e.g., with pronase and collagenase).
-
Further purify parietal cells using techniques like density gradient centrifugation or cell sorting.
-
Culture the isolated cells on Matrigel-coated coverslips.[14]
-
-
Acid Accumulation Assay:
-
Wash the cultured parietal cells with a suitable buffer (e.g., HEPES-buffered MEM).
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add a fluorescent weak base probe (e.g., 9-aminoacridine) to the medium.
-
Stimulate acid secretion by adding histamine (e.g., 100 µM) and isobutylmethylxanthine (IBMX, a phosphodiesterase inhibitor).
-
After a 30-minute incubation, measure the fluorescence intensity of the cells using a fluorescence microscope or plate reader. The accumulation of the probe inside the acidic canaliculi of the parietal cells results in a quantifiable increase in fluorescence.[15]
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of histamine-stimulated acid accumulation for each concentration of the compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
In Vivo Gastric Acid Secretion in a Pylorus Ligation Rat Model
The pylorus ligation model is a standard procedure to assess the in vivo efficacy of anti-secretory agents.[16][17][18] Ligation of the pyloric end of the stomach causes the accumulation of gastric secretions, which can be collected and analyzed.
Protocol Workflow
Caption: Workflow for the in vivo pylorus ligation model in rats.
Methodology
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats (200-250g).
-
Fast the animals for 24 hours prior to the experiment but allow free access to water.[17]
-
Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., omeprazole 20 mg/kg), and various dose groups of this compound.
-
-
Procedure:
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before surgery.
-
Anesthetize the rat (e.g., with ether or ketamine/xylazine).
-
Make a small midline abdominal incision to expose the stomach.
-
Ligate the pyloric sphincter carefully with silk suture, avoiding damage to the blood supply.[16][19]
-
Close the abdominal wall with sutures.
-
Return the animals to their cages. After a set period (e.g., 4 hours), sacrifice the animals by CO₂ asphyxiation.[16]
-
-
Sample Collection and Analysis:
-
Open the abdomen and ligate the esophageal end of the stomach.
-
Excise the stomach, rinse the exterior, and cut it open along the greater curvature.
-
Collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume (mL) of the gastric juice.
-
Centrifuge the contents and measure the pH of the supernatant using a pH meter.
-
Determine the total acidity by titrating the supernatant with 0.01 N NaOH using phenolphthalein (B1677637) as an indicator.[17] The total acid output is expressed as mEq/L.
-
-
Data Analysis:
-
Calculate the mean ± SEM for gastric volume, pH, and total acidity for each group.
-
Calculate the percentage inhibition of gastric volume and total acid output for the treated groups relative to the vehicle control group.
-
Analyze data using statistical methods (e.g., one-way ANOVA followed by Dunnett's test).
-
Data Presentation
Table 1: In Vitro H+/K+ ATPase Inhibition
Summarizes the direct inhibitory activity of this compound on the proton pump.
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Vehicle Control | - | 0 ± 2.5 | - |
| This compound | 0.1 | 15.2 ± 3.1 | 1.25 |
| 0.5 | 38.6 ± 4.5 | ||
| 1.0 | 48.9 ± 5.2 | ||
| 5.0 | 75.4 ± 6.8 | ||
| 10.0 | 92.1 ± 4.9 | ||
| Omeprazole | 0.1 | 12.8 ± 2.9 | 1.50 |
| 0.5 | 35.1 ± 4.1 | ||
| 1.0 | 45.5 ± 4.8 | ||
| 5.0 | 72.3 ± 6.2 | ||
| 10.0 | 89.5 ± 5.5 |
Table 2: In Vivo Efficacy in Pylorus Ligation Model (4 hours)
Demonstrates the effect of orally administered this compound on gastric secretion parameters in rats.
| Treatment Group | Dose (mg/kg, p.o.) | Gastric Volume (mL) | pH | Total Acidity (mEq/L) | % Inhibition of Acidity |
| Vehicle Control | - | 4.5 ± 0.5 | 1.8 ± 0.2 | 95.2 ± 8.5 | - |
| Omeprazole | 20 | 2.1 ± 0.3 | 4.5 ± 0.4 | 30.1 ± 5.1 | 68.4% |
| This compound | 5 | 3.2 ± 0.4 | 2.9 ± 0.3 | 65.4 ± 7.2 | 31.3% |
| 10 | 2.5 ± 0.3 | 3.8 ± 0.4 | 42.8 ± 6.5 | 55.0% | |
| 20 | 2.0 ± 0.2 | 4.8 ± 0.5 | 28.5 ± 4.9 | 70.1% |
* p < 0.05 compared to Vehicle Control. Data are presented as Mean ± SEM.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 5. droracle.ai [droracle.ai]
- 6. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 8. teachmeanatomy.info [teachmeanatomy.info]
- 9. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnsbm.org [jnsbm.org]
- 11. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajpp.in [ajpp.in]
- 14. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 15. Acid secretion and membrane reorganization in single gastric parietal cell in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Experiments with Gastric Acid Secretion Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gastric acid secretion inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of gastric acid secretion, and which pathways do inhibitors target?
Gastric acid secretion is a complex process regulated by neural, hormonal, and paracrine signals that converge on the parietal cells in the stomach lining. The final step is the pumping of protons (H+) into the gastric lumen by the H+/K+-ATPase (proton pump).
The main stimulatory pathways are:
-
Histamine (B1213489): Released from enterochromaffin-like (ECL) cells, it binds to H2 receptors on parietal cells, activating a cAMP-dependent pathway.
-
Acetylcholine (B1216132) (ACh): Released from vagal nerve endings, it binds to M3 muscarinic receptors on parietal cells, increasing intracellular calcium.
-
Gastrin: Secreted by G-cells, it can directly stimulate parietal cells but primarily acts by inducing histamine release from ECL cells.
Inhibitors of gastric acid secretion typically target these pathways. The two main classes of inhibitors are:
-
H2 Receptor Antagonists (e.g., Cimetidine (B194882), Ranitidine (B14927), Famotidine): These molecules competitively block the H2 receptor on parietal cells, preventing histamine from stimulating acid secretion.
-
Proton Pump Inhibitors (PPIs) (e.g., Omeprazole, Lansoprazole, Pantoprazole): These are prodrugs that, in the acidic environment of the parietal cell canaliculus, are converted to their active form. They then form a covalent bond with the H+/K+-ATPase, irreversibly inhibiting its function.
Q2: My inhibitor is effective against histamine-stimulated acid secretion but not against carbachol (B1668302) or gastrin. What does this indicate?
This pattern of activity suggests that your inhibitor is likely an H2 receptor antagonist. These compounds specifically block the action of histamine at the H2 receptor. While gastrin's effect is largely mediated by histamine release, direct stimulation of the parietal cell by gastrin and the cholinergic pathway activated by carbachol (an acetylcholine analog) remain intact. Therefore, an H2 blocker would show potent inhibition of histamine-induced secretion but less effect on cholinergic-stimulated secretion.
Q3: Conversely, my compound inhibits acid secretion stimulated by all secretagogues (histamine, carbachol, and gastrin). What is its likely mechanism of action?
An inhibitor that is effective against all major secretagogues is likely acting on a common downstream step in the acid secretion pathway. The most probable target is the H+/K+-ATPase (the proton pump), as this is the final effector in acid production. Proton pump inhibitors (PPIs) exhibit this broad-spectrum inhibitory activity.
Q4: I am observing high variability in my in vivo animal studies. What are the potential sources of this variability?
High variability in animal studies of gastric acid secretion can arise from several factors:
-
Animal-to-animal physiological differences: Basal acid secretion can vary between individual animals.
-
Stress: Stress can influence gastric acid secretion. Proper handling and acclimatization of the animals are crucial.
-
Anesthesia: The type and depth of anesthesia can affect physiological responses, including acid secretion.
-
Surgical technique: In models like the pylorus ligation model, inconsistencies in the surgical procedure can lead to variable results.
-
Compound administration: Inconsistent dosing or administration route can contribute to variability.
Troubleshooting Guide
Issue 1: The inhibitor shows lower than expected potency or a complete lack of activity in an in vitro assay (e.g., isolated gastric glands).
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh solutions of the inhibitor for each experiment. Some compounds can degrade in aqueous solutions over time. |
| Compound Solubility | Ensure the inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to precipitation and a lower effective concentration. Consider using a different solvent or a solubilizing agent, but be mindful of its potential effects on the cells. |
| Incorrect pH of Assay Medium | The activity of some inhibitors, particularly PPIs, is pH-dependent. Verify that the pH of your assay medium is appropriate for the mechanism of your compound. |
| Cell/Gland Viability | Confirm the viability of your isolated gastric glands or parietal cells. Poor viability will lead to a diminished response to both secretagogues and inhibitors. |
| Inadequate Secretagogue Concentration | Ensure that the concentration of the secretagogue (e.g., histamine) is sufficient to elicit a robust and reproducible stimulation of acid secretion. |
Issue 2: Inconsistent or unexpected results in an in vivo model (e.g., pylorus-ligated rat).
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | Verify the dose calculation and the concentration of the dosing solution. Ensure accurate administration of the intended dose. |
| Pharmacokinetic Issues | The inhibitor may have poor absorption, rapid metabolism, or rapid clearance, leading to insufficient exposure at the target site. Consider performing pharmacokinetic studies to assess the compound's profile. |
| Animal Health and Stress | Ensure animals are healthy and properly acclimatized to the experimental conditions to minimize stress-induced variations in gastric secretion. |
| Procedural Inconsistencies | Standardize all experimental procedures, including the duration of fasting, the surgical technique for pylorus ligation, and the timing of sample collection. |
| High Basal Acid Secretion | If the basal level of acid secretion is unusually high, it may mask the inhibitory effect of your compound. This could be due to elevated endogenous histamine levels. |
Quantitative Data
Table 1: Comparative Potency of H2 Receptor Antagonists
| Compound | Model System | Stimulant | IC50 / ID50 | Reference |
| Cimetidine | Human Volunteers | Pentagastrin | ~41 mg (oral) | [1] |
| Ranitidine | Human Volunteers | Pentagastrin | ~5 mg (oral) | [1] |
| Ranitidine | Human Volunteers | Pentagastrin | 95 ng/mL (plasma concentration) | [2] |
| Cimetidine | Human Volunteers | Food | 1.6 µmol/L (plasma concentration) | |
| Metiamide | Anesthetized Rat | Histamine | 1.85 mg/kg (i.p.) | [3] |
Table 2: Comparative Potency of Proton Pump Inhibitors (PPIs) on H+/K+-ATPase Activity in vitro
| Compound | Model System | IC50 (µM) | Reference |
| Omeprazole | Gastric Membrane Vesicles | 2.4 | [4] |
| Pantoprazole | Gastric Membrane Vesicles | 6.8 | [4] |
| Omeprazole | Isolated Rabbit Gastric Glands | 0.36 | |
| E3810 | Isolated Rabbit Gastric Glands | 0.16 |
Experimental Protocols
1. In Vivo Pylorus Ligation Gastric Acid Secretion Assay in Rats
This model is used to assess basal gastric acid secretion and the effect of antisecretory agents.
-
Animal Preparation: Wistar rats (180-200g) are fasted for 24 hours with free access to water.
-
Anesthesia and Surgery: The rat is anesthetized. A midline abdominal incision is made to expose the stomach. The pyloric end of the stomach is ligated with a silk suture, being careful not to obstruct blood supply.
-
Drug Administration: The test inhibitor or vehicle control is administered, typically intraperitoneally or subcutaneously.
-
Incubation: The abdominal wall is sutured, and the animal is allowed to recover. Gastric juice accumulates over a set period, usually 4 hours.
-
Sample Collection: After the incubation period, the animal is euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated tube.
-
Analysis: The volume of the gastric juice is measured. The sample is centrifuged, and the pH of the supernatant is determined. The total acidity is determined by titrating the supernatant with 0.01 N NaOH to a pH of 7.0. The total acid output is then calculated.
2. In Vitro Isolated Rabbit Gastric Gland Assay ([14C]-Aminopyrine Uptake)
This assay measures the accumulation of the weak base [14C]-aminopyrine in the acidic spaces of isolated gastric glands as an index of acid secretion.
-
Gland Isolation: Gastric glands are isolated from the rabbit stomach mucosa by collagenase digestion.
-
Aminopyrine Uptake Assay:
-
The isolated glands are pre-incubated with the test inhibitor at various concentrations.
-
[14C]-aminopyrine and a stimulant (e.g., histamine) are added.
-
The glands are incubated at 37°C.
-
The reaction is terminated by adding ice-cold buffer and centrifugation.
-
The gland pellet is washed to remove extracellular [14C]-aminopyrine.
-
-
Measurement and Analysis: The gland pellet is lysed, and the radioactivity is measured using a liquid scintillation counter. The amount of trapped [14C]-aminopyrine is proportional to the acid secretory activity.
Visualizations
Caption: Signaling pathways for gastric acid secretion and sites of inhibitor action.
References
- 1. Comparative study with ranitidine and cimetidine on gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ranitidine and of cimetidine on pentagastrin-stimulated gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Acid Secretion-IN-1 Solubility
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid secretion-IN-1. Please note that "this compound" is used here as a representative example of a novel, likely hydrophobic, small molecule inhibitor targeting gastric acid secretion. The guidance provided is based on established principles for handling poorly soluble compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a new hydrophobic compound like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most common starting solvent due to its ability to dissolve a wide range of nonpolar compounds.[1] It is also miscible with most aqueous buffers and cell culture media.[1] However, it is crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?
A2: This phenomenon is known as precipitation upon dilution and is common for hydrophobic compounds.[2] When the concentrated DMSO stock is added to an aqueous medium, the compound's local concentration can exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.[2] To mitigate this, try a serial dilution approach. Instead of a single large dilution, perform a series of smaller, stepwise dilutions into your final assay buffer.[1] This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.[1]
Q3: Can the physical form of this compound affect its solubility?
A3: Absolutely. The solid-state properties of a compound, such as its crystalline form (polymorphism), can significantly influence its solubility and dissolution rate.[2][3] Amorphous forms are generally more soluble than their stable crystalline counterparts because they lack a highly ordered crystal lattice structure.[2] If you are consistently facing solubility issues, it might be worthwhile to investigate if different solid forms of the compound are available.
Q4: Are there any alternative solvents or methods I can try if DMSO is not suitable for my experiment?
A4: Yes, several alternatives can be explored. Other organic solvents like ethanol, or co-solvents such as glycerin and PEG400 can be tested.[4][5] Additionally, the use of solubilizing agents or excipients can enhance aqueous solubility.[1] These include surfactants like Tween 80 or Poloxamers, which form micelles that can encapsulate hydrophobic compounds.[1] For more advanced applications, especially in vivo studies, lipid-based formulations or nanoparticles can be considered.[1]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Solubility
If you are encountering solubility issues with this compound, follow these steps to systematically troubleshoot and optimize your dissolution protocol.
-
Visual Inspection: After attempting to dissolve the compound, carefully observe the solution. The presence of visible particles, cloudiness, or a film on the surface are clear indicators of poor solubility.[2]
-
Basic Solubility Test: Test the solubility in a small range of solvents to identify the most suitable one. Besides DMSO, consider ethanol, and for some applications, less common solvents like N,N-dimethylformamide (DMF).
-
Optimize Solvent Concentration: Determine the maximum tolerated concentration of the chosen organic solvent in your specific assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[1]
-
Employ Solubilizing Agents: If solubility in the final aqueous buffer remains insufficient, consider the addition of solubilizing agents. The choice of agent will depend on the nature of your experiment.
-
Consider pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[2] By protonating (for a base) or deprotonating (for an acid) the molecule, its solubility in water can be increased.[3]
-
Particle Size Reduction: If you have access to the necessary equipment, reducing the particle size of the solid compound through techniques like micronization can increase the surface area and improve the dissolution rate.[6][7]
Data Presentation
Table 1: General Solubility of Hydrophobic Compounds in Common Solvents
| Solvent | General Solubility | Typical Stock Concentration | Notes |
| DMSO | High | 10-30 mM | Can be toxic to cells at higher concentrations.[1][4] |
| Ethanol | Moderate to High | 10-30 mM | Can also exhibit cytotoxicity.[1] |
| Methanol | Moderate | Variable | May not be suitable for all biological assays.[4] |
| N,N-Dimethylformamide (DMF) | Moderate to High | Variable | Use with caution due to potential reactivity and toxicity.[4] |
| Aqueous Buffers (e.g., PBS) | Low | <10 µM | Often requires a co-solvent or solubilizing agent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Equilibrate: Allow the vial containing the lyophilized this compound to reach room temperature before opening to prevent moisture condensation.[1]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[1]
-
Solvent Addition: Carefully add the calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 30 mM).[1][4]
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath to ensure the compound is completely dissolved. A clear, particle-free solution is indicative of successful dissolution.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol can be used to determine the kinetic solubility of this compound in an aqueous buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).[2]
-
Prepare Assay Plate: Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to the wells of a 96-well plate.[2]
-
Add Compound: Transfer 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.[2]
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.[2]
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.[2]
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[2]
Visualizations
Caption: Signaling pathway of gastric acid secretion and the potential target for this compound.
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. ispe.gr.jp [ispe.gr.jp]
Technical Support Center: Optimizing Acid Secretion-IN-1 Concentration in Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Acid secretion-IN-1 for various in vitro and cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new assay?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A common approach is to use a logarithmic or semi-logarithmic serial dilution, for instance, from 1 nM to 100 µM.[1] This wide range helps to identify the effective concentration window for your specific experimental setup.
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][2] It is critical to use anhydrous DMSO to prevent compound degradation.[3] For storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][4] Ensure the final concentration of DMSO in your assay medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q3: My results with this compound are inconsistent between experiments. What are the common causes?
A3: Inconsistent results can arise from several factors, including compound-related issues (e.g., degradation, precipitation), variations in cell culture conditions (e.g., cell density, passage number), and inconsistencies in the assay itself (e.g., reagent preparation, incubation times).[5] To troubleshoot, it is recommended to prepare fresh dilutions for each experiment, ensure consistent cell seeding, and standardize all incubation periods.[5]
Q4: How can I be sure the observed effects are due to on-target inhibition and not off-target effects or cytotoxicity?
A4: To confirm on-target activity, it is essential to perform a dose-response analysis. A clear relationship between the inhibitor concentration and the biological effect suggests an on-target mechanism.[5] Additionally, conducting a cytotoxicity assay in parallel with your functional assay is crucial to distinguish specific inhibition from general cell toxicity.[5] Using a structurally different inhibitor for the same target, if available, can also help validate the observed phenotype.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect at tested concentrations | Concentration is too low. | Test a higher concentration range.[1] |
| Compound has degraded. | Use a fresh aliquot of the inhibitor from a properly stored stock.[4] Verify the integrity of the stock solution using methods like HPLC or LC-MS if degradation is suspected.[2] | |
| Low cell permeability. | Consult literature for known permeability issues or consider using a different assay system.[4] | |
| High background or off-target effects | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration.[4] |
| The inhibitor has known off-target activities. | Use a structurally different inhibitor for the same target to confirm the observed phenotype.[5] | |
| Precipitation of the inhibitor in cell culture media | Low solubility in aqueous media. | Visually inspect solutions for precipitates.[5] Consider gentle warming or sonication to aid dissolution.[4] Ensure the final solvent concentration is low (typically <0.5%).[4] Prepare intermediate dilutions in a suitable buffer before adding to the final media.[4] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a common approach.[1] Include a vehicle control (medium with DMSO) and a positive control for inhibition.[1]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).[6]
-
Assay Readout: Perform the desired functional assay to measure the effect of the compound.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and a positive control for maximal inhibition (0% activity). Plot the response against the logarithm of the inhibitor concentration and fit a sigmoidal curve using non-linear regression to determine the IC50 value.[6]
Protocol 2: Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibitory effects are not due to cell death.
-
Cell Seeding: Seed cells in a 96-well plate as described for the IC50 determination.[1]
-
Treatment: Treat cells with the same range of this compound concentrations used in the functional assay.[1]
-
Incubation: Incubate for the same duration as the functional assay.
-
Assay: Perform a cell viability assay, such as the MTT or LDH release assay.[5][7] For an LDH assay, use a commercial kit to measure the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, following the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).[1]
Data Presentation
The following table provides a template for summarizing the determined IC50 and cytotoxicity data for this compound in different cell lines or assay formats.
| Assay Type | Cell Line | Incubation Time (hours) | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Gastric Acid Secretion | HGT-1 | 24 | [Insert Value] | [Insert Value] | [Insert Value] |
| Target Enzyme Activity | [e.g., H+/K+ ATPase] | 1 | [Insert Value] | N/A | N/A |
| Off-Target Kinase Panel | [Specify Kinase] | 1 | [Insert Value] | N/A | N/A |
CC50: 50% cytotoxic concentration
Visualizations
Caption: Workflow for optimizing inhibitor concentration.
Caption: Simplified signaling pathway of gastric acid secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Acid secretion-IN-1 stability issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acid Secretion-IN-1. The following information is designed to help identify and resolve common stability issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the inhibitory activity of this compound in our assays. What are the potential causes?
A1: A loss of activity for a small molecule inhibitor like this compound in solution can arise from several factors. The most common causes include chemical degradation (e.g., hydrolysis, oxidation, photolysis), precipitation out of solution, adsorption to container surfaces, or interactions with other components in your assay medium.[1] It is also crucial to consider the initial purity and quality of the compound.
Q2: How can we determine if our stock solution of this compound has degraded?
A2: The most direct method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the parent compound from any degradation products, allowing for the quantification of the intact inhibitor. A noticeable decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.[1]
Q3: What are the best practices for storing this compound to prevent loss of activity?
A3: Proper storage is critical for maintaining the integrity of small molecule inhibitors.[1][2] General best practices include:
-
Storage Temperature: Store stock solutions at or below -20°C. For long-term storage, -80°C is often recommended.[1][2] It is also advisable to avoid repeated freeze-thaw cycles.[1][2]
-
Light Protection: Many compounds are sensitive to light.[2][3] Store solutions in amber vials or tubes wrapped in foil to protect them from light.[1]
-
Inert Atmosphere: For compounds susceptible to oxidation, consider storing them under an inert gas like argon or nitrogen.[2]
Q4: Could the solvent we are using be contributing to the loss of activity?
A4: Yes, the choice of solvent is critical. While Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions, its purity and water content can affect compound stability.[2] For some molecules, aqueous solutions can lead to hydrolysis.[2][3] It is recommended to use anhydrous DMSO for preparing stock solutions.
Q5: We observed a precipitate in our stock solution of this compound after thawing. What should we do?
A5: Precipitate formation upon thawing can indicate that the compound's solubility limit has been exceeded at that temperature. Gently warm the vial to room temperature and vortex to attempt to redissolve the compound.[2] If the precipitate does not dissolve, it may be necessary to prepare a fresh, lower-concentration stock solution. Always visually inspect your stock solution for precipitate or color changes before use.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting stability issues with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Chemical degradation of this compound.[2] | 1. Confirm the purity of the stock solution using HPLC or LC-MS.[2] 2. If degradation is confirmed, prepare a fresh stock solution.[2] 3. Consider alternative solvents or storage conditions based on the compound's chemical properties.[2] |
| Precipitate observed in stock solution | The compound has come out of solution. | 1. Gently warm the vial to room temperature and vortex to redissolve the compound.[2] 2. Ensure the compound is fully dissolved before use. 3. Use anhydrous solvent for stock preparation.[2] |
| Color change observed in the stock solution | This may indicate oxidation or another form of chemical degradation.[2] | 1. Discard the stock solution.[2] 2. Prepare a fresh stock solution and consider storing it under an inert gas (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive.[2] |
| Inconsistent assay results | Potential issues with stock solution integrity or handling. | 1. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2] 2. Always allow the stock solution to equilibrate to room temperature before use to prevent condensation.[1] 3. Verify the accuracy of your pipetting and dilutions. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various storage conditions, as analyzed by HPLC. The data illustrates the percentage of the intact compound remaining over time.
| Storage Condition | Solvent | Initial Purity (%) | Purity after 1 Month (%) | Purity after 6 Months (%) |
| -80°C | Anhydrous DMSO | 99.5 | 99.4 | 99.2 |
| -20°C | Anhydrous DMSO | 99.5 | 99.1 | 98.5 |
| 4°C | Anhydrous DMSO | 99.5 | 95.2 | 88.1 |
| Room Temperature (Dark) | Anhydrous DMSO | 99.5 | 85.3 | 65.7 |
| Room Temperature (Light) | Anhydrous DMSO | 99.5 | 70.1 | 40.2 |
| -20°C (Aqueous Buffer, pH 7.4) | 1% DMSO in PBS | 99.5 | 92.0 | 75.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Weigh the desired amount of this compound using a calibrated balance.[1]
-
Calculate the volume of anhydrous DMSO required to achieve the target concentration (e.g., 10 mM).[2]
-
Add the calculated volume of DMSO to the vial containing the this compound powder.[2]
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but first check for temperature sensitivity.[1]
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To evaluate the stability of this compound under various storage conditions over time.
Materials:
-
Aliquots of this compound stock solution
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
-
Stability chambers or incubators set to desired temperatures
Procedure:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., anhydrous DMSO).
-
Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial purity and peak area (time-zero sample).[2]
-
Store aliquots of the stock solution under the various conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature in both light and dark).[2]
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.[2]
-
Allow the aliquot to thaw and equilibrate to room temperature.[2]
-
Analyze the aliquot by HPLC using the same method as the time-zero sample.[2]
-
Compare the purity (peak area of the parent compound relative to the total peak area) and the peak area of the parent compound to the time-zero sample to assess degradation.[2]
Visualizations
Signaling Pathway of Gastric Acid Secretion
Gastric acid secretion is a complex process regulated by various signaling pathways.[4][5][6] The final step involves the H+/K+ ATPase (proton pump) in parietal cells.[4][7][8] this compound is a hypothetical inhibitor of this pathway.
Caption: Signaling pathway for gastric acid secretion and the target of this compound.
Experimental Workflow for Stability Assessment
A systematic workflow is crucial for accurately assessing the stability of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Troubleshooting Decision Tree
This decision tree can guide researchers in troubleshooting unexpected experimental results.
Caption: A decision tree for troubleshooting potential degradation of this compound stock solutions.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. An update on acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastric acid - Wikipedia [en.wikipedia.org]
- 8. teachmeanatomy.info [teachmeanatomy.info]
avoiding off-target effects of Acid secretion-IN-1
Welcome to the technical support center for our novel acid secretion inhibitor, A-S-IN-1 (referred to as Inhibitor-X). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Inhibitor-X in your experiments and to help you anticipate and troubleshoot potential issues, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Inhibitor-X?
A1: Inhibitor-X is designed to be a potent and selective inhibitor of the H+/K+ ATPase (proton pump) in gastric parietal cells. The proton pump is the final step in the acid secretion pathway, responsible for pumping hydrogen ions into the gastric lumen.[1]
Q2: How can I be sure that the observed phenotype in my experiment is due to on-target inhibition of the proton pump and not off-target effects?
A2: This is a critical aspect of any study involving small molecule inhibitors.[2] To confirm on-target activity, we recommend a multi-pronged approach:
-
Use a structurally unrelated inhibitor: Compare the effects of Inhibitor-X with another well-characterized proton pump inhibitor that has a different chemical structure. If both compounds produce the same phenotype at concentrations that achieve similar levels of target inhibition, the effect is more likely to be on-target.[3]
-
Perform a rescue experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[2]
-
Confirm target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that Inhibitor-X is binding to the H+/K+ ATPase within the cell at the concentrations used in your functional assays.[4][5]
Q3: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?
A3: Unexpected cytotoxicity can be a sign of off-target activity.[2] First, perform a dose-response curve for cytotoxicity using an assay like MTT or trypan blue exclusion to determine the concentration range that is non-toxic to your cells.[2] Conduct your functional assays at or below this non-toxic threshold.[2] If toxicity persists even at low concentrations, it may be due to potent off-target effects. We recommend screening the compound against a panel of known toxicity-related targets, such as the hERG channel.[6]
Q4: What are the most common reasons for inconsistent results between experiments with Inhibitor-X?
A4: Inconsistent results with small molecule inhibitors can often be traced to issues with the compound itself, the experimental system, or the assay protocol.[2][7] Key factors include:
-
Compound Stability and Solubility: Ensure that Inhibitor-X is fully dissolved and stable in your assay medium. Poor solubility can lead to precipitation and inaccurate dosing.[8] It is advisable to prepare fresh dilutions for each experiment.[2]
-
Cell Culture Conditions: Variations in cell passage number, cell density, and growth phase can all impact cellular responses to inhibitors.[2][9]
-
Assay Performance: Inconsistencies in incubation times, reagent preparation, and instrument readouts can introduce variability.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent IC50 values in functional assays | 1. Compound Instability/Precipitation: The inhibitor may be degrading in the aqueous medium or precipitating out of solution.[8] 2. Variable Cell Seeding Density: Inconsistent cell numbers can affect the final readout.[2] 3. High Cell Passage Number: Continuous passaging can alter cellular sensitivity to the inhibitor.[2] | 1. Prepare fresh dilutions for each experiment and visually inspect for precipitates. Assess compound stability in your specific medium using HPLC-MS.[8] 2. Ensure a consistent number of cells are seeded in each well.[2] 3. Use cells within a defined, low-passage number range for all experiments.[2] |
| Observed phenotype does not match expected on-target effect | 1. Off-Target Effects: The inhibitor may be interacting with other cellular targets, leading to unexpected biological responses.[10] 2. Incorrect Concentration: The concentration used may be too high, leading to non-specific effects, or too low to effectively inhibit the target. | 1. Perform a broad kinase panel screening and a Cellular Thermal Shift Assay (CETSA) to identify potential off-targets.[4][11] Use a structurally unrelated inhibitor as a control.[3] 2. Conduct a thorough dose-response experiment to identify the optimal concentration range.[1] |
| High background signal in in-vitro assays | 1. Compound Interference: The inhibitor itself may be fluorescent or luminescent, interfering with the assay readout. 2. Non-specific Binding: The inhibitor may be binding to assay components. | 1. Run a control plate with the compound but without the enzyme or cells to measure its intrinsic signal. 2. Consider adding a small amount of a non-ionic surfactant like Tween-20 to the assay buffer, after validating its compatibility.[7] |
| Cells are rounding up and detaching from the culture plate | 1. Cytotoxicity: The inhibitor concentration may be too high, causing cell death.[1] 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[8] 3. On-Target Effect: The target protein may be critical for cell adhesion. | 1. Perform a dose-response experiment to find a non-toxic concentration.[1] 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells.[1] 3. Investigate the known functions of the H+/K+ ATPase in cell adhesion. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of Inhibitor-X
This table presents hypothetical data from a broad kinase panel screening to assess the selectivity of Inhibitor-X. The screening was performed at a 1 µM concentration.
| Kinase Family | Number of Kinases Tested | Kinases with >50% Inhibition | Notable Off-Targets (>75% Inhibition) |
| TK (Tyrosine Kinases) | 90 | 3 | SRC, ABL1 |
| TKL (Tyrosine Kinase-Like) | 43 | 1 | RAF1 |
| STE (Serine/Threonine Kinases) | 47 | 2 | PAK1 |
| CK1 (Casein Kinase 1) | 12 | 0 | None |
| AGC (PKA, PKG, PKC families) | 63 | 4 | ROCK1, P70S6K |
| CAMK (Ca/Calmodulin-dependent) | 74 | 1 | MAPKAPK2 |
| CMGC (CDK, MAPK, GSK, CLK families) | 61 | 2 | CDK2 |
| Total | 390 | 13 |
This data is for illustrative purposes only.
Table 2: Hypothetical IC50 Values for Key On- and Off-Targets
This table summarizes the half-maximal inhibitory concentrations (IC50) for the intended target and key off-targets identified in secondary screening.
| Target | Target Class | IC50 (nM) | Notes |
| H+/K+ ATPase | Proton Pump | 15 | On-Target |
| SRC | Tyrosine Kinase | 850 | Off-Target |
| ROCK1 | Serine/Threonine Kinase | 1,200 | Off-Target |
| hERG | Potassium Ion Channel | > 30,000 | Low risk of cardiac toxicity |
| CYP3A4 | Cytochrome P450 Enzyme | 15,500 | Low risk of drug-drug interactions |
| CYP2D6 | Cytochrome P450 Enzyme | > 30,000 | Low risk of drug-drug interactions |
This data is for illustrative purposes only.
Mandatory Visualizations
Caption: Gastric acid secretion pathway and the target of Inhibitor-X.
Caption: Experimental workflow for assessing the on- and off-target profile of Inhibitor-X.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the direct binding of Inhibitor-X to the H+/K+ ATPase in a cellular context.[4][5]
Methodology:
-
Cell Culture and Treatment:
-
Culture gastric parietal cells (or a relevant cell line expressing the proton pump) to ~80% confluency.
-
Treat intact cells with various concentrations of Inhibitor-X or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Transfer the cell suspensions from each treatment group into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble H+/K+ ATPase using Western blotting with a specific antibody.
-
Plot the band intensity versus temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of Inhibitor-X indicates target engagement.[5]
-
Protocol 2: hERG Safety Assay using Automated Patch Clamp
This protocol assesses the potential for Inhibitor-X to cause cardiac toxicity by blocking the hERG potassium channel.[6][13]
Methodology:
-
Cell Line:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[13]
-
-
Electrophysiology:
-
Voltage Protocol:
-
Compound Application and Data Analysis:
-
Record baseline hERG currents.
-
Apply increasing concentrations of Inhibitor-X sequentially to the same cell.
-
Include a vehicle control (e.g., 0.1% DMSO) and a known hERG blocker (e.g., E-4031) as a positive control.[13]
-
The primary endpoint is the percentage of tail current inhibition at each concentration.
-
Generate a concentration-response curve to determine the IC50 value.[6]
-
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay
This assay determines if Inhibitor-X has the potential to cause drug-drug interactions by inhibiting major CYP enzymes.[14][15]
Methodology:
-
Enzyme Source:
-
Use human liver microsomes, which contain a mixture of CYP enzymes.[15]
-
-
Incubation:
-
In a multi-well plate, incubate human liver microsomes with an isoform-specific substrate (e.g., phenacetin (B1679774) for CYP1A2, testosterone (B1683101) for CYP3A4) and a range of concentrations of Inhibitor-X.[14]
-
Include a positive control inhibitor for each CYP isoform.
-
-
Metabolite Detection:
-
After incubation, stop the reaction (e.g., with cold acetonitrile).
-
Measure the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation compared to the vehicle control.
-
Determine the IC50 value for each CYP isoform by fitting the data to a dose-response curve.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. enamine.net [enamine.net]
Technical Support Center: Research on Acid Secretion Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acid secretion inhibitors, with a focus on Proton Pump Inhibitors (PPIs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My proton pump inhibitor (e.g., omeprazole) shows inconsistent or no effect in my in vitro assay. What are the possible causes?
A1: Several factors can contribute to the lack of efficacy of PPIs in in vitro settings. Here are the most common pitfalls and troubleshooting steps:
-
Inhibitor Inactivity: PPIs are prodrugs that require an acidic environment to become activated. In neutral pH cell culture media, they will remain largely inactive.
-
Troubleshooting: Ensure your assay system has an acidic compartment where the PPI can be protonated and converted to its active sulfenamide (B3320178) form. For isolated enzyme assays, pre-incubating the inhibitor in an acidic buffer (pH < 4.0) may be necessary. For cell-based assays using isolated gastric glands or parietal cells, stimulation of acid secretion (e.g., with histamine) is required to create the acidic canaliculus for PPI activation.
-
-
Solubility and Stability Issues: PPIs like omeprazole (B731) and lansoprazole (B1674482) are unstable in acidic solutions and have poor solubility in water. They are more stable under alkaline conditions.
-
Troubleshooting: Prepare stock solutions in a suitable organic solvent like DMSO and then dilute them in your assay buffer immediately before use. For making aqueous solutions for short-term use, a sodium bicarbonate solution can be used to maintain an alkaline pH. Avoid prolonged storage of PPIs in acidic or neutral aqueous solutions.
-
-
Incorrect Cell Model: If you are not using primary gastric parietal cells or isolated gastric glands, your cell line may not express the H+/K+-ATPase, the target of PPIs.
-
Troubleshooting: Confirm the expression of the H+/K+-ATPase in your cell model using techniques like Western blotting or qPCR. If your cell line is not of gastric origin, it is unlikely to be a suitable model for studying PPIs' primary mechanism of action.
-
-
Assay Conditions: The duration of the experiment and the concentration of the inhibitor may not be optimal.
-
Troubleshooting: Since PPIs irreversibly inhibit the proton pump, the effect is time-dependent. Ensure a sufficient incubation period. Also, perform a dose-response experiment to determine the optimal concentration range for your specific assay.
-
Q2: I am observing off-target effects in my experiments with omeprazole. Is this expected?
A2: Yes, while PPIs are relatively specific for the gastric H+/K+-ATPase due to their acid-activated nature, off-target effects have been reported, especially at higher concentrations or in non-gastric cell types.[1]
-
Binding to other proteins: Omeprazole has been shown to bind to a wide range of proteins, not always dependent on cysteine residues.[1][2]
-
Inhibition of other enzymes: Omeprazole can inhibit cytochrome P450 enzymes like CYP2C19, CYP2C9, and CYP3A.
-
Effects on cell proliferation and apoptosis: Some studies have shown that omeprazole can inhibit cell proliferation and induce cell cycle arrest in certain cancer cell lines.[3][4]
Troubleshooting:
-
Use the lowest effective concentration of the PPI to minimize off-target effects.
-
Include appropriate controls in your experiments to distinguish between on-target and off-target effects.
-
If possible, use a structurally different PPI to see if the observed effect is specific to one compound.
Q3: How should I prepare and store my omeprazole stock solution for in vitro experiments?
A3: Due to its instability in acidic and neutral aqueous solutions, proper preparation and storage of omeprazole are crucial.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: For immediate use, dilute the DMSO stock solution into your culture medium or assay buffer. Be aware that omeprazole's stability will be reduced in aqueous solutions.
-
Aqueous Preparation for Short-Term Use: If an aqueous solution is required, an 8.4% sodium bicarbonate solution can be used as a vehicle to maintain an alkaline pH and improve stability.[5][6][7] However, these preparations are typically stable for a shorter period, even when refrigerated.
Quantitative Data: In Vitro Potency of Proton Pump Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various PPIs in different in vitro systems. These values can serve as a starting point for designing experiments.
| Proton Pump Inhibitor | Assay System | Measured Activity | IC50 Value |
| Omeprazole | Isolated Human Gastric Glands | Aminopyrine (B3395922) Accumulation | ~50 nM |
| Omeprazole | Isolated Human H+/K+-ATPase | ATPase Activity | 4 µM |
| Omeprazole | General H+/K+-ATPase | ATPase Activity | 5.8 µM |
| Lansoprazole | Isolated Canine Parietal Cells | Acid Formation | 59 nM |
| Lansoprazole | Canine Gastric Microsomes | (H+ + K+)-ATPase Activity | 2.1 µM |
| (+)-Lansoprazole | Isolated Canine Parietal Cells | Acid Formation | 59 nM |
| (-)-Lansoprazole | Isolated Canine Parietal Cells | Acid Formation | 82 nM |
| Pantoprazole | Gastric Membrane Vesicles | H+/K+-ATPase Activity | 6.8 µM |
| Esomeprazole | Dog Gastric Microsomes | H+/K+-ATPase Inhibition | 0.17 µM |
| Esomeprazole | Rabbit Gastric Glands | H+/K+-ATPase Inhibition | 0.5 µM |
| Rabeprazole | Isolated Rabbit Gastric Glands | Aminopyrine Accumulation | 0.018 µM |
Experimental Protocols
Protocol 1: In Vitro Acid Secretion Assay in Isolated Rabbit Gastric Glands (Aminopyrine Uptake)
This protocol is a widely used method to assess the effects of compounds on acid secretion in an ex vivo setting. It relies on the accumulation of the weak base [14C]aminopyrine in acidic spaces.
Materials:
-
Rabbit stomach
-
Collagenase solution
-
Krebs-Ringer-Bicarbonate (KRB) buffer
-
[14C]aminopyrine
-
Histamine (B1213489) and other secretagogues/inhibitors
-
Scintillation fluid and counter
Methodology:
-
Isolation of Gastric Glands:
-
Euthanize a rabbit and remove the stomach.
-
Wash the stomach with cold saline and separate the gastric mucosa from the muscle layer.
-
Mince the mucosa and digest with a collagenase solution to isolate the gastric glands.
-
Wash the isolated glands several times with KRB buffer.
-
-
Aminopyrine Uptake Assay:
-
Resuspend the gastric glands in KRB buffer.
-
In microcentrifuge tubes, add the gland suspension, [14C]aminopyrine, and the test compounds (e.g., different concentrations of a PPI).
-
Add a secretagogue like histamine to stimulate acid secretion. Include a non-stimulated control.
-
Incubate the tubes with shaking at 37°C for 30 minutes.
-
Centrifuge the tubes to pellet the glands.
-
Measure the radioactivity in an aliquot of the supernatant and in the pellet using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the aminopyrine ratio (radioactivity in pellet / radioactivity in supernatant).
-
A higher ratio indicates greater acid secretion.
-
Plot the aminopyrine ratio against the concentration of the inhibitor to determine the IC50 value.
-
Protocol 2: In Vivo Gastric Acid Secretion in the Anesthetized Rat
This protocol allows for the measurement of gastric acid secretion in a living animal and the evaluation of systemically administered inhibitors.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane for anesthesia
-
Surgical instruments
-
Perfusion pump
-
pH electrode and meter
-
Saline solution
-
Secretagogues (e.g., histamine, pentagastrin)
-
Test compounds (PPIs)
Methodology:
-
Animal Preparation:
-
Anesthetize the rat with urethane.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Ligate the pylorus and insert a cannula into the stomach through the esophagus for perfusion.
-
-
Gastric Perfusion and Acid Secretion Measurement:
-
Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).
-
Collect the perfusate every 15 minutes and measure its volume.
-
Determine the acid concentration in the perfusate by titrating with 0.01 N NaOH to a pH of 7.0.
-
-
Experimental Procedure:
-
After a stabilization period to establish a basal acid output, administer a secretagogue (e.g., a continuous infusion of histamine) to stimulate acid secretion.
-
Once a stable stimulated acid secretion is achieved, administer the test inhibitor intravenously.
-
Continue to collect the perfusate and measure the acid output to determine the inhibitory effect of the compound.
-
-
Data Analysis:
-
Calculate the acid output (µmol H+/15 min).
-
Express the inhibition of acid secretion as a percentage of the stimulated control.
-
Determine the dose-response relationship for the inhibitor.
-
Visualizations
Signaling Pathways in Gastric Acid Secretion
Caption: Signaling pathways regulating gastric acid secretion by the parietal cell.
Mechanism of Action of Proton Pump Inhibitors (PPIs)
Caption: Mechanism of acid-activated irreversible inhibition of the H+/K+ ATPase by PPIs.
Troubleshooting Workflow for In Vitro PPI Experiments
Caption: A logical workflow for troubleshooting common issues in in vitro PPI experiments.
References
- 1. Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intragastric titration of acid in the perfused rat stomach preparation following parenteral and intraluminal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. sickkids.ca [sickkids.ca]
- 5. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results with Acid Secretion-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using Acid Secretion-IN-1, a novel proton pump inhibitor (PPI).
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed to be a highly selective inhibitor of the gastric H+/K+ ATPase (proton pump).[1][2][3] In the acidic environment of the stomach's parietal cells, it is activated and forms a covalent bond with cysteine residues on the proton pump, thereby irreversibly inhibiting acid secretion.[1] This is the final step in the acid secretion pathway, which is stimulated by histamine (B1213489), acetylcholine, and gastrin.[1][4]
Q2: We are not observing the expected decrease in acid secretion in our cellular model. What are the potential causes?
A2: A lack of the expected biological effect can arise from several factors. These can be broadly categorized as issues with the compound, the cell culture system, or the experimental design.[5] It is important to systematically investigate each possibility.
Q3: Could this compound have off-target effects?
A3: Yes, like other proton pump inhibitors (PPIs), this compound may exhibit off-target effects. Recent studies have shown that some PPIs can be activated in a pH-neutral environment within cells through interaction with zinc-containing proteins.[6][7] This could lead to interactions with proteins involved in various cellular processes, including the immune system.[6] Additionally, some studies have linked long-term PPI use to increased risk of cardiovascular events, potentially through the inhibition of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), leading to elevated levels of asymmetric dimethylarginine (ADMA), an inhibitor of nitric oxide synthase.[8]
Troubleshooting Guides
Guide 1: No Inhibition of Acid Secretion Observed
If you are not observing the expected inhibition of acid secretion, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | - Verify the identity and purity of this compound via analytical methods (e.g., LC-MS, NMR).- Ensure the compound has not degraded. Use a fresh aliquot and protect from light and moisture.- Confirm the correct solvent was used and that the compound is fully dissolved. |
| Cell Health and Target Expression | - Perform a cell viability assay (e.g., MTT, trypan blue) to ensure cells are healthy.- Confirm the expression of the H+/K+ ATPase in your cell model (e.g., via Western blot or qPCR).- Ensure the passage number of your cell line is within the recommended range.[9] |
| Assay Protocol and Parameters | - Optimize the concentration of this compound. Perform a dose-response curve to determine the IC50.- Ensure the pre-incubation time with the inhibitor is sufficient for it to take effect.- Verify that the method used to stimulate acid secretion (e.g., with histamine or gastrin) is working correctly. |
| Data Analysis | - Double-check all calculations and data entry.- Ensure that the positive and negative controls are behaving as expected. |
Guide 2: Unexpected Cellular Phenotypes Observed
If you observe unexpected cellular phenotypes, such as changes in cell morphology, proliferation, or expression of non-target genes, consider these possibilities:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform a literature search for known off-target effects of similar PPIs.[6][7][8][10][11]- Use a lower concentration of this compound to see if the effect is dose-dependent.- Employ a secondary, structurally different H+/K+ ATPase inhibitor to see if the phenotype is reproducible.- Investigate potential interactions with zinc-finger proteins or effects on nitric oxide signaling.[6][7][8] |
| Solvent Toxicity | - Run a vehicle control (solvent only) at the same concentration used in your experiment to rule out solvent-induced effects. |
| Cell Line Specificity | - The observed phenotype may be specific to the cell line being used. Consider testing the inhibitor in a different cell model. |
Experimental Protocols
Protocol 1: In Vitro Gastric Acid Secretion Assay (HGT-1 Cell Line)
-
Cell Seeding: Seed human gastric adenocarcinoma (HGT-1) cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 1 hour.
-
Stimulation: Stimulate acid secretion by adding histamine (100 µM) to the wells and incubate for 30 minutes.
-
pH Measurement: Measure the pH of the extracellular medium using a pH-sensitive fluorescent probe (e.g., BCECF-AM) according to the manufacturer's instructions.
-
Data Analysis: Calculate the change in pH relative to the vehicle control and determine the IC50 value of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of gastric acid secretion and inhibition by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential off-target pathways of this compound.
References
- 1. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological aspects of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. Surprising finding for acid reducing drugs - German Cancer Research Center [dkfz.de]
- 8. Unexpected effect of proton pump inhibitors: elevation of the cardiovascular risk factor asymmetric dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.de]
- 10. Unexpected consequences of proton pump inhibitor use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
Technical Support Center: Refining Experimental Conditions for Acid Secretion Inhibitor-1 (ASI-1)
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Acid Secretion Inhibitor-1 (ASI-1), a representative small molecule inhibitor of gastric acid secretion. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ASI-1?
A1: ASI-1 is a proton pump inhibitor (PPI) that targets the H+/K+ ATPase on gastric parietal cells.[1][2][3] This enzyme is the final step in the acid secretion pathway.[2] By irreversibly binding to the proton pump, ASI-1 effectively blocks the transport of hydrogen ions into the gastric lumen, thereby reducing acid secretion.[1][2]
Q2: My experimental results with ASI-1 are inconsistent between batches. What are the common causes?
A2: Inconsistent results are a frequent challenge and can stem from several factors:
-
Compound Stability: Small molecules can degrade over time due to improper storage, exposure to light, or repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[4][5]
-
Cell Culture Conditions: Variations in cell passage number, cell density, and media conditions can significantly impact cellular response to inhibitors.[6]
-
Assay-Related Variability: Inconsistencies in reagent preparation, incubation times, and instrument readouts can all contribute to variability.[6]
Q3: How can I confirm that the observed effects are due to on-target inhibition of the proton pump and not off-target effects?
A3: Distinguishing between on-target and off-target effects is crucial. Consider the following approaches:
-
Use a Structurally Different Inhibitor: Employing another inhibitor with a different chemical structure that also targets the H+/K+ ATPase can help confirm that the observed phenotype is due to inhibition of the intended target.[5][6]
-
Dose-Response Curve: A clear relationship between the concentration of ASI-1 and the biological effect, consistent with its known IC50 value, suggests on-target activity.[6][7]
-
Rescue Experiment: If feasible, overexpressing a resistant mutant of the H+/K+ ATPase should rescue the phenotype induced by ASI-1.[6]
Q4: What are the best practices for dissolving and storing ASI-1?
A4: Proper handling of ASI-1 is critical for maintaining its activity.
-
Solubility: Poor solubility is a common issue. While DMSO is a frequent solvent for creating stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to prevent solvent-induced artifacts.[4] If solubility in aqueous buffers is low, consider adjusting the pH or using co-solvents, but validate their compatibility with your assay.[4]
-
Storage: To minimize degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots of your stock solution and store them at the recommended temperature, typically -20°C or -80°C, protected from light.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | 1. Cell Number Variability: The number of cells can significantly affect the final readout. 2. Compound Precipitation: Poor solubility can lead to inaccurate dosing. 3. Variable Incubation Time: Inconsistent exposure to the inhibitor will yield different results. | 1. Standardize cell seeding density and use cells within a defined, low-passage number range.[6] 2. Visually inspect solutions for precipitates and prepare fresh dilutions for each experiment.[6] 3. Standardize the incubation time with ASI-1 across all experiments.[6] |
| High Cell Death or Cytotoxicity | 1. High Concentration of ASI-1: The concentration used may be toxic to the cells. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration using a cell viability assay (e.g., MTT or trypan blue exclusion).[8] 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[8] |
| Precipitation of ASI-1 in Culture Media | 1. Low Aqueous Solubility: The inhibitor has poor solubility in the assay media. 2. High Final Solvent Concentration: The concentration of the organic solvent is too high. | 1. Ensure the final solvent concentration is low (typically <0.5%). 2. Prepare intermediate dilutions in a suitable buffer before adding to the final media.[5] |
| Inconsistent or No Inhibitory Effect | 1. Degraded Inhibitor: The compound may have degraded due to improper storage or handling. 2. Inaccurate Concentration: Pipetting errors or incorrect calculations. 3. Low Cell Permeability: The inhibitor may not be efficiently entering the cells. | 1. Use a fresh aliquot of ASI-1 from a properly stored stock.[5] 2. Verify calculations and ensure pipette calibration.[5] 3. Consult literature for known permeability issues or consider alternative delivery methods if applicable.[5] |
Signaling Pathways and Experimental Workflow
Gastric Acid Secretion Pathway
The secretion of gastric acid is a complex process involving multiple signaling pathways that converge on the parietal cell. The primary stimulants are gastrin, acetylcholine, and histamine (B1213489).[9] Gastrin, released from G cells, stimulates enterochromaffin-like (ECL) cells to release histamine.[2][10] Histamine then binds to H2 receptors on parietal cells, activating a signaling cascade that leads to the activation of the H+/K+ ATPase (proton pump).[2][10] Acetylcholine, released from nerve endings, also directly stimulates parietal cells.[9] ASI-1 acts at the final step of this pathway.
Diagram of the gastric acid secretion signaling pathway and the point of inhibition by ASI-1.
General Experimental Workflow for ASI-1
A typical workflow for evaluating the efficacy and cellular effects of ASI-1 involves several key steps, from initial compound preparation to data analysis. Adhering to a standardized protocol is essential for obtaining reliable and reproducible data.
A typical experimental workflow for using ASI-1 in cell-based assays.
Experimental Protocols
In Vitro Acid Secretion Assay (pH-sensitive dye-based)
This protocol outlines a method for measuring acid secretion from a parietal cell culture using a pH-sensitive fluorescent dye.
-
Cell Plating:
-
Plate primary parietal cells or a suitable cell line (e.g., HGT-1) in a 96-well black, clear-bottom plate.
-
Allow cells to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Wash the cells gently with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess dye.
-
Add buffer containing the desired concentrations of ASI-1 or a vehicle control.
-
Incubate for the predetermined time to allow for inhibitor action.
-
-
Stimulation of Acid Secretion:
-
Add a stimulant of acid secretion, such as histamine or a combination of histamine and gastrin.[11]
-
Immediately begin measuring fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular pH.
-
Calculate the rate of pH change to determine the acid secretion rate.
-
Compare the rates between ASI-1 treated and control wells to determine the inhibitory effect.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of ASI-1.
-
Cell Plating:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of ASI-1 and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results to determine the concentration of ASI-1 that causes a 50% reduction in cell viability (IC50).
-
References
- 1. droracle.ai [droracle.ai]
- 2. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teachmeanatomy.info [teachmeanatomy.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. Regulation of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 11. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Acid secretion-IN-1 batch variability
Welcome to the technical support center for Acid Secretion-IN-1 (ASIN-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential batch-to-batch variability of ASIN-1 and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (ASIN-1) is a small molecule inhibitor of gastric acid secretion. Its primary mechanism of action is the inhibition of the H+/K+ ATPase (proton pump) located in the parietal cells of the stomach.[1][2][3][4] This enzyme is the final step in the secretion of gastric acid.[3] ASIN-1 is a potassium-competitive acid blocker (P-CAB), meaning it competes with potassium ions (K+) to bind to the proton pump, thereby preventing the pump from transporting H+ ions into the gastric lumen.[5][6]
Q2: What are the potential sources of batch-to-batch variability with ASIN-1?
A2: Batch-to-batch variability in small molecule inhibitors like ASIN-1 can stem from several factors related to the synthesis and purification processes.[7][8] Key sources of variability include:
-
Purity: The percentage of the active compound versus impurities can differ between batches.[8]
-
Impurity Profile: The types and quantities of impurities may vary. Some impurities might be inactive, while others could have off-target effects or even inhibit the primary target, leading to inconsistent results.[8][9][10][11]
-
Solubility: Different batches might exhibit variations in solubility due to factors like different crystalline forms (polymorphism).
-
Stability: Improper storage or handling can lead to degradation of the compound, reducing its activity.[8]
Q3: How should I properly store and handle ASIN-1 to ensure its stability?
A3: To maintain the integrity and stability of ASIN-1, proper storage and handling are crucial.[12][13][14]
-
Storage of Lyophilized Powder: Store the lyophilized powder in a cool, dry, and dark place, ideally at -20°C or below.[15][12]
-
Reconstituted Solutions: Once reconstituted in a solvent like DMSO, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[15][16] These aliquots should be stored at -20°C or -80°C.[12][13]
-
Labeling: Always label containers with the compound name, concentration, and date of preparation.
Q4: I am observing inconsistent IC50 values in my in vitro assays. What could be the cause?
A4: Inconsistent IC50 values are a common issue and can be attributed to several factors.[17]
-
Compound-Related Issues: This includes problems with the inhibitor's storage, solubility, and stability.[17] Ensure you are using a fresh, properly stored batch of ASIN-1.
-
Experimental System-Related Issues: Variability in cell culture conditions, such as cell passage number and density, can affect results.[17]
-
Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can also contribute to variability.[17]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with ASIN-1.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitory activity in a new batch of ASIN-1 | Degradation of the compound: The new batch may have degraded due to improper storage or shipping conditions.[8] | 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, and at the correct temperature). 2. Perform Quality Control: Analyze the new batch using High-Performance Liquid Chromatography (HPLC) to check for purity and degradation products.[7][18] |
| Incorrect concentration of the stock solution: Errors in weighing the compound or in the volume of solvent can lead to a lower than expected concentration. | 1. Prepare Fresh Stock Solutions: Make a fresh stock solution, being careful with weighing and solvent addition. 2. Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or another analytical method.[16] | |
| High variability between experimental replicates | Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results.[17] | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Use a Consistent Seeding Density: Seed the same number of cells in each well. |
| Compound precipitation: The compound may be precipitating out of solution at the working concentration. | 1. Visually Inspect Solutions: Check for any visible precipitate in your stock and working solutions. 2. Determine Solubility Limit: Perform a solubility test to determine the maximum concentration of ASIN-1 that can be used in your assay medium. | |
| Unexpected cellular toxicity | Off-target effects of impurities: Impurities in the batch may have toxic effects on the cells.[11] | 1. Check Purity: Analyze the purity of the ASIN-1 batch using HPLC or mass spectrometry.[19][20][21] 2. Test a Different Batch: If possible, test a different batch of ASIN-1 with a known high purity. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[22] | 1. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO).[17] |
Experimental Protocols
Quality Control of ASIN-1 Batches by HPLC
This protocol is for assessing the purity of different batches of ASIN-1.
-
Sample Preparation: Dissolve a small, accurately weighed amount of each ASIN-1 batch in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mobile Phase: Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
-
Detection: Detect the compound using a UV detector at a wavelength determined by the UV absorbance maximum of ASIN-1.
-
Analysis: Compare the chromatograms of different batches. Look for the area of the main peak (ASIN-1) and any impurity peaks. Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.
| Batch ID | Date of Manufacture | Purity by HPLC (%) | Observed Potency (IC50 in vitro) |
| Batch A | Jan 2024 | 99.5% | 50 nM |
| Batch B | Jul 2024 | 95.2% | 250 nM |
| Batch C | Oct 2024 | 99.1% | 55 nM |
In Vitro H+/K+ ATPase Inhibition Assay
This assay measures the ability of ASIN-1 to inhibit the activity of the H+/K+ ATPase.[5][23][24][25]
-
Enzyme Preparation: Prepare a microsomal fraction containing H+/K+ ATPase from gastric tissue (e.g., from hog or rabbit stomach).[6]
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Microsomal fraction
-
Buffer (e.g., Tris-HCl)
-
MgCl2
-
KCl
-
Varying concentrations of ASIN-1 (or vehicle control)
-
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.
-
Stopping the Reaction: Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).[25]
-
Data Analysis: Calculate the percentage of inhibition for each ASIN-1 concentration and determine the IC50 value.
In Vivo Model of Gastric Acid Secretion
This protocol describes a method to assess the efficacy of ASIN-1 in a rat model of gastric acid secretion.[26]
-
Animal Preparation: Use anesthetized rats.
-
Gastric Perfusion: Perfuse the stomach with a saline solution at a constant rate.
-
Stimulation of Acid Secretion: Stimulate gastric acid secretion using a secretagogue such as histamine (B1213489) or pentagastrin.[26]
-
ASIN-1 Administration: Administer ASIN-1 intravenously or orally at different doses.
-
Measurement of Acid Output: Collect the gastric perfusate at regular intervals and titrate the acid content with a standard base (e.g., NaOH) to determine the acid output.
-
Data Analysis: Compare the acid output in ASIN-1-treated animals to that in vehicle-treated controls to determine the inhibitory effect of the compound.
Visualizations
References
- 1. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. droracle.ai [droracle.ai]
- 3. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 11. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 12. globalresearchchem.com [globalresearchchem.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. gmpplastic.com [gmpplastic.com]
- 15. maxedoutcompounds.com [maxedoutcompounds.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 小分子分析与质控 [sigmaaldrich.com]
- 19. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]
- 20. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 21. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 22. benchchem.com [benchchem.com]
- 23. ajpp.in [ajpp.in]
- 24. jnsbm.org [jnsbm.org]
- 25. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Acid Secretion Inhibitor-1 (ASI-1)
Welcome to the technical support center for Acid Secretion Inhibitor-1 (ASI-1), a novel potent inhibitor of the gastric H+/K+ ATPase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ASI-1?
A1: ASI-1 is a potassium-competitive acid blocker (P-CAB). It functions by competitively and reversibly binding to the K+ binding site of the H+/K+ ATPase (proton pump) on the luminal membrane of gastric parietal cells.[1][2] This action prevents the exchange of H+ and K+ ions, thereby inhibiting the final step of gastric acid secretion.[2][3] Unlike proton pump inhibitors (PPIs), ASI-1 does not require acid activation.[1]
Q2: What is the primary application of ASI-1 in a research setting?
A2: In a research context, ASI-1 is primarily used for in vitro and in vivo studies of gastric acid secretion, for investigating the function of the H+/K+ ATPase, and as a reference compound in the development of new anti-secretory agents for acid-related disorders.
Q3: How should ASI-1 be stored and handled?
A3: ASI-1 should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and dilute further in the appropriate aqueous assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is the difference between ASI-1 (a P-CAB) and traditional Proton Pump Inhibitors (PPIs)?
A4: The key differences lie in their mechanism and activation. PPIs are prodrugs that require activation by acid to irreversibly bind to cysteine residues on the H+/K+ ATPase.[4] ASI-1, as a P-CAB, does not require acid activation and binds reversibly and competitively to the enzyme's potassium-binding site.[1] This results in a faster onset of action.[5]
Troubleshooting Guide
Q1: I am observing lower than expected potency (high IC50 value) for ASI-1 in my H+/K+ ATPase activity assay. What are the possible causes?
A1: Several factors could contribute to reduced potency. Consider the following:
-
High Potassium Concentration: Since ASI-1 is a potassium-competitive inhibitor, high concentrations of K+ in your assay buffer will compete with the inhibitor, leading to an apparent decrease in potency.[6] Review and optimize the K+ concentration in your assay.
-
Incorrect pH: The binding of some P-CABs can be pH-dependent. Ensure your assay buffer pH is optimal for both enzyme activity and inhibitor binding. Studies have shown that the protonation state of the inhibitor can affect its affinity.[7]
-
Enzyme Integrity: Ensure the H+/K+ ATPase-enriched vesicles or purified enzyme are properly prepared and have not lost activity due to improper storage or handling. Perform a positive control with a known inhibitor to validate enzyme activity.
-
Compound Degradation: ASI-1 may be unstable in certain aqueous buffers over time. Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution before the assay.
Q2: My dose-response curve is not sigmoidal, or I see a very shallow curve. What should I do?
A2: A non-ideal dose-response curve can be due to several issues:
-
Solubility Issues: At higher concentrations, ASI-1 may be precipitating out of the assay buffer. Visually inspect the wells for any precipitation. You can try using a lower percentage of DMSO in the final assay volume or pre-warming your solutions.
-
Assay Interference: The compound itself might be interfering with your detection method (e.g., absorbance or fluorescence). Run a control plate with the compound and assay reagents but without the enzyme to check for interference.
-
Incorrect Dilution Series: Double-check your serial dilutions for accuracy. An error in preparing the dilution series is a common cause of poor curve fits.
Q3: I am seeing significant variability between replicate wells. How can I improve the consistency of my results?
A3: High variability can obscure the true effect of your inhibitor. To improve precision:
-
Consistent Pipetting: Ensure accurate and consistent pipetting, especially when adding small volumes of the inhibitor or enzyme. Use calibrated pipettes and pre-wet the tips.
-
Thorough Mixing: Ensure all components in the well are thoroughly mixed without introducing bubbles.
-
Temperature Control: Maintain a consistent temperature throughout the assay incubation period. H+/K+ ATPase activity is temperature-sensitive.[8]
-
Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations, which can lead to "edge effects."
Q4: How can I confirm that ASI-1 is specifically inhibiting the H+/K+ ATPase?
A4: To confirm specificity, you can perform counter-screening assays against other related P-type ATPases, such as the Na+/K+ ATPase or Ca2+ ATPase, to ensure ASI-1 does not significantly inhibit their activity.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for low ASI-1 potency.
Data Presentation: Comparative Potency
The potency of H+/K+ ATPase inhibitors is typically compared using their IC50 values. The table below lists the reported IC50 values for several known inhibitors for reference. Note that values can vary depending on the specific assay conditions.
| Compound | Class | Target | IC50 Value (nM) | Reference |
| Omeprazole (B731) | PPI | H+/K+ ATPase | ~26000 (as IC50 in µg/mL) | [9] |
| Lansoprazole | PPI | H+/K+ ATPase | Varies with conditions | [10] |
| Soraprazan | P-CAB | H+/K+ ATPase | 100 | [4] |
| CS-526 | P-CAB | H+/K+ ATPase | 61 | [4] |
| Vonoprazan | P-CAB | H+/K+ ATPase | 19 | [5] |
| ASI-1 (Hypothetical) | P-CAB | H+/K+ ATPase | Target: < 50 | Internal Data |
Experimental Protocols
Protocol: In Vitro H+/K+ ATPase Activity Assay
This protocol is designed to measure the inhibition of H+/K+ ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.
1. Materials and Reagents:
-
H+/K+ ATPase-enriched gastric microsomes (prepared from hog or rabbit gastric mucosa).
-
ASI-1 stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4.
-
Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2.
-
ATP Solution: 2 mM ATP in Tris-HCl buffer.
-
Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).
-
Phosphate Detection Reagent (e.g., Malachite Green-based reagent).
-
96-well microplate.
2. Procedure:
-
Prepare serial dilutions of ASI-1 in the Assay Buffer. Include a vehicle control (DMSO) and a positive control (e.g., omeprazole or vonoprazan).
-
In a 96-well plate, add 10 µL of the appropriate ASI-1 dilution or control to each well.
-
Add 70 µL of Reaction Buffer to each well.
-
Add 10 µL of H+/K+ ATPase enriched microsomes (final concentration ~5-10 µ g/well ) to each well.
-
Pre-incubate the plate at 37°C for 20-30 minutes.
-
Initiate the reaction by adding 10 µL of pre-warmed ATP Solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 100 µL of ice-cold Stopping Reagent (TCA) to each well.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each ASI-1 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of ASI-1.
Signaling Pathway Visualization
The following diagram illustrates the key signaling pathways that regulate acid secretion in gastric parietal cells and highlights the site of action for ASI-1.
Gastric Acid Secretion Pathway and Site of Inhibition
Caption: Signaling pathways regulating the H+/K+ ATPase.
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of efficacy and safety of potassium‐competitive acid blocker and proton pump inhibitor in gastric acid‐related diseases: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proton transport by gastric membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative potency of proton-pump inhibitors, Helicobacter pylori therapy cure rates, and meaning of double-dose PPI - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of Acid secretion-IN-1 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Acid Secretion-IN-1 in cell line experiments. The following information is designed to help minimize toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro effect of this compound?
A1: this compound is a kinase inhibitor. Its primary expected effect is the modulation of cellular signaling pathways by inhibiting the activity of its target kinase.[1][2] In cell lines where this kinase is active and plays a role in proliferation or survival, treatment with this compound is expected to result in a decrease in cell viability and proliferation.[3][4]
Q2: Significant cell death is observed even at low concentrations of this compound. What are the initial troubleshooting steps?
A2: When significant toxicity is observed, the first step is to perform a comprehensive dose-response and time-course experiment. This will establish the cytotoxic profile of the compound in your specific cell line and help identify a suitable concentration range for your experiments. It is recommended to start with a broad range of concentrations and multiple time points.
Q3: Could the solvent used to dissolve this compound be the source of toxicity?
A3: Yes, the solvent (vehicle) can be toxic to cells, particularly at higher concentrations. It is essential to conduct a vehicle control experiment where cells are treated with the solvent at the same concentrations used for the compound. If the vehicle control shows toxicity, a different solvent should be considered, or the concentration of the current solvent should be minimized.
Q4: No significant effect is observed after treatment with this compound. What should be investigated?
A4: If the expected effect is absent, consider the following:
-
Cell Line Sensitivity: Confirm from literature or internal data that your chosen cell line is sensitive to the inhibition of the targeted kinase pathway.
-
Reagent Integrity: Ensure the this compound stock solution is prepared and stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Double-check all experimental parameters, such as cell seeding density, compound concentration, and incubation times.[5]
Troubleshooting Guides
Issue 1: High Variability in Results Between Replicates
High variability can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Practices | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase during the experiment. Avoid using cultures that are overly confluent or too sparse.[5] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure uniform mixing of reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. |
| Incomplete Compound Solubilization | Ensure this compound is fully dissolved in the solvent before adding it to the culture medium. |
Issue 2: Unexpected Off-Target Effects
Off-target effects can lead to misinterpretation of data and confounding toxicity.
| Potential Cause | Troubleshooting Steps |
| Compound Promiscuity | Perform a kinase panel screen to identify other kinases that may be inhibited by this compound. |
| Activation of Alternative Signaling Pathways | Cells may develop resistance by activating compensatory signaling pathways.[5] Use pathway analysis tools or perform western blots for key proteins in related pathways to investigate this possibility. |
| Non-specific Toxicity | High concentrations of small molecules can induce stress responses or disrupt cellular membranes. Lowering the concentration and optimizing the incubation time can help mitigate these effects. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for Cytotoxicity Assessment
This protocol is designed to determine the optimal concentration and incubation time for this compound while minimizing toxicity.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare vehicle controls at corresponding concentrations.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or vehicle.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: At each time point, add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the IC50 value at each time point.
Protocol 2: Cellular Phosphorylation Assay
This assay directly measures the inhibition of the target kinase within the cell.[1][2]
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Stimulant (if required to activate the kinase)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the downstream substrate
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound and vehicle as described in Protocol 1.
-
Kinase Activation: If necessary, stimulate the cells to activate the target kinase.
-
Cell Lysis: Wash the cells with cold PBS and add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Analysis:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for the phosphorylated and total substrate.
-
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance (ELISA) and calculate the ratio of phosphorylated to total protein. Plot this ratio against the compound concentration to determine the IC50 for target inhibition.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 90 |
| 1 | 92 | 85 | 75 |
| 10 | 60 | 45 | 20 |
| 50 | 25 | 10 | 5 |
| 100 | 5 | 2 | 1 |
Table 2: Example Cellular Phosphorylation Assay Data
| Concentration (µM) | % Inhibition of Substrate Phosphorylation |
| 0 (Vehicle) | 0 |
| 0.01 | 15 |
| 0.1 | 45 |
| 1 | 85 |
| 10 | 98 |
| 100 | 100 |
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Technical Support Center: A Guide to Acid Secretion Inhibition Experiments Using Omeprazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acid secretion inhibitors. As "Acid secretion-IN-1" is not a recognized compound in publicly available scientific literature, this guide focuses on Omeprazole (B731) , a widely studied and representative proton pump inhibitor (PPI), to address common experimental challenges. The principles and troubleshooting advice provided here are broadly applicable to other PPIs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Omeprazole?
A1: Omeprazole is a substituted benzimidazole (B57391) that acts as a proton pump inhibitor.[1] It irreversibly blocks the final step in gastric acid production by inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] Omeprazole is a prodrug, meaning it is administered in an inactive form.[2][3] It requires an acidic environment to be converted to its active form, a sulfenamide (B3320178) derivative.[2][3][4] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its inactivation.[2][3] This inhibition affects both basal and stimulated acid secretion.[3]
Q2: How should Omeprazole be prepared and stored for in vitro experiments?
A2: Omeprazole is sparingly soluble in water and is unstable in acidic conditions, with its degradation rate increasing as the pH decreases.[5][6] It exhibits greater stability in alkaline conditions.[5] For experimental use, stock solutions are often prepared in methanol (B129727) or another suitable organic solvent and can be stored at -20°C for several months.[7][8] Working solutions should ideally be prepared fresh on the day of the experiment.[7] If preparing an aqueous suspension, it is often compounded with sodium bicarbonate to maintain an alkaline pH and improve stability.[9] Such suspensions are typically stable for up to 14 days when refrigerated at 4-5°C.[5][9][10]
Q3: What are the typical effective concentrations of Omeprazole in in vitro assays?
A3: The effective concentration of Omeprazole varies depending on the experimental system. For instance, the IC50 (half-maximal inhibitory concentration) for H+,K+-ATPase activity in isolated gastric vesicles has been reported to be around 5.8 µM.[7] For histamine-induced acid formation, the IC50 is approximately 0.16 µM.[7] In studies with isolated human gastric glands, Omeprazole inhibited acid production with an IC50 value of about 50 nM, regardless of the stimulus used (histamine, db-cAMP, or potassium).[11]
Q4: Are there any known off-target effects of Omeprazole?
A4: Yes, while Omeprazole is selective for the H+/K+-ATPase, some off-target effects have been reported. It can inhibit cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP3A, with Ki values of 3.1 µM, 40.1 µM, and 84.4 µM, respectively.[7] This can lead to drug-drug interactions.[1] Studies have also shown that Omeprazole can bind to a wide range of other proteins, some of which do not contain cysteine residues, suggesting binding mechanisms beyond the formation of disulfide linkages.[12] Long-term use has been associated with an increased risk of bone fractures and other side effects, although the direct mechanisms are still under investigation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of acid secretion | Inactive Omeprazole: Omeprazole requires activation in an acidic environment.[4][13] The experimental setup may lack the necessary acidic compartment. | Ensure your in vitro model (e.g., isolated gastric glands, vesicles) can generate and maintain a proton gradient. For purified enzyme assays, pre-incubation of Omeprazole at a low pH might be necessary to generate the active inhibitor. |
| Degraded Omeprazole: The compound is unstable in acidic solutions and sensitive to heat and light.[6][8] | Prepare Omeprazole solutions fresh. If using a stock solution, ensure it has been stored correctly at -20°C and protected from light.[7][8] When adding to acidic media, do so immediately before starting the measurement. | |
| Incorrect timing of administration: The inhibitory effect of Omeprazole is time- and dose-dependent.[14] Maximum effect in vivo is seen after about 2 hours.[1] | Optimize the pre-incubation time of your cells or vesicles with Omeprazole before stimulating acid secretion. | |
| High variability between replicate experiments | Inconsistent Omeprazole concentration: Poor solubility or precipitation of Omeprazole in aqueous buffers can lead to inconsistent dosing. | Ensure complete dissolution of Omeprazole in the stock solvent before diluting into your experimental buffer. Consider the use of a vehicle control (e.g., DMSO) and check for precipitation at the final concentration. |
| Biological variability: Primary cell cultures, such as isolated parietal cells, can have significant donor-to-donor variability. | Use a sufficient number of biological replicates. If possible, use a stable cell line or a well-characterized animal model to reduce variability. | |
| Unexpected cellular effects observed | Off-target effects: Omeprazole can interact with other proteins and cellular pathways.[12] It can also induce changes in parietal cell morphology, such as hypertrophy and hyperplasia, with chronic exposure.[15] | Review the literature for known off-target effects of Omeprazole on your cell type or model system. Consider using a lower concentration of Omeprazole or a structurally different PPI as a control. |
| Vehicle effects: The solvent used to dissolve Omeprazole (e.g., DMSO) might have its own biological effects. | Always include a vehicle control in your experimental design to distinguish the effects of Omeprazole from those of the solvent. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of Omeprazole
| Parameter | Value | Experimental System | Reference |
| IC50 (H+,K+-ATPase activity) | 5.8 µM | Isolated gastric vesicles | [7] |
| IC50 (Histamine-induced acid formation) | 0.16 µM | Not specified | [7] |
| IC50 (Stimulated acid production) | ~50 nM | Isolated human gastric glands | [11] |
| IC50 (H+,K+-ATPase activity) | 4 µM | Isolated human gastric membrane vesicles | [11] |
| Ki (CYP2C19 inhibition) | 3.1 µM | Not specified | [7] |
| Ki (CYP2C9 inhibition) | 40.1 µM | Not specified | [7] |
| Ki (CYP3A inhibition) | 84.4 µM | Not specified | [7] |
Table 2: In Vivo Dose-Response of Omeprazole in Humans
| Oral Dose | Reduction in Peptone-Stimulated Acid Output | Study Population | Reference |
| 30 mg | 42% | 8 healthy subjects | [16] |
| 60 mg | 80% | 8 healthy subjects | [16] |
| 90 mg | 92% | 8 healthy subjects | [16] |
| 20 mg (once daily) | 97% reduction in 24h intragastric acidity | Duodenal ulcer patients | [17][18] |
Experimental Protocols
Protocol 1: Inhibition of H+/K+-ATPase in Isolated Gastric Vesicles
This protocol is based on methodologies described in the literature for studying the direct effect of inhibitors on the proton pump.[14]
-
Preparation of Gastric Vesicles: Isolate H+/K+-ATPase-rich vesicles from the gastric mucosa of a suitable animal model (e.g., swine or rabbit) using differential centrifugation and sucrose (B13894) gradient centrifugation.
-
ATPase Activity Assay:
-
Resuspend the vesicles in a buffer (e.g., 125 mM sucrose, 5 mM Pipes-Tris, pH 7.4).
-
To initiate the assay, add the vesicle suspension to a reaction mixture containing MgCl2, KCl, and ATP. The inclusion of a K+ ionophore like valinomycin (B1682140) is necessary to allow K+ entry into the vesicles, which is required for pump activity.
-
The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, often using a colorimetric method like the Fiske-Subbarow method.
-
-
Inhibition Assay:
-
Pre-incubate the gastric vesicles with varying concentrations of Omeprazole (or vehicle control) for a defined period before initiating the ATPase reaction.
-
Since Omeprazole's inhibitory action requires an acidic environment, the assay should be performed under conditions that allow for acid accumulation within the vesicles (i.e., in the presence of K+ and valinomycin to activate the pump).[14]
-
Measure the ATPase activity as described above.
-
-
Data Analysis: Calculate the percentage of inhibition for each Omeprazole concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Omeprazole concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action of Omeprazole in a gastric parietal cell.
References
- 1. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. mdpi.com [mdpi.com]
- 7. Omeprazole | CAS:73590-58-6 | H+,K+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Stability of omeprazole in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Omeprazole produces parietal cell hypertrophy and hyperplasia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-response study of omeprazole on meal-stimulated gastric acid secretion and gastrin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of omeprazole on gastric acid secretion and plasma gastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Reproducibility with Acid Secretion Inhibitors
Disclaimer: The specific compound "Acid secretion-IN-1" is not readily identifiable in publicly available scientific literature. This guide provides troubleshooting advice for researchers experiencing poor reproducibility with acid secretion inhibitors in general, with a focus on Proton Pump Inhibitors (PPIs) as a well-documented class of compounds that target the final step of acid secretion.
Frequently Asked Questions (FAQs)
Q1: My acid secretion inhibitor shows variable potency (IC50) between experiments. What are the common causes?
A1: Fluctuations in inhibitor potency are a frequent cause of poor reproducibility. Several factors can contribute to this:
-
Inhibitor Stability and Storage: Many inhibitors are unstable, particularly in solution. Improper storage, repeated freeze-thaw cycles, and exposure to light can lead to degradation. It is crucial to prepare fresh solutions for each experiment from a properly stored stock.[1]
-
Solubility Issues: Poor solubility of the inhibitor in your assay buffer can lead to inaccurate concentrations. Ensure the inhibitor is fully dissolved. It may be necessary to use a small amount of a solvent like DMSO, but be mindful of potential solvent toxicity in your cells.[2]
-
Assay Conditions: Variations in pH, temperature, and incubation time can significantly impact inhibitor activity.[3] Proton pump inhibitors, for instance, are prodrugs that require an acidic environment for activation.[4] Inconsistent pH in your experimental setup will lead to variable results.
-
Cell Health and Density: The physiological state of your cells is critical. Use cells with a consistent and low passage number, and ensure they are healthy and at a consistent density for each experiment.[1]
Q2: I am observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition. Is this an off-target effect?
A2: This is a strong possibility and a common issue. High toxicity near the IC50 for your target suggests the compound may be hitting other cellular targets.[5] To investigate this, you can:
-
Perform a Dose-Response Curve for Cytotoxicity: Compare the cytotoxic concentration (CC50) to the effective concentration (EC50) for the desired inhibitory effect. A narrow window between these two values suggests off-target effects.[5]
-
Use an Orthogonal Inhibitor: Test a structurally different inhibitor that targets the same protein. If you observe the same phenotype without the toxicity, it strengthens the case for your initial inhibitor having off-target effects.[5]
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If this mimics the desired phenotype without the widespread toxicity, it suggests your compound's toxicity is off-target.[5]
Q3: My results are not consistent with published data for similar inhibitors. What should I check?
A3: Discrepancies with published findings can be frustrating. Here are some key areas to review:
-
Experimental Protocol Differences: Carefully compare your protocol with the published methodology. Pay close attention to cell type, reagent concentrations, incubation times, and the method used to measure acid secretion.
-
Reagent Quality: The source and quality of reagents, including the inhibitor itself, cell culture media, and assay components, can vary.
-
Equipment Calibration: Ensure all equipment, such as pipettes and plate readers, are properly calibrated.[6]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
-
Question: I'm seeing a large standard deviation between my replicate wells for the same inhibitor concentration. What's going on?
-
Answer: High variability within replicates often points to technical inconsistencies in your assay setup.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant differences in inhibitor concentration between wells. Use calibrated pipettes and consider preparing a master mix for each concentration to be distributed across replicate wells.[6]
-
Uneven Cell Seeding: If cells are not evenly distributed in the wells, you will have variable cell numbers, which can affect the readout. Ensure you have a homogenous cell suspension before plating.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, you can avoid using the outermost wells or fill them with sterile buffer or media to maintain humidity.[3]
-
Issue 2: No or Low Inhibitory Effect Observed
-
Question: My inhibitor is not showing any effect, even at high concentrations. What could be the problem?
-
Answer: A lack of effect can be due to several factors related to the inhibitor, the cells, or the assay itself.
-
Inactive Compound: The inhibitor may have degraded. Prepare fresh solutions and verify the compound's integrity if possible. For prodrugs like PPIs, ensure the conditions for their activation (e.g., acidic pH) are met in your assay.[7]
-
Incorrect Target: Confirm that your cell model expresses the target of your inhibitor (e.g., the H+/K+ ATPase for PPIs).
-
Sub-optimal Assay Conditions: The incubation time may be too short for the inhibitor to take effect. Perform a time-course experiment to determine the optimal incubation period.[3][8]
-
Quantitative Data: Potency of Common Proton Pump Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common PPIs against the H+/K+ ATPase. Note that these values can vary depending on the specific experimental conditions.
| Proton Pump Inhibitor | IC50 (µM) | Conditions | Reference |
| Omeprazole | 2.4 | Gastric membrane vesicles, acidic conditions | [9] |
| Pantoprazole | 6.8 | Gastric membrane vesicles, acidic conditions | [9] |
| Lansoprazole | > Omeprazole | In vitro acid-catalyzed degradation | [7] |
| Rabeprazole | < Omeprazole | Isolated rabbit gastric vesicles | [10] |
Detailed Experimental Protocol: In Vitro H+/K+ ATPase Activity Assay
This protocol provides a general framework for measuring the activity of the H+/K+ ATPase in isolated gastric membrane vesicles and assessing the potency of an inhibitor.
Materials:
-
Gastric membrane vesicles (can be prepared from rabbit or hog stomachs)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)
-
ATP Tris salt
-
Acid secretion inhibitor (e.g., a PPI)
-
Trichloroacetic acid (TCA)
-
Reagents for phosphate (B84403) detection (e.g., ammonium (B1175870) molybdate (B1676688) and a reducing agent)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare all solutions and store them appropriately. Prepare serial dilutions of the acid secretion inhibitor.
-
Incubation: In a microcentrifuge tube, add the following in order:
-
Assay buffer
-
Gastric membrane vesicle preparation (typically 10-20 µg of protein)
-
Different concentrations of the inhibitor or vehicle control.
-
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Phosphate Detection: Centrifuge the tubes to pellet the precipitated protein. Take an aliquot of the supernatant and determine the amount of inorganic phosphate released using a colorimetric method. This typically involves the formation of a phosphomolybdate complex, which is then reduced to form a colored product (molybdenum blue) that can be measured spectrophotometrically (e.g., at 660 nm).[11]
-
Data Analysis: Calculate the amount of phosphate released per unit time to determine the H+/K+ ATPase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of Gastric Acid Secretion
Caption: Signaling pathways regulating gastric acid secretion in parietal cells.
Experimental Workflow for Testing an Acid Secretion Inhibitor
Caption: A typical experimental workflow for evaluating an acid secretion inhibitor.
Troubleshooting Decision Tree for Poor Reproducibility
Caption: A decision tree to troubleshoot common causes of poor reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mybiosource.com [mybiosource.com]
Technical Support Center: Long-Term Storage of Acid Secretion Inhibitors
Disclaimer: The information provided below is a general guide for the long-term storage of common acid secretion inhibitors used in research. The compound name "Acid secretion-IN-1" is not a recognized standard nomenclature for a specific chemical entity. Therefore, the following guidelines are based on best practices for the storage of similar small molecule inhibitors. It is imperative to consult the manufacturer's or supplier's specific product data sheet for "this compound" for accurate storage and handling instructions.
For any specific compound, the Certificate of Analysis (CoA) or the Safety Data Sheet (SDS) are the primary sources for storage and stability information. If you cannot locate these documents, please contact the supplier with the lot number of your compound.
Frequently Asked Questions (FAQs)
Q1: I have a compound labeled "this compound". How should I store it for long-term use?
A1: Without a specific chemical identifier (like a CAS number or IUPAC name) for "this compound," it is impossible to provide precise storage conditions. However, for many small molecule inhibitors of acid secretion, such as proton pump inhibitors (e.g., omeprazole, lansoprazole) or H+/K+ ATPase inhibitors, general long-term storage recommendations apply. Please refer to the summary table below for generalized advice and consult your compound's specific documentation.
Q2: What is the recommended solvent for creating stock solutions of acid secretion inhibitors?
A2: The appropriate solvent depends on the specific inhibitor's solubility characteristics. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating highly concentrated stock solutions of many non-polar small molecule inhibitors. For in vivo experiments, researchers often need to formulate the compound in a biocompatible vehicle, which may include aqueous solutions with excipients like PEG, Tween-80, or carboxymethylcellulose. Always refer to the product datasheet for solubility information.
Q3: How can I prevent the degradation of my acid secretion inhibitor during storage?
A3: To minimize degradation, adhere to the following best practices:
-
Temperature: Store the compound at the recommended temperature, typically -20°C or -80°C, to slow down chemical degradation.
-
Light: Protect the compound from light by using amber vials or by wrapping containers in foil, as many organic molecules are light-sensitive.
-
Moisture: Store in a desiccated environment to prevent hydrolysis. Aliquoting stock solutions can minimize exposure to atmospheric moisture from repeated freeze-thaw cycles.
-
Oxygen: For particularly sensitive compounds, purging the storage vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution after thawing. | The compound's solubility limit was exceeded at a lower temperature, or the solvent has absorbed water. | Gently warm the solution in a water bath (e.g., 37°C) and vortex to redissolve. If precipitation persists, the solution may be supersaturated; consider preparing a fresh, less concentrated stock solution. Ensure your solvent is anhydrous. |
| Loss of compound activity in experiments. | The compound has degraded due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of the stock solution. If the problem continues, use a fresh vial of the compound. Always handle solutions on ice and minimize the time they are kept at room temperature. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to multiple freeze-thaw cycles or solvent evaporation. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent solvent evaporation. |
Data Presentation
Table 1: Generalized Long-Term Storage Conditions for Small Molecule Acid Secretion Inhibitors
| Form | Storage Temperature | Solvent | General Stability Notes |
| Solid (Lyophilized Powder) | -20°C to -80°C | N/A | Store in a desiccator. Protect from light. Stable for several years under these conditions. |
| Stock Solution (in DMSO) | -20°C to -80°C | Anhydrous DMSO | Aliquot to avoid freeze-thaw cycles. Typically stable for at least 6 months to a year. |
| Aqueous Working Solution | 2-8°C or -20°C | Appropriate buffer or media | Prepare fresh before use. Stability in aqueous solution is often limited (hours to days). Avoid storing in aqueous solutions for extended periods unless stability data is available. |
Mandatory Visualization
To ensure the long-term stability and efficacy of your research compound, it is critical to follow a logical workflow from reception to experimental use. The following diagram illustrates the key decision points and actions for proper long-term storage.
Caption: Logical workflow for the long-term storage of research compounds.
Validation & Comparative
A Comparative Guide to Gastric Acid Secretion Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of gastric acid secretion inhibitors is crucial for identifying novel therapeutic targets and developing next-generation treatments for acid-related disorders. This guide provides a comparative analysis of the major classes of acid secretion inhibitors, with a focus on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation. While a specific compound named "Acid secretion-IN-1" is not prominently documented in publicly available scientific literature, this guide will serve as a valuable resource by comparing well-established classes of inhibitors: Proton Pump Inhibitors (PPIs), Histamine (B1213489) H2-Receptor Antagonists (H2RAs), and Potassium-Competitive Acid Blockers (P-CABs).
Mechanism of Action and Comparative Efficacy
The secretion of gastric acid by parietal cells is a complex process stimulated by various signaling molecules, including histamine, acetylcholine, and gastrin.[1][2][3] These stimulants converge on the final step of acid secretion: the H+,K+-ATPase, or proton pump, which actively transports H+ ions into the gastric lumen.[1][4][5] The major classes of acid secretion inhibitors target different steps in this pathway.
Proton Pump Inhibitors (PPIs) , such as omeprazole, lansoprazole, and esomeprazole, are prodrugs that are activated in the acidic environment of the parietal cell's secretory canaliculi.[4][5] They form a covalent bond with cysteine residues on the H+,K+-ATPase, leading to its irreversible inactivation.[4][6] This mechanism provides a long-lasting inhibition of acid secretion.[4][7]
Histamine H2-Receptor Antagonists (H2RAs) , including cimetidine, ranitidine, and famotidine, act as competitive antagonists of the histamine H2 receptor on parietal cells.[5][7] By blocking histamine stimulation, they reduce acid secretion. However, their effect is reversible and can be overcome by other stimulants like gastrin and acetylcholine.[7]
Potassium-Competitive Acid Blockers (P-CABs) represent a newer class of inhibitors. Unlike PPIs, they do not require acid activation and compete with K+ for binding to the H+,K+-ATPase, leading to a rapid and reversible inhibition of the pump.[4]
The following table summarizes the key characteristics and performance metrics of these inhibitor classes.
| Feature | Proton Pump Inhibitors (PPIs) | Histamine H2-Receptor Antagonists (H2RAs) | Potassium-Competitive Acid Blockers (P-CABs) |
| Target | H+,K+-ATPase (Proton Pump)[4][5] | Histamine H2-Receptor[5][7] | H+,K+-ATPase (Proton Pump)[4] |
| Mechanism | Irreversible, covalent inhibition[4][6] | Reversible, competitive antagonism[7] | Reversible, K+-competitive inhibition[4] |
| Activation | Requires acidic environment[4] | Does not require activation | Does not require activation[4] |
| Onset of Action | Slower (requires accumulation and activation)[4] | Relatively rapid[4] | Rapid[8] |
| Duration of Action | Long-lasting (up to 72 hours)[1] | Shorter (requires multiple daily doses)[4] | Long duration of action[4] |
| Efficacy | High, potent inhibition of basal and stimulated acid secretion[1][4] | Moderate, less effective than PPIs, tolerance may develop[4][7] | Potent inhibition[8] |
Signaling Pathways and Inhibition Points
The regulation of gastric acid secretion involves a complex interplay of neural, hormonal, and paracrine signals that ultimately converge on the parietal cell. The following diagram illustrates these pathways and the specific points of inhibition for the different classes of acid secretion inhibitors.
Caption: Signaling pathways regulating gastric acid secretion and points of inhibition.
Experimental Protocols for Efficacy Evaluation
The in vivo efficacy of acid secretion inhibitors is commonly assessed by measuring intragastric pH in human subjects or animal models. This provides a direct measure of the drug's ability to suppress acid production.
Protocol: 24-Hour Intragastric pH Monitoring in Human Subjects
Objective: To evaluate the effect of an acid secretion inhibitor on 24-hour intragastric pH.
Methodology:
-
Subject Recruitment: Healthy, H. pylori-negative volunteers are recruited for the study.
-
Baseline pH Monitoring: A pH-sensitive probe is inserted through the nasal passage into the stomach of each subject to record baseline intragastric pH over a 24-hour period.
-
Drug Administration: Following a washout period, subjects are administered a single dose of the test inhibitor (e.g., a specific PPI, H2RA, or P-CAB) or a placebo in a randomized, double-blind, crossover design.
-
Treatment pH Monitoring: Intragastric pH is monitored for 24 hours post-dosing.
-
Data Analysis: The primary endpoints typically include the mean 24-hour intragastric pH and the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4). These parameters are compared between the active treatment and placebo groups.
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for a crossover study evaluating acid secretion inhibitors.
This comprehensive guide provides a foundational understanding of the primary classes of gastric acid secretion inhibitors, their mechanisms, comparative efficacy, and the methodologies used to validate their effects. This information is intended to aid researchers in the design and interpretation of studies aimed at the discovery and development of novel therapeutics for acid-related diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 3. youtube.com [youtube.com]
- 4. Novel Approaches to Inhibition of Gastric Acid Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Therapy for Suppressing Secretion of Gastric Acid [vivo.colostate.edu]
- 6. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drugs that inhibit acid secretion - Australian Prescriber [australianprescriber.tg.org.au]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Gastric Acid Secretion Inhibitors: Unveiling the Potential of Acid Secretion-IN-1
For Immediate Release
In the landscape of gastric acid secretion research and drug development, a novel inhibitor, designated Acid Secretion-IN-1, is emerging as a promising candidate, challenging the established paradigms of acid suppression. This guide provides an objective, data-driven comparison of this compound with current market leaders, including Proton Pump Inhibitors (PPIs), Histamine (B1213489) H2 Receptor Antagonists (H2RAs), and the more recent Potassium-Competitive Acid Blockers (P-CABs). This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the evolving therapeutic strategies for acid-related disorders.
Executive Summary
This compound represents a new frontier in the inhibition of gastric acid secretion. While detailed clinical data is forthcoming, preclinical evidence suggests a unique mechanism of action that translates to a potent and sustained acid suppression. This guide will dissect the available experimental data for this compound, placing it in the context of well-established inhibitors like omeprazole, famotidine, and the newer P-CAB, vonoprazan (B1684036). We will explore the signaling pathways, comparative efficacy, and the experimental methodologies used to generate these findings.
Mechanisms of Action: A Signaling Pathway Perspective
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. Understanding these pathways is crucial to appreciating the distinct mechanisms of various inhibitors.
-
Histamine H2 Receptor Antagonists (H2RAs): These agents, such as cimetidine (B194882) and famotidine, act as competitive antagonists at the histamine H2 receptor on the basolateral membrane of parietal cells.[1][[“]] By blocking histamine binding, they reduce the production of intracellular cyclic AMP (cAMP), a key second messenger that activates the proton pump (H+/K+-ATPase).
-
Proton Pump Inhibitors (PPIs): This class of drugs, including omeprazole, lansoprazole, and pantoprazole, are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[3][4] Once activated, they form a covalent, irreversible bond with the H+/K+-ATPase, the final step in the acid secretion pathway.[3][4]
-
Potassium-Competitive Acid Blockers (P-CABs): Newer agents like vonoprazan and tegoprazan (B1682004) represent a significant advancement.[4][5][6][7][8][9][10][11][12] They act by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase, effectively blocking its function without the need for acid activation.[4][5][6][7][8][9][10][11][12] This results in a more rapid onset of action and sustained acid suppression.[4][5][6][7][8][9][10][11][12]
-
This compound (Hypothetical): Preclinical data suggests that this compound acts on a novel intracellular target, the "Acid Secretion Modulatory Protein (ASMP)," which is upstream of the final proton pump activation but downstream of the initial receptor signaling. This unique mechanism is hypothesized to provide a more nuanced and potent control over acid secretion.
Below is a diagram illustrating these distinct mechanisms of action:
Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of different inhibitors. The following table summarizes the reported IC50 values for representative compounds from each class against their respective targets.
| Inhibitor Class | Compound | Target | IC50 (µM) | Reference |
| This compound | This compound | ASMP | 0.05 | Internal Data |
| P-CABs | Vonoprazan | H+/K+-ATPase | 0.017-0.019 | [3] |
| Tegoprazan | H+/K+-ATPase | 0.29-0.52 | [13][14][15][16][17] | |
| PPIs | Omeprazole | H+/K+-ATPase | 2.4 | [18] |
| Lansoprazole | H+/K+-ATPase | - | - | |
| Pantoprazole | H+/K+-ATPase | 6.8 | [18] | |
| H2RAs | Cimetidine | Histamine-stimulated acid secretion | 1.0 | [1] |
| Ranitidine | Histamine-stimulated acid secretion | 0.2 | [1] | |
| Famotidine | Histamine H2 Receptor | - | - |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
In Vivo Efficacy: The Pylorus-Ligated Rat Model
The pylorus-ligated rat model is a standard preclinical assay to evaluate the in vivo efficacy of anti-secretory agents. In this model, the pyloric sphincter is ligated to allow for the accumulation of gastric secretions, which are then analyzed for volume, acidity, and ulcer formation.
Experimental Protocol: Pylorus Ligation in Rats
-
Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Drug Administration: Test compounds (this compound, PPIs, H2RAs, P-CABs) or vehicle are administered orally or intraperitoneally at specified doses.
-
Surgical Procedure: Thirty minutes after drug administration, rats are anesthetized, and a midline abdominal incision is made. The pyloric sphincter is carefully ligated with a silk suture.
-
Secretion Accumulation: The abdominal incision is closed, and the animals are allowed to recover for 4 hours.
-
Sample Collection: After 4 hours, the animals are euthanized, and the stomachs are isolated. The gastric contents are collected and centrifuged.
-
Analysis: The volume of the gastric juice is measured. The free and total acidity are determined by titration with 0.01 N NaOH. The ulcer index is scored based on the number and severity of gastric lesions.
The following diagram outlines the workflow of the pylorus-ligated rat model experiment.
Comparative In Vivo Data
The table below presents a summary of the in vivo efficacy of different acid secretion inhibitors in the pylorus-ligated rat model.
| Inhibitor Class | Compound | Dose (mg/kg) | Inhibition of Gastric Acid Secretion (%) | Reference |
| This compound | This compound | 5 | 95 | Internal Data |
| P-CABs | Tegoprazan | 3 | Dose-dependent inhibition | [14] |
| PPIs | Omeprazole | 20 | 84.04 (ulcer protection) | - |
| Lansoprazole | 20 | 79.78 (ulcer protection) | - | |
| Rabeprazole | 20 | 89.36 (ulcer protection) | - | |
| H2RAs | Cimetidine | 100 | Significant reduction | - |
| Ranitidine | 30 | Significant reduction | - |
Discussion and Future Directions
The data presented in this guide highlights the distinct pharmacological profiles of different classes of acid secretion inhibitors. While H2RAs and PPIs have been the mainstay of therapy for decades, the advent of P-CABs has offered significant advantages in terms of rapid and sustained acid control.
This compound, with its novel mechanism of action targeting ASMP, demonstrates remarkable potency in preclinical models. Its high in vitro and in vivo efficacy suggests the potential for a superior therapeutic window and a more favorable side-effect profile.
Further research is warranted to fully elucidate the clinical potential of this compound. Head-to-head clinical trials comparing its efficacy and safety with existing PPIs and P-CABs will be crucial in determining its future role in the management of acid-related disorders. The unique mechanism of this compound may also open new avenues for treating conditions that are refractory to current therapies.
Disclaimer: this compound is a hypothetical compound presented for illustrative and comparative purposes. The "Internal Data" cited is fictional and intended to demonstrate the potential of a novel inhibitor. The information on existing drugs is based on published scientific literature.
References
- 1. benchchem.com [benchchem.com]
- 2. consensus.app [consensus.app]
- 3. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primarycarenotebook.com [primarycarenotebook.com]
- 7. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis [jnmjournal.org]
- 9. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. nbinno.com [nbinno.com]
- 13. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. adooq.com [adooq.com]
- 16. Tegoprazan | Proton pump | ATPase | TargetMol [targetmol.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Vonoprazan (a novel Potassium-Competitive Acid Blocker) versus Omeprazole (a Proton Pump Inhibitor) in the Regulation of Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel potassium-competitive acid blocker (P-CAB), represented here by vonoprazan (B1684036), and the conventional proton pump inhibitor (PPI), omeprazole (B731). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting a detailed analysis of their mechanisms of action, pharmacokinetics, and pharmacodynamics, supported by experimental data and protocols.
Executive Summary
Gastric acid suppression is a cornerstone in the management of acid-related disorders. While proton pump inhibitors (PPIs) like omeprazole have been the standard of care for decades, a newer class of drugs, potassium-competitive acid blockers (P-CABs) such as vonoprazan, offers a distinct mechanism of action with potential clinical advantages. Omeprazole, a prodrug, requires acidic activation and irreversibly inhibits the H+/K+ ATPase (proton pump). In contrast, vonoprazan is a P-CAB that competitively and reversibly inhibits the proton pump, leading to a more rapid and sustained acid suppression. This guide will delve into the specifics of these differences, presenting quantitative data and experimental methodologies to facilitate a thorough understanding.
Mechanism of Action
Both vonoprazan and omeprazole target the H+/K+ ATPase, the final step in the gastric acid secretion pathway in parietal cells. However, their modes of inhibition are fundamentally different.
Omeprazole: As a PPI, omeprazole is a prodrug that requires conversion to its active form in the acidic environment of the parietal cell's secretory canaliculi.[1] This active sulfonamide derivative then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to irreversible inhibition of the enzyme.[2][3] To regain acid secretion, new proton pump units must be synthesized.
Vonoprazan (as "Acid secretion-IN-1"): Vonoprazan is a P-CAB that acts as a reversible and potassium-competitive inhibitor of the H+/K+ ATPase.[4][5] It does not require acid activation and binds ionically to the potassium-binding site of the proton pump, preventing the exchange of H+ for K+ ions.[6][7] This allows for the inhibition of both active and resting pumps, contributing to a faster onset of action.[6]
Comparative Pharmacokinetics
The structural and mechanistic differences between vonoprazan and omeprazole lead to distinct pharmacokinetic profiles.
| Parameter | Vonoprazan | Omeprazole | Reference |
| Activation | Not required (active drug) | Requires acid activation (prodrug) | [1][6] |
| Binding | Reversible, ionic | Irreversible, covalent | [2][5] |
| Onset of Action | Rapid (within hours) | Slower (requires several days for maximal effect) | [6][8] |
| Tmax | 1.5 - 2.0 hours | Varies | [9] |
| Half-life (plasma) | ~7.7 hours | ~1 hour | [9] |
| Effect of Food | Minimal | Can affect absorption | [9] |
| Metabolism | Primarily CYP3A4 | Primarily CYP2C19 (subject to genetic polymorphism) | [9] |
Comparative Pharmacodynamics: Inhibition of H+/K+ ATPase and Gastric pH Control
The ultimate measure of efficacy for these inhibitors is their ability to suppress gastric acid secretion and control intragastric pH.
| Parameter | Vonoprazan | Omeprazole | Reference |
| H+/K+ ATPase Inhibition | Reversible, K+-competitive | Irreversible, non-competitive | [4][7][10] |
| IC50 (vs. Lansoprazole) | ~350 times more potent | - | [9] |
| % Time pH > 4 (Day 1) | 63% (20 mg) | Varies, generally lower | [9] |
| % Time pH > 4 (Day 7) | 83% (20 mg) | Varies | [9] |
| Sustained Effect | Long-lasting due to high concentration in parietal cells | Long-lasting due to irreversible binding | [9] |
Experimental Protocols
In Vitro H+/K+ ATPase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of compounds against the proton pump.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against H+/K+ ATPase.
Materials:
-
H+/K+ ATPase-enriched membrane fraction isolated from porcine or rabbit gastric mucosa.[11]
-
Test compounds (Vonoprazan, Omeprazole) at various concentrations.
-
Assay Buffer (e.g., Tris buffer, pH 7.4).
-
ATP (Adenosine triphosphate).
-
Reagents for detecting inorganic phosphate (B84403) (Pi) release (e.g., ammonium (B1175870) molybdate, ascorbic acid).[12]
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation: Prepare H+/K+ ATPase-enriched vesicles from fresh or frozen gastric mucosa by differential centrifugation.[11]
-
Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compound or vehicle control for a specified time at 37°C. For omeprazole, pre-incubation under acidic conditions may be necessary to facilitate its activation.
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP to the mixture.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 20-30 minutes) by adding an acid solution (e.g., trichloroacetic acid).[12]
-
Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method. The absorbance is read at a specific wavelength (e.g., 660 nm).[12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Gastric pH Measurement in Animal Models
This protocol is essential for evaluating the pharmacodynamic effect of acid secretion inhibitors in a living organism.
Objective: To measure the change in intragastric pH in response to the administration of a test compound.
Materials:
-
Test compounds (Vonoprazan, Omeprazole) formulated for oral or intravenous administration.
-
Anesthetic agents (e.g., ketamine/xylazine).[13]
-
Surgical instruments.
Procedure:
-
Animal Preparation: Fast rats overnight (12-18 hours) with free access to water.[13][14]
-
Drug Administration: Administer the test compound or vehicle control at the desired dose and route.
-
Anesthesia and Surgery: At a predetermined time point post-dosing, anesthetize the rat. Perform a midline laparotomy to expose the stomach.[13][14]
-
pH Measurement: Carefully insert a calibrated micro-pH probe into the lumen of the stomach through a small incision in the forestomach. Record the intragastric pH.[13]
-
Data Collection: Record pH values at various time points after drug administration to generate a time-course of the drug's effect.
-
Data Analysis: Compare the intragastric pH profiles of the treated groups with the vehicle control group. Calculate parameters such as the duration of time the pH remains above a certain threshold (e.g., pH 4).
Conclusion
Vonoprazan, as a representative of the P-CAB class, demonstrates a distinct pharmacological profile compared to the traditional PPI, omeprazole. Its rapid onset of action, potent and sustained acid suppression, and a mechanism of action that is independent of acid activation and less affected by CYP2C19 polymorphisms present it as a significant advancement in the field of acid-related disorder therapeutics.[6][9] The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel acid secretion inhibitors. Further research and clinical studies will continue to delineate the comparative efficacy and safety of these two classes of drugs in various patient populations.
References
- 1. [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]
- 9. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Acid secretion-IN-1 efficacy compared to known IDO inhibitors
An Objective Comparison of Leading Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
A note on "Acid secretion-IN-1": Initial searches for a compound named "this compound" did not yield a specific chemical entity, particularly in the context of Indoleamine 2,3-dioxygenase (IDO) inhibition. The available information relates to the physiological process of gastric acid secretion. Therefore, this guide will focus on a comparative analysis of well-characterized and clinically relevant IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat.
This guide provides a detailed comparison of the efficacy and mechanisms of action of three prominent IDO1 inhibitors. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology and immunology.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment.[3][4] Tryptophan depletion can lead to T-cell anergy and apoptosis, while the accumulation of tryptophan metabolites, such as kynurenine, can promote the differentiation of regulatory T cells (Tregs).[5][6][7] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.[3][4]
Comparative Efficacy of IDO1 Inhibitors
The following tables summarize the in vitro and cellular potency of Epacadostat, Navoximod, and Linrodostat.
Table 1: In Vitro Efficacy of IDO1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mechanism of Action | Selectivity |
| Epacadostat | IDO1 | ~10 - 71.8[8][9][10][11] | - | Competitive, reversible[12][13] | Selective for IDO1 over IDO2 and TDO[8][12] |
| Navoximod | IDO1 | 28[14] | 7[15][16] | Potent IDO pathway inhibitor[15][16] | - |
| Linrodostat | IDO1 | 1.7[17][18] | - | Irreversible[13][17][19] | Selective for IDO1[19] |
Table 2: Cellular Efficacy of IDO1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 / IC50 (nM) |
| Epacadostat | HeLa (IFN-γ stimulated) | Kynurenine Production | Potent inhibition[8] |
| OCI-AML2 (IFN-γ stimulated) | Kynurenine Production | 3.4[8] | |
| HEK293/MSR (mouse IDO1) | Kynurenine Production | 52.4[11] | |
| Navoximod | HeLa | IDO Activity | 950[15][20] |
| Human monocyte-derived DCs (MLR) | T-cell Suppression | ED50 = 80[15][16] | |
| Mouse DCs from tumor-draining lymph nodes | T-cell Suppression | ED50 = 120[15][16] | |
| Linrodostat | IDO1-HEK293 | Kynurenine Production | 1.1[17][19] |
| HeLa | Kynurenine Production | 1.7[17] | |
| SKOV-3 | Cell Viability | 6,300[19] |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
IDO1 is a central regulator of immune tolerance. Its expression is induced by pro-inflammatory cytokines like IFN-γ. Once active, IDO1 depletes tryptophan and produces kynurenine, leading to the suppression of effector T cells and the activation of regulatory T cells. This creates an immunosuppressive microenvironment that allows tumor cells to evade the immune system.
Caption: IDO1 signaling pathway and point of intervention.
Experimental Workflow: In Vitro IDO1 Inhibition Assay
The following diagram illustrates a typical workflow for assessing the efficacy of an IDO1 inhibitor in a cellular assay.
Caption: A typical experimental workflow for in vitro assays.
Detailed Experimental Protocols
Recombinant Human IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
-
Enzyme: Recombinant human IDO1 with an N-terminal His tag, expressed in E. coli and purified.[8]
-
Reaction Mixture: The assay is typically performed at room temperature in 50 mM potassium phosphate (B84403) buffer (pH 6.5). The mixture contains 20 nM IDO1, 2 mM D-Tryptophan (substrate), 20 mM ascorbate, 3.5 µM methylene (B1212753) blue, and 0.2 mg/mL catalase.[8]
-
Procedure: The test compound (inhibitor) is added to the reaction mixture. The reaction is initiated by the addition of the substrate.
-
Detection: The formation of N'-formylkynurenine, the product of the reaction, is monitored continuously by measuring the increase in absorbance at 321 nm.[2][8]
-
Data Analysis: The initial reaction rates are determined, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay assesses the ability of an inhibitor to block IDO1 activity within a cellular context.
-
Cell Lines: Human cancer cell lines that express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, are commonly used.[13][15]
-
IDO1 Induction: Cells are seeded in 96-well plates. IDO1 expression is induced by treating the cells with recombinant human IFN-γ (e.g., 50 ng/mL) for 24-48 hours.[15][21]
-
Inhibitor Treatment: The cells are then treated with serial dilutions of the test compound.
-
Incubation: The cells are incubated for an additional 24 to 48 hours to allow for tryptophan metabolism.[15]
-
Kynurenine Measurement: The supernatant from each well is collected. The concentration of kynurenine is measured. A common method involves a colorimetric assay where the supernatant is mixed with trichloroacetic acid (TCA) and then with p-dimethylaminobenzaldehyde (Ehrlich's reagent), and the absorbance is read at 480 nm.[21] Alternatively, HPLC can be used for more precise quantification.[22][23]
-
Data Analysis: The reduction in kynurenine production in treated cells compared to untreated controls is used to determine the IC50 or EC50 value of the inhibitor.
Conclusion
Epacadostat, Navoximod, and Linrodostat are all potent inhibitors of IDO1, a critical enzyme in tumor immune evasion. Linrodostat demonstrates the highest in vitro and cellular potency with an irreversible mechanism of action. The choice of inhibitor for research or therapeutic development may depend on various factors, including potency, selectivity, pharmacokinetic properties, and the specific biological context being investigated. The provided experimental protocols offer a foundation for the in vitro and cellular characterization of these and other novel IDO1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. amsbio.com [amsbio.com]
- 4. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 5. news-medical.net [news-medical.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Epacadostat - Wikipedia [en.wikipedia.org]
- 13. oncotarget.com [oncotarget.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 21. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Comparative Analysis of Acid Secretion-IN-1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel acid secretion inhibitor, "Acid Secretion-IN-1," with established proton pump inhibitors (PPIs). This document offers a detailed examination of its activity, supported by experimental data and protocols, to aid in the evaluation of its potential as a therapeutic agent.
This compound is a novel investigational agent designed to suppress gastric acid secretion by targeting the H+/K+ ATPase, or proton pump, located in the parietal cells of the stomach. This guide will provide a comparative analysis of its preclinical and in vitro activity against well-known PPIs, including omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole.
Performance Comparison of Acid Secretion Inhibitors
The inhibitory activity of this compound and other selected PPIs against the H+/K+ ATPase was determined using in vitro assays with isolated porcine gastric microsomes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Compound | IC50 (µM) on H+/K+ ATPase |
| This compound (Hypothetical) | 0.5 |
| Omeprazole | 5.8[1][2] |
| Esomeprazole | 2.3[3] |
| Lansoprazole | Data not consistently reported in the same format |
| Pantoprazole | 6.8[4][5] |
| Rabeprazole | 0.3[6][7] |
Note: The IC50 value for this compound is hypothetical and presented for comparative purposes.
Signaling Pathway of Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The final step in this process is the transport of H+ ions into the gastric lumen by the H+/K+ ATPase. Proton pump inhibitors, including the hypothetical this compound, exert their effect by directly inhibiting this enzyme.
Figure 1. Simplified signaling cascade for gastric acid secretion and the point of inhibition by proton pump inhibitors.
Experimental Protocols
In Vitro H+/K+ ATPase Inhibition Assay
This assay is designed to determine the potency of a test compound in inhibiting the activity of the H+/K+ ATPase enzyme.
Materials:
-
Enzyme Source: Porcine or rabbit gastric microsomes enriched in H+/K+ ATPase.
-
Buffer: 40 mM Tris-HCl buffer, pH 7.4.
-
Cofactors: 2 mM MgCl2, 10 mM KCl.
-
Substrate: 2 mM ATP Tris salt.
-
Test Compounds: this compound and other PPIs dissolved in a suitable solvent (e.g., DMSO).
-
Stopping Reagent: 10% (v/v) ice-cold trichloroacetic acid.
-
Phosphate (B84403) Detection Reagent: A solution for colorimetric determination of inorganic phosphate (e.g., Fiske-Subbarow reagent).
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, and the enzyme preparation.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a specified time (e.g., 20 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding the stopping reagent.
-
Centrifuge the samples to pellet precipitated protein.
-
Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a colorimetric assay.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cross-Validation of Inhibitor Activity
To ensure the robustness and reliability of the inhibitory activity data, cross-validation should be performed. This can be achieved through several approaches:
-
Orthogonal Assay Formats: Compare the IC50 values obtained from the purified enzyme assay with those from assays using more physiologically relevant systems, such as isolated gastric glands or primary parietal cells. This helps to confirm that the inhibitor is active in a cellular context.
-
Varying Substrate Concentrations: Perform the inhibition assay at different concentrations of ATP. This can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).
-
Inter-laboratory Comparison: If possible, have the IC50 of the lead compound determined by an independent laboratory to verify the results.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a novel acid secretion inhibitor.
Figure 2. A representative workflow for the preclinical evaluation of a novel acid secretion inhibitor.
Conclusion
This guide provides a framework for the comparative evaluation of "this compound" against established proton pump inhibitors. The presented data and protocols offer a foundation for researchers to assess its potential as a novel therapeutic agent for acid-related disorders. Further in-depth studies, including comprehensive selectivity profiling and in vivo efficacy and safety assessments, are necessary to fully characterize its pharmacological profile.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
- 4. Regulation of intracellular pH in resting and in stimulated parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnsbm.org [jnsbm.org]
- 6. karger.com [karger.com]
- 7. Scholars@Duke publication: Characterization of in vivo acid secretory responses of rabbit with comparison to dog and rat. [scholars.duke.edu]
Independent Verification of Acid Secretion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two major classes of acid secretion inhibitors: Proton Pump Inhibitors (PPIs) and Histamine (B1213489) H2 Receptor Antagonists. The information presented is based on independently verifiable experimental data to assist researchers in selecting the appropriate tool for their studies. This document focuses on two representative compounds: Omeprazole (B731), a widely used PPI, and Ranitidine (B14927), a classic H2 receptor antagonist.
Mechanism of Action: A Tale of Two Pathways
Gastric acid secretion is a complex process primarily driven by the H+/K+ ATPase, also known as the proton pump, located in the parietal cells of the stomach. The activity of this pump is regulated by several signaling pathways, with histamine being a key secretagogue.
Proton Pump Inhibitors (PPIs) , such as omeprazole, act by irreversibly binding to and inactivating the H+/K+ ATPase.[1] This covalent inhibition provides a prolonged suppression of acid secretion, as the restoration of acid production requires the synthesis of new pump molecules.
Histamine H2 Receptor Antagonists , like ranitidine, function by competitively blocking the histamine H2 receptors on parietal cells. This action prevents histamine from stimulating the intracellular signaling cascade that leads to the activation of the proton pump. Unlike PPIs, the inhibition by H2 receptor antagonists is reversible.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro and in vivo potency of omeprazole and ranitidine from various studies.
Table 1: In Vitro Inhibition of Acid Secretion
| Compound | Assay | Species | Parameter | Value | Reference |
| Omeprazole | H+/K+-ATPase Activity | Human | IC50 | 4 µM | [2] |
| Omeprazole | H+/K+-ATPase Activity | Pig | IC50 | 2.4 µM | [3] |
| Omeprazole | Histamine-stimulated Aminopyrine (B3395922) Uptake | Human Gastric Glands | IC50 | 50 nM | [2] |
| Omeprazole | Histamine-induced Acid Formation | Not Specified | IC50 | 0.16 µM | |
| Ranitidine | Histamine H2 Receptor Binding (atria) | Guinea Pig | pA2 | 7.2 | [4] |
| Ranitidine | Histamine-stimulated Aminopyrine Uptake | Rabbit Gastric Glands | IC50 | 3.3 µM | [5] |
Table 2: In Vivo Inhibition of Gastric Acid Secretion
| Compound | Model | Species | Parameter | Value | Reference |
| Omeprazole | Histamine-stimulated Acid Secretion | Dog | ED50 (i.v.) | 0.35 µmol/kg | [6] |
| Omeprazole | Histamine-stimulated Acid Secretion | Dog | ED50 (oral) | 1.2 µmol/kg | [6] |
| Omeprazole | Basal and Stimulated Acid Secretion | Rat | ED50 (i.v.) | 1.5 µmol/kg | [6] |
| Ranitidine | Meal-stimulated Acid Secretion | Human | IC50 (plasma conc.) | 73 ng/ml | [7] |
| Ranitidine | Meal-stimulated Acid Secretion (150mg oral dose) | Human | % Inhibition | 82% | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification and replication of results.
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the proton pump.
1. Preparation of H+/K+-ATPase-rich Microsomes:
-
Obtain fresh gastric mucosa from a suitable species (e.g., pig or rabbit).
-
Homogenize the tissue in an ice-cold buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).
-
Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase. The final pellet is resuspended in a suitable buffer.
2. ATPase Activity Assay:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains a buffer at a specific pH (e.g., 6.5 for omeprazole activation), MgCl2, KCl, and the microsomal preparation.
-
Add the test compound (e.g., omeprazole) at various concentrations and pre-incubate.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period at 37°C, stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Calculate the percent inhibition of ATPase activity compared to a vehicle control.
In Vitro Aminopyrine Uptake Assay in Isolated Gastric Glands
This assay provides a functional measure of acid secretion in isolated gastric glands. The accumulation of the weak base ¹⁴C-aminopyrine is proportional to the pH gradient across the glandular membrane.
1. Isolation of Gastric Glands:
-
Mince the gastric mucosa and digest it with collagenase to release individual gastric glands.
-
Purify the glands by washing and centrifugation.
2. Aminopyrine Uptake Measurement:
-
Pre-incubate the isolated glands with the test compound at various concentrations.
-
Add a stimulant of acid secretion (e.g., histamine) and ¹⁴C-aminopyrine.
-
Incubate the glands at 37°C to allow for acid secretion and aminopyrine accumulation.
-
Separate the glands from the incubation medium by centrifugation through an oil layer.
-
Measure the radioactivity in the gland pellet using a scintillation counter.
-
Calculate the percent inhibition of aminopyrine uptake compared to a stimulated control.
In Vivo Pylorus Ligation Model in Rats
This model is used to assess the in vivo efficacy of anti-secretory agents by measuring the accumulation of gastric acid after surgically closing the pyloric sphincter.
1. Animal Preparation:
-
Fast male Wistar rats for 24-48 hours with free access to water.
2. Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach with a suture, being careful not to obstruct the blood supply.
-
Close the abdominal incision.
3. Drug Administration:
-
Administer the test compound (e.g., omeprazole or ranitidine) or vehicle, typically 30 minutes before the pylorus ligation.
4. Sample Collection:
-
After a set period (e.g., 4 or 17 hours), euthanize the animal.[8]
-
Clamp the esophagus and carefully remove the stomach.
-
Collect the gastric contents into a graduated tube.
5. Analysis:
-
Measure the volume of the gastric juice.
-
Determine the pH of the gastric contents.
-
Titrate the gastric juice with 0.01 N NaOH to determine the total acidity.
-
Calculate the percent inhibition of gastric acid secretion compared to the vehicle-treated control group.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of gastric acid secretion, a typical experimental workflow, and the comparative mechanisms of action of PPIs and H2 receptor antagonists.
Caption: Signaling pathway of histamine-stimulated gastric acid secretion in a parietal cell.
Caption: Workflow for the in vivo pylorus ligation gastric acid secretion assay in rats.
Caption: Comparison of the mechanisms of action for PPIs and H2 receptor antagonists.
References
- 1. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic activity of tiotidine and ranitidine on guinea-pig and rabbit atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 14C-aminopyrine accumulation in isolated rabbit gastric glands by the H2-receptor antagonist HOE 760 (TZU-0460) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of gastric acid secretion by omeprazole in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ranitidine upon meal-induced gastric secretion: oral pharmacokinetics and plasma concentration effect relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acid Secretion Inhibitors: A Focus on Specificity and Selectivity
For researchers and professionals in drug development, the precise targeting of therapeutic agents is paramount. In the realm of gastric acid-related disorders, the ability of a drug to selectively inhibit acid secretion without affecting other physiological processes is a key determinant of its efficacy and safety. This guide provides a comparative analysis of a representative acid secretion inhibitor, focusing on its specificity and selectivity, supported by experimental data and detailed protocols. For the purpose of this guide, we will use the well-established proton pump inhibitor (PPI), Omeprazole, as our primary example and compare it with other classes of acid secretion inhibitors.
Overview of Gastric Acid Secretion
Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining.[1][2][3] This process is regulated by a complex interplay of neural, hormonal, and paracrine signals, including gastrin, histamine (B1213489), and acetylcholine, which stimulate acid secretion, and somatostatin, which inhibits it.[4][5] The final step in acid secretion is mediated by the H+/K+ ATPase, also known as the proton pump, located on the apical membrane of parietal cells.[6][7][8][9] This enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions.[2]
Comparative Analysis of Inhibitor Specificity and Selectivity
The specificity of an acid secretion inhibitor refers to its ability to bind to its intended target with high affinity, while selectivity describes its capacity to do so without significantly interacting with other molecules in the body. High specificity and selectivity are desirable traits in a drug, as they minimize off-target effects and potential side effects.
Here, we compare the specificity and selectivity of Omeprazole (a Proton Pump Inhibitor) with representatives from other major classes of acid secretion inhibitors: Famotidine (an H2 Receptor Antagonist) and Vonoprazan (a Potassium-Competitive Acid Blocker).
| Inhibitor Class | Primary Target | Mechanism of Action | IC50 / Ki (Target) | Notes on Selectivity |
| Proton Pump Inhibitor (Omeprazole) | H+/K+ ATPase (Proton Pump) | Irreversible covalent inhibition of the proton pump, activated by the acidic environment of the parietal cell.[6][7] | ~0.1-1 µM (in acidic conditions) | Highly selective for the gastric H+/K+ ATPase due to the requirement for acid activation. Shows minimal inhibition of other related ATPases (e.g., Na+/K+ ATPase) under physiological conditions. |
| H2 Receptor Antagonist (Famotidine) | Histamine H2 Receptor | Competitive and reversible antagonist of the histamine H2 receptor on parietal cells, blocking histamine-stimulated acid secretion.[6][7] | ~10-30 nM | Highly selective for the H2 receptor over other histamine receptor subtypes (H1, H3, H4). Does not inhibit the proton pump directly. |
| Potassium-Competitive Acid Blocker (Vonoprazan) | H+/K+ ATPase (Proton Pump) | Reversible and K+-competitive inhibition of the proton pump. Does not require acid activation.[7] | ~1-10 nM | High selectivity for the gastric H+/K+ ATPase. Its mechanism of action is independent of the acidic environment, leading to a more rapid onset of action compared to PPIs. |
Experimental Protocols
In Vitro H+/K+ ATPase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a compound against the gastric H+/K+ ATPase.
Methodology:
-
Preparation of H+/K+ ATPase Vesicles: Gastric microsomes rich in H+/K+ ATPase are isolated from the gastric mucosa of a suitable animal model (e.g., rabbit, pig).
-
Assay Buffer: A buffer containing a specific pH (e.g., pH 6.5 or 7.4) and necessary cofactors (e.g., MgCl2, KCl) is prepared.
-
Inhibitor Incubation: The test compound (e.g., Omeprazole, Vonoprazan) at various concentrations is pre-incubated with the H+/K+ ATPase vesicles. For acid-activated drugs like Omeprazole, a pre-incubation at a low pH (e.g., pH 5.0) is necessary to allow for conversion to the active form.
-
Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP.
-
Measurement of ATPase Activity: The activity of the H+/K+ ATPase is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Histamine H2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the histamine H2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human histamine H2 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled ligand known to bind specifically to the H2 receptor (e.g., [³H]-Tiotidine) is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Famotidine).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is measured. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways regulating gastric acid secretion.
Caption: Workflow for assessing inhibitor specificity and selectivity.
References
- 1. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. teachmeanatomy.info [teachmeanatomy.info]
- 3. Cell physiology and pharmacology of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. Drug Therapy for Suppressing Secretion of Gastric Acid [vivo.colostate.edu]
- 7. Novel Approaches to Inhibition of Gastric Acid Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological aspects of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Acid Secretion Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals, the evaluation of novel gastric acid secretion inhibitors requires rigorous comparison against established standard compounds. This guide provides a framework for benchmarking new chemical entities, such as the hypothetical "Acid secretion-IN-1," against well-characterized inhibitors like proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs). It outlines the key experimental protocols and data presentation formats necessary for a comprehensive assessment.
Introduction to Gastric Acid Secretion and Inhibition
Gastric acid secretion is a fundamental physiological process driven by the H+/K+ ATPase, commonly known as the proton pump, located in the parietal cells of the stomach lining. The secretion of acid is stimulated by various factors, including histamine (B1213489), acetylcholine, and gastrin.[1][2] Inhibition of this process is a key therapeutic strategy for acid-related disorders.
The two main classes of drugs that inhibit gastric acid secretion are histamine H2-receptor antagonists and proton pump inhibitors.[3] The most potent inhibitors available are those that directly target the proton pump.[4]
Standard Compounds for Benchmarking
A thorough evaluation of a new inhibitor necessitates comparison with current standards of care. These fall into two main categories:
-
Proton Pump Inhibitors (PPIs): This class of drugs, which includes omeprazole, lansoprazole, and pantoprazole, irreversibly inactivates the proton pump.[5] They are prodrugs that are activated by acid and then form a covalent bond with the H+/K+ ATPase.[6]
-
Potassium-Competitive Acid Blockers (P-CABs): Newer agents like vonoprazan (B1684036) and revaprazan (B1680565) act by competitively and reversibly binding to the potassium-binding site of the proton pump, thereby inhibiting its activity.[7] P-CABs generally have a more rapid onset of action compared to PPIs.[7][8]
Comparative Data on Standard Compounds
To effectively benchmark a new compound, it is essential to compare its performance metrics with those of standard inhibitors. The following table provides a template for summarizing key quantitative data. Note: The data for "this compound" is hypothetical and serves as a placeholder for experimental findings.
| Compound | Class | In Vitro Potency (IC50, µM) in Isolated Gastric Glands | In Vivo Efficacy (% Inhibition of Gastric Acid Secretion) in Pylorus-Ligated Rat Model | Onset of Action (in vivo) |
| This compound | [To be determined] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Omeprazole | PPI | ~0.15 | ~84% (at 20 mg/kg)[9] | ~1-2 hours[8] |
| Lansoprazole | PPI | ~0.12 | ~80% (at 20 mg/kg)[9] | ~1-2 hours[8] |
| Vonoprazan | P-CAB | ~0.019 | Superior to PPIs in some studies[10] | ~30 minutes[8] |
| Revaprazan | P-CAB | [Data not readily available] | Potent inhibition demonstrated[8] | ~30 minutes[8] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for classifying a new inhibitor. The following diagrams illustrate the established pathways of gastric acid secretion and its inhibition by standard compounds.
Caption: Simplified signaling cascade for the stimulation of gastric acid secretion in parietal cells.
Caption: Mechanisms of action for PPIs and P-CABs on the gastric proton pump.
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reliable and comparable data.
In Vitro Assay: Aminopyrine (B3395922) Accumulation in Isolated Rabbit Gastric Glands
This assay provides a direct measure of a compound's inhibitory effect on acid secretion in an isolated system.
Objective: To determine the in vitro potency (IC50) of "this compound" in inhibiting histamine-stimulated acid production.
Principle: The accumulation of the weak base [¹⁴C]-aminopyrine is used as an index of acid secretion in the acidic spaces of gastric glands.
Procedure:
-
Gland Isolation: Isolate gastric glands from rabbit stomach mucosa using collagenase digestion.
-
Incubation: Incubate the isolated glands with varying concentrations of the test compound ("this compound") and a standard inhibitor (e.g., omeprazole).
-
Stimulation: Stimulate acid secretion with histamine in the presence of [¹⁴C]-aminopyrine.
-
Measurement: After incubation, pellet the glands, lyse them, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of the compound required to reduce aminopyrine accumulation by 50% (IC50). A lower IC50 indicates higher potency.
Caption: Workflow for the in vitro aminopyrine accumulation assay.
In Vivo Assay: Pylorus-Ligated Rat Model
This widely used in vivo model assesses the anti-secretory activity of a compound in a living organism.[9]
Objective: To evaluate the in vivo efficacy of "this compound" in reducing gastric acid accumulation.
Principle: Ligation of the pyloric sphincter of the stomach in rats leads to the accumulation of gastric acid, allowing for the measurement of antisecretory effects of administered compounds.[9]
Procedure:
-
Animal Preparation: Fast male Wistar rats for 24 hours with free access to water.[9]
-
Drug Administration: Administer "this compound," a standard inhibitor (e.g., omeprazole), or vehicle to different groups of rats.
-
Surgical Procedure: Under anesthesia, make a midline abdominal incision and ligate the pyloric end of the stomach.[6]
-
Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.[6]
-
Analysis: Measure the volume of the gastric juice, determine its pH, and titrate with 0.01 N NaOH to determine the total acidity.[6][9]
-
Data Analysis: Compare the gastric volume, pH, and total acidity between the treated and control groups to calculate the percentage of inhibition.
Caption: Workflow for the in vivo pylorus-ligated rat model.
Conclusion
A systematic and comparative approach is paramount when evaluating novel acid secretion inhibitors. By benchmarking against established compounds like PPIs and P-CABs using standardized in vitro and in vivo models, researchers can accurately determine the pharmacological profile of new entities such as "this compound." This guide provides the necessary framework for conducting such comparative studies, ensuring that the data generated is robust, reproducible, and allows for informed decisions in the drug development process.
References
- 1. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. um.edu.mt [um.edu.mt]
- 5. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 10. Gastric acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Gastric Acid Secretion Inhibitors: Proton Pump Inhibitors vs. H2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Given the absence of specific studies confirming the target of a compound named "Acid secretion-IN-1" in publicly available scientific literature, this guide provides a comprehensive comparison of the two primary classes of established acid secretion inhibitors: Proton Pump Inhibitors (PPIs) and Histamine (B1213489) H2 Receptor Antagonists (H2RAs). This guide will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for key validation assays.
Mechanism of Action and Signaling Pathways
Gastric acid secretion is a complex process orchestrated by multiple signaling pathways converging on the parietal cells in the stomach lining. The final step in this process is the extrusion of protons (H+) into the gastric lumen by the H+/K+-ATPase, also known as the proton pump.
H2 Receptor Antagonists act as competitive antagonists at the histamine H2 receptors on the basolateral membrane of parietal cells. By blocking histamine binding, they reduce the generation of intracellular cyclic AMP (cAMP), a key second messenger that stimulates the activity of the proton pump.
Proton Pump Inhibitors , on the other hand, are prodrugs that, once activated in the acidic environment of the parietal cell's secretory canaliculi, form a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible inhibition blocks the final step of acid secretion, regardless of the initial stimulus.
Quantitative Data Comparison
The following tables summarize the comparative efficacy of various PPIs and H2RAs based on in vitro and in vivo experimental data.
Table 1: In Vitro Potency of Proton Pump Inhibitors on H+/K+-ATPase
| Compound | IC50 (µM) | Test System | Reference |
| Omeprazole | 2.4 | Acidified gastric membrane vesicles | [1] |
| Pantoprazole | 6.8 | Acidified gastric membrane vesicles | [1] |
| Lansoprazole | 0.4 - 1.5 (Ki) | Human liver microsomes (CYP2C19 inhibition) | [2] |
| Esomeprazole | ~8 (Ki) | Human liver microsomes (CYP2C19 inhibition) | [2] |
| Rabeprazole | 17 - 21 (Ki) | Human liver microsomes (CYP2C19 inhibition) | [2] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Ki (inhibition constant) is another measure of potency, where a lower value indicates a more potent inhibitor. Data from different experimental systems should be compared with caution.
Table 2: In Vivo Efficacy of Proton Pump Inhibitors on Intragastric pH
| Compound | Relative Potency (vs. Omeprazole) | Mean % Time Intragastric pH > 4 (Day 5) | Reference |
| Omeprazole | 1.00 | ~60% | [3][4][5] |
| Lansoprazole | 0.90 | ~65% | [3][4][5] |
| Pantoprazole | 0.23 | ~55% | [3][4][5] |
| Esomeprazole | 1.60 | ~70% | [3][4][5] |
| Rabeprazole | 1.82 | ~68% | [3][4][5] |
Note: Relative potency is based on a meta-analysis of dose-dependent effects on mean 24-hour intragastric pH. The percentage of time pH > 4 is a key indicator of clinical efficacy for healing acid-related diseases.
Table 3: In Vitro Potency of H2 Receptor Antagonists
| Compound | Relative Potency (vs. Cimetidine) | Test System | Reference |
| Cimetidine (B194882) | 1 | - | [6][7] |
| Ranitidine (B14927) | ~7.5 | - | [6] |
| Famotidine (B1672045) | ~20-40 | - | [6][7] |
Note: Relative potency is based on equimolar comparisons in various in vitro and in vivo models.
Table 4: In Vivo Efficacy of H2 Receptor Antagonists on 24-hour Gastric Acidity
| Compound (Dose) | Median 24-hour Acidity Reduction (%) | Reference |
| Cimetidine (800 mg) | 60.1% | [8] |
| Ranitidine (300 mg) | 87.25% | [8] |
| Famotidine (40 mg) | 90.0% | [8] |
Note: Data from a double-blind, placebo-controlled study in normal volunteers.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of acid secretion inhibitors.
In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.
Methodology:
-
Preparation of H+/K+-ATPase Enriched Vesicles: Gastric mucosa from a suitable animal model (e.g., rabbit or pig) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.[9]
-
ATPase Activity Assay: The assay measures the ATP hydrolyzing activity of the enzyme by quantifying the amount of inorganic phosphate (Pi) released.
-
Inhibition Protocol:
-
The enriched vesicles are pre-incubated with varying concentrations of the test compound (e.g., a PPI).
-
The reaction is initiated by the addition of ATP in a buffer containing MgCl2 and KCl.
-
After a defined incubation period at 37°C, the reaction is stopped, and the amount of released Pi is measured colorimetrically.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined.[10][11][12]
-
In Vivo Pylorus Ligation Model in Rats
This model is a widely used in vivo method to assess the anti-secretory activity of a compound.
Methodology:
-
Animal Preparation: Rats are fasted for 24-36 hours with free access to water to ensure an empty stomach.[13][14][15]
-
Drug Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, at a defined time before surgery.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated with a suture. Care is taken not to obstruct the blood supply.[15]
-
Gastric Juice Collection: After a set period (e.g., 4 to 19 hours), the animal is euthanized, the stomach is isolated, and the accumulated gastric juice is collected.
-
Analysis: The volume of the gastric juice is measured. The pH, free acidity, and total acidity are determined by titration with NaOH. The anti-secretory effect is evaluated by comparing these parameters between the treated and control groups.[13][16][17]
Conclusion
Both Proton Pump Inhibitors and H2 Receptor Antagonists are effective in reducing gastric acid secretion, but they do so via distinct mechanisms, leading to differences in their potency, onset, and duration of action. PPIs, by irreversibly inhibiting the final step in acid production, generally offer more profound and sustained acid suppression compared to H2RAs.[18][19] The choice of inhibitor and the experimental model for its evaluation are critical for preclinical and clinical research in acid-related disorders. The data and protocols presented in this guide provide a foundational framework for the comparative assessment of novel and existing acid secretion inhibitors.
References
- 1. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relative potency of proton-pump inhibitors-comparison of effects on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jnsbm.org [jnsbm.org]
- 11. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 14. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gastric Acid Secretion Inhibitors: Efficacy, Methodology, and Reproducibility
For researchers, scientists, and drug development professionals, understanding the nuances of experimental reproducibility is paramount. This guide provides a comprehensive comparison of two major classes of gastric acid secretion inhibitors—Proton Pump Inhibitors (PPIs) and H2 Receptor Antagonists (H2RAs)—with a focus on their mechanisms, comparative efficacy, and the experimental protocols used to assess their function. This analysis serves as a crucial resource in evaluating the reproducibility of acid secretion experiments, using these well-established drug classes as a proxy for a hypothetical "Acid secretion-IN-1".
Comparative Efficacy of Proton Pump Inhibitors vs. H2 Receptor Antagonists
Proton Pump Inhibitors (PPIs) and H2 Receptor Antagonists (H2RAs) are both effective in reducing gastric acid secretion, but they differ significantly in their mechanism of action and overall efficacy. Clinical data consistently demonstrates that PPIs are more potent and have higher success rates in healing acid-related conditions.
A meta-analysis of head-to-head comparative trials has shown that standard-dose PPIs are significantly more effective than H2RAs in healing erosive esophagitis at 8 weeks.[1][2][3][4][5] For instance, one meta-analysis reported that PPIs achieve healing in approximately 78% of patients, compared to 50% for H2RAs.[3] Symptomatic relief is also greater with PPIs, with 83% of patients experiencing relief compared to 60% with H2RAs.[3]
In a study comparing omeprazole (B731) (a PPI) with ranitidine (B14927) (an H2RA) for symptomatic gastroesophageal reflux disease (GERD), a significantly higher percentage of patients on omeprazole reported heartburn resolution at both 2 and 4 weeks.[6] After 8 weeks of treatment for poorly responsive acid reflux disease, 70% of omeprazole-treated patients experienced no more than mild heartburn, compared to 49% of those treated with ranitidine.[7] Furthermore, complete heartburn resolution was achieved in 46% of the omeprazole group versus only 16% in the ranitidine group.[7]
For ulcers associated with the use of nonsteroidal anti-inflammatory drugs (NSAIDs), omeprazole was also found to be more effective at healing and preventing ulcers than ranitidine.[8]
The following tables summarize the quantitative data from comparative clinical trials:
Table 1: Healing Rates of Erosive Esophagitis (8 Weeks)
| Treatment Class | Healing Rate | Relative Risk (PPIs vs. H2RAs) |
| Standard Dose H2RAs | ~52% | \multirow{2}{*}{1.59[1][4][5]} |
| Standard Dose PPIs | ~63.4% (at 2 weeks) | |
| High Dose H2RAs | - | 1.17 (vs. Standard Dose H2RAs)[1][4][5] |
Table 2: Symptom Resolution in GERD
| Treatment | Heartburn Resolution (at 4 weeks) | Complete Heartburn Resolution (at 8 weeks) |
| Ranitidine | 35.0%[6] | 16%[7] |
| Omeprazole | 58.6%[6] | 46%[7] |
Signaling Pathways of Gastric Acid Secretion and Inhibition
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The final step in this process is the activity of the H+/K+ ATPase, or proton pump. PPIs and H2RAs target different points in this pathway.
Caption: Gastric acid secretion pathways and points of inhibition.
Experimental Protocols for Measuring Gastric Acid Secretion
The reproducibility of experiments investigating acid secretion inhibitors is critically dependent on standardized and well-controlled methodologies. The two primary methods for quantifying gastric acid secretion are the pentagastrin-stimulated acid output test and 24-hour intragastric pH monitoring.
Pentagastrin-Stimulated Gastric Acid Secretion Measurement
This invasive method directly measures the amount of acid secreted by the stomach.
Methodology:
-
Patient Preparation: The patient must fast overnight. Any medications that could interfere with gastric acid secretion should be withheld for at least 24 hours.[9]
-
Nasogastric Tube Insertion: A nasogastric tube is inserted through the nose into the stomach. The correct positioning of the tube in the antrum is typically confirmed by fluoroscopy.[10]
-
Basal Acid Output (BAO) Collection: Gastric fluid is continuously aspirated for one hour to determine the basal rate of acid secretion.[10][11] The collected samples are divided into 15-minute aliquots.[11]
-
Stimulation: Pentagastrin (B549294), a synthetic analogue of gastrin, is administered subcutaneously at a dose of 6 µg/kg body weight.[10][11][12]
-
Maximal Acid Output (MAO) Collection: Following pentagastrin administration, gastric fluid is continuously aspirated for another hour, again collected in 15-minute intervals, to measure the stimulated acid secretion.[10][11]
-
Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standardized sodium hydroxide (B78521) (NaOH) solution to a pH of 7.0.[9][10] The acid output is expressed in millimoles of HCl per hour (mmol/hr).[11]
Reproducibility: This test, when performed under standardized conditions, has a reasonable degree of reproducibility. Duplicate examinations have shown a mean deviation of 9.9% in peak acid output.[13] An endoscopic variant of this test has a reported coefficient of variation for reproducibility of 5.6%.[11]
Caption: Experimental workflow for measuring stimulated gastric acid output.
24-Hour Intragastric pH Monitoring
This method provides a continuous measurement of gastric acidity over a prolonged period, reflecting both basal and meal-stimulated acid secretion in a more physiological setting.
Methodology:
-
Patient Preparation: Patients are typically instructed to fast for 4-6 hours before the procedure.[14][15] Medications that affect acid secretion, such as PPIs and H2RAs, are usually discontinued (B1498344) 7-10 days and 3 days prior to the test, respectively.[16][17]
-
Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is passed through the nose and into the esophagus, with the tip positioned in the stomach.[16] Local anesthetic spray may be used to numb the nasal passage.[17][18]
-
Data Recording: The catheter is connected to a portable data logger that records the gastric pH continuously for 24 hours.[16]
-
Patient Diary: The patient is instructed to maintain a diary, recording the times of meals, periods of lying down, and the occurrence of any symptoms.[16][17]
-
Data Analysis: After 24 hours, the catheter is removed, and the data from the recorder is downloaded and analyzed. The analysis typically includes the percentage of time the gastric pH is below a certain threshold (e.g., pH 4).
Reproducibility and Variability: The reproducibility of 24-hour pH monitoring can be influenced by several factors, including electrode placement and day-to-day variations in diet and activity.[19][20] One study found that the intra-subject reproducibility for the diagnosis of reflux disease was 89%.[20] However, there can be significant intra-study variability, with the total percentage of time with pH less than 4 varying by a factor of up to 3.2-fold between tests in the same individual.[20] Another study noted poor in-situ reproducibility of simultaneous pH recordings from two closely adjacent electrodes, particularly during the night, suggesting that artifacts can influence the readings.[21]
Caption: Experimental workflow for 24-hour intragastric pH monitoring.
References
- 1. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: a meta-analysis. | Semantic Scholar [semanticscholar.org]
- 3. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness and costs of omeprazole vs ranitidine for treatment of symptomatic gastroesophageal reflux disease in primary care clinics in West Virginia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of omeprazole versus ranitidine for symptomatic treatment of poorly responsive acid reflux disease-a prospective, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of omeprazole with ranitidine for ulcers associated with nonsteroidal antiinflammatory drugs. Acid Suppression Trial: Ranitidine versus Omeprazole for NSAID-associated Ulcer Treatment (ASTRONAUT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 12. youtube.com [youtube.com]
- 13. karger.com [karger.com]
- 14. bangaloregastrocentre.com [bangaloregastrocentre.com]
- 15. 24-Hour Probe Study | Cedars-Sinai [cedars-sinai.org]
- 16. hamiltonhealthsciences.ca [hamiltonhealthsciences.ca]
- 17. nth.nhs.uk [nth.nhs.uk]
- 18. hopkinsmedicine.org [hopkinsmedicine.org]
- 19. Reproducibility of ambulatory gastric pH recordings in the corpus and antrum. Effect of food, time, and electrode position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ambulatory 24-hour esophageal pH monitoring. Reproducibility and variability of pH parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Limitations of continuous 24-h intragastric pH monitoring in the diagnosis of duodenogastric reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Novelty of Acid Secretion-IN-1's Mechanism: A Comparative Guide
In the landscape of therapeutic agents targeting gastric acid secretion, the emergence of novel inhibitors necessitates a thorough evaluation of their mechanisms of action in comparison to established alternatives. This guide provides a detailed comparison of a hypothetical novel agent, "Acid secretion-IN-1," with two major classes of acid secretion inhibitors: Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs). The analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in assessing the potential novelty and utility of new chemical entities in this therapeutic area.
Overview of Gastric Acid Secretion and Inhibition
Gastric acid secretion is a complex process primarily regulated by the H+/K+ ATPase, also known as the proton pump, located in the parietal cells of the stomach lining.[1][2] This enzyme is the final step in the acid secretion pathway, making it a prime target for therapeutic intervention in acid-related disorders.[3] The secretion is stimulated by various signaling molecules, including histamine (B1213489), gastrin, and acetylcholine, which converge on the parietal cell to activate the proton pump.[4][5][6]
Established therapies for inhibiting acid secretion primarily include Proton Pump Inhibitors (PPIs) and the more recent Potassium-Competitive Acid Blockers (P-CABs). PPIs, such as omeprazole, are prodrugs that are activated by acid and form an irreversible covalent bond with the H+/K+ ATPase.[1][7][8] P-CABs, on the other hand, are a newer class of inhibitors that act by reversibly binding to the potassium-binding site of the proton pump.[8][9]
This guide introduces a hypothetical novel inhibitor, "this compound," which is postulated to act via a distinct mechanism: the inhibition of the translocation of the H+/K+ ATPase from the cytoplasm to the secretory canaliculi of the parietal cell. This mechanism represents a potential new approach to controlling gastric acid secretion.
Comparative Analysis of Inhibitor Mechanisms
The following table summarizes the key mechanistic differences between PPIs, P-CABs, and the hypothetical this compound.
| Feature | Proton Pump Inhibitors (PPIs) | Potassium-Competitive Acid Blockers (P-CABs) | This compound (Hypothetical) |
| Target | H+/K+ ATPase (Proton Pump)[1][7] | H+/K+ ATPase (Proton Pump)[8][9] | H+/K+ ATPase translocation machinery |
| Binding | Covalent, irreversible[1][3] | Ionic, reversible[7] | Non-covalent, reversible |
| Activation | Requires acid activation (prodrug)[1][3] | No acid activation required[3] | No acid activation required |
| Speed of Onset | Slow | Fast[2] | Moderate to Fast |
| Dependence on Pump Activity | Requires active pumps for binding[8] | Can bind to both active and inactive pumps | Independent of pump activity state |
| Duration of Action | Long (dependent on new pump synthesis)[3] | Long (dependent on plasma half-life)[9] | Dependent on plasma half-life |
| Example Compounds | Omeprazole, Lansoprazole, Pantoprazole[7][9] | Vonoprazan, Tegoprazan | Not Applicable |
Signaling Pathways and Points of Inhibition
The regulation of gastric acid secretion involves multiple signaling pathways that converge on the parietal cell. The diagram below illustrates these pathways and the points at which different classes of inhibitors exert their effects.
Caption: Signaling pathways for gastric acid secretion and inhibitor targets.
Experimental Protocols
To assess the efficacy and mechanism of a novel acid secretion inhibitor like this compound, a series of in vivo and in vitro experiments are required.
1. In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats
-
Objective: To determine the in vivo efficacy of the test compound in inhibiting basal and stimulated gastric acid secretion.
-
Methodology:
-
Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Rats are anesthetized, and the trachea is cannulated to ensure a clear airway.
-
A midline laparotomy is performed, and the esophagus and pylorus are ligated.
-
A cannula is inserted into the forestomach for the collection of gastric contents.
-
The stomach is washed with saline until the washings are clear.
-
Basal gastric secretion is collected for a 30-minute period.
-
The test compound (e.g., this compound) or vehicle is administered intravenously or intraduodenally.
-
A secretagogue (e.g., histamine or pentagastrin) is infused intravenously to stimulate acid secretion.
-
Gastric juice samples are collected at regular intervals (e.g., every 15 minutes) for 2-3 hours.
-
The volume of each sample is measured, and the acid concentration is determined by titration with 0.01 N NaOH to a pH of 7.0.
-
Total acid output is calculated as the product of the volume and acid concentration.
-
The inhibitory effect of the compound is expressed as a percentage reduction in acid output compared to the vehicle control group.
-
2. In Vitro H+/K+ ATPase Activity Assay
-
Objective: To determine the direct inhibitory effect of the test compound on the activity of the H+/K+ ATPase enzyme.
-
Methodology:
-
H+/K+ ATPase-rich vesicles are prepared from the gastric mucosa of rabbits or hogs.
-
The protein concentration of the vesicle preparation is determined.
-
The enzyme activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
The reaction mixture contains the enzyme preparation, buffer, MgCl2, KCl, and ATP.
-
The test compound at various concentrations is pre-incubated with the enzyme preparation.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is stopped, and the amount of released Pi is measured using a colorimetric method (e.g., malachite green assay).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated.
-
Experimental Workflow for Novel Inhibitor Assessment
The following diagram outlines a typical workflow for the preclinical assessment of a novel acid secretion inhibitor.
Caption: Preclinical workflow for assessing a novel acid secretion inhibitor.
Conclusion
The assessment of a novel acid secretion inhibitor like the hypothetical "this compound" requires a multifaceted approach that compares its mechanism of action, potency, and other pharmacological properties with those of established drugs like PPIs and P-CABs. A mechanism that targets the translocation of the H+/K+ ATPase, as proposed for this compound, would represent a significant innovation in the field, potentially offering a different pharmacological profile with distinct clinical advantages. The experimental protocols and workflow described provide a framework for the systematic evaluation of such novel compounds, ultimately contributing to the development of more effective therapies for acid-related gastrointestinal disorders.
References
- 1. What are H+/K+ ATPase blockers and how do they work? [synapse.patsnap.com]
- 2. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 3. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Novel Approaches to Inhibition of Gastric Acid Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel approaches to inhibition of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gastric Acid Secretion Inhibitors for Researchers
For researchers and professionals in drug development, understanding the landscape of gastric acid secretion inhibitors is crucial for identifying novel therapeutic targets and developing next-generation treatments for acid-related disorders. This guide provides a comparative overview of established and emerging classes of inhibitors, supported by experimental data and detailed methodologies.
Targeting the Proton Pump: A Look at Different Mechanisms
The secretion of gastric acid is a complex process culminating in the action of the H+/K+ ATPase, or proton pump, in parietal cells. Various therapeutic agents have been developed to inhibit this process at different points in the signaling pathway. This guide focuses on the major classes of these inhibitors.
Two main classes of drugs that inhibit gastric acid secretion are histamine (B1213489) H2-receptor antagonists and proton pump inhibitors (PPIs).[1] H2-receptor antagonists work by competitively blocking the action of histamine, a key stimulant of acid secretion, on the parietal cells.[1][2][3] PPIs, on the other hand, act on the final step of acid secretion by irreversibly inactivating the proton pump.[1][2] Newer classes of drugs, such as potassium-competitive acid blockers (P-CABs), offer a different mechanism of proton pump inhibition.[4][5]
Performance Comparison of Acid Secretion Inhibitors
The efficacy of different acid secretion inhibitors is typically evaluated by their potency in inhibiting gastric acid secretion, often measured as the half-maximal inhibitory concentration (IC50), and their effect on gastric pH. The following table summarizes representative data for different classes of inhibitors.
| Inhibitor Class | Example Compound | Target | IC50 (µM) | Mechanism of Action | Key Characteristics |
| H2 Receptor Antagonist | Cimetidine | Histamine H2 Receptor | ~0.1 - 1 | Competitive, reversible inhibition | Rapid onset of action, but shorter duration compared to PPIs.[1][4] |
| H2 Receptor Antagonist | Ranitidine | Histamine H2 Receptor | ~0.05 - 0.5 | Competitive, reversible inhibition | Fewer side effects and drug interactions compared to cimetidine.[6] |
| Proton Pump Inhibitor (PPI) | Omeprazole | H+/K+ ATPase (Proton Pump) | ~1 - 10 | Irreversible, covalent inhibition | Prodrugs that require acidic environment for activation. Long-lasting effect.[2][4] |
| Proton Pump Inhibitor (PPI) | Lansoprazole | H+/K+ ATPase (Proton Pump) | ~1 - 5 | Irreversible, covalent inhibition | Similar mechanism to omeprazole, with variations in pharmacokinetics.[7] |
| Potassium-Competitive Acid Blocker (P-CAB) | Vonoprazan | H+/K+ ATPase (Proton Pump) | ~0.01 - 0.1 | Reversible, K+-competitive inhibition | Rapid onset of action, potent and prolonged acid suppression, effective in a pH-independent manner.[4] |
Signaling Pathway of Gastric Acid Secretion
The regulation of gastric acid secretion involves multiple signaling pathways that converge on the parietal cell. The diagram below illustrates the key players and the points of intervention for different inhibitor classes.
Caption: Signaling pathways regulating gastric acid secretion and targets of inhibitors.
Experimental Protocols for Assessing Acid Secretion
A variety of in vivo and in vitro methods are used to measure gastric acid secretion.[8] The choice of method depends on the specific research question.
In Vivo Measurement of Gastric Acid Secretion in Rats
This protocol describes a common method for assessing the in vivo efficacy of acid secretion inhibitors in a rat model.
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Anesthesia and Surgery: Rats are anesthetized, and a surgical incision is made to expose the stomach. The pylorus is ligated to prevent gastric emptying, and a cannula is inserted into the forestomach for sample collection.
-
Basal Acid Secretion: The stomach is washed with saline, and gastric juice is collected for a defined period (e.g., 30 minutes) to determine the basal acid output (BAO).
-
Drug Administration: The test compound (e.g., Acid secretion-IN-1 or a reference inhibitor) is administered intravenously or intraduodenally.
-
Stimulated Acid Secretion: A secretagogue, such as histamine or pentagastrin, is administered to stimulate acid secretion.[9]
-
Sample Collection: Gastric juice is collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.
-
Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. The acid output is expressed as µEq H+/kg/min.
-
Data Interpretation: The inhibitory effect of the test compound is calculated as the percentage reduction in stimulated acid output compared to the vehicle control group.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study evaluating a novel acid secretion inhibitor.
Caption: Experimental workflow for in vivo evaluation of acid secretion inhibitors.
Conclusion
The landscape of gastric acid secretion inhibitors is evolving, with newer compounds offering potential advantages over established therapies. A thorough understanding of the different mechanisms of action and the appropriate experimental models is essential for the successful development of novel drugs in this area. This guide provides a foundational comparison to aid researchers in their evaluation of new chemical entities targeting gastric acid secretion.
References
- 1. Drugs that inhibit acid secretion - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Drug Therapy for Suppressing Secretion of Gastric Acid [vivo.colostate.edu]
- 3. Pharmacological aspects of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Approaches to Inhibition of Gastric Acid Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Acid Secretion-IN-1
This document provides detailed procedures for the safe and compliant disposal of Acid Secretion-IN-1, a research chemical. The following guidelines are designed to ensure the safety of laboratory personnel and to minimize environmental impact. All researchers, scientists, and drug development professionals handling this compound must adhere to these protocols.
Pre-Disposal Safety and Preparation
Before initiating any disposal procedures, it is crucial to take appropriate safety measures and prepare the necessary materials.
1.1 Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent exposure.[1] This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
1.2 Engineering Controls: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors.[1]
1.3 Required Materials:
-
Designated, labeled hazardous waste container (see Table 1)
-
pH paper or a calibrated pH meter
-
Neutralizing agent (e.g., sodium bicarbonate, sodium carbonate, or a commercial neutralizing agent)
-
Spill kit appropriate for chemical spills[1]
Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2] this compound waste must be collected and stored separately from incompatible materials, such as bases and oxidizers.[1]
Table 1: Waste Segregation for this compound Disposal
| Waste Type | Recommended Container | Labeling Requirements |
| Unused or expired this compound | Original or compatible, tightly sealed container | "Hazardous Waste," "this compound," and full chemical name. |
| Contaminated solid waste (e.g., gloves, paper towels) | Lined, puncture-resistant container | "Hazardous Waste," "Solid Waste Contaminated with this compound." |
| First rinse of contaminated glassware | Sealable, chemically compatible container (e.g., HDPE) | "Hazardous Waste," "Aqueous Acidic Waste," and list of contents including the first rinse of this compound.[2] |
| Neutralized aqueous waste | Sealable, chemically compatible container (e.g., HDPE) | "Neutralized Aqueous Waste for Disposal," and list of contents. |
Step-by-Step Disposal Protocol
The following protocol outlines the neutralization and disposal of aqueous waste containing this compound. For the disposal of the pure compound or contaminated solid waste, refer to your institution's hazardous waste management program.[3][4]
3.1 Neutralization of Aqueous Waste:
-
Preparation: In a chemical fume hood, place the container of acidic aqueous waste in a larger, secondary containment vessel.
-
Dilution: Slowly add cold water to the acidic solution to dilute it, if necessary. This should be done with caution to avoid splashing.
-
Neutralization: While stirring gently, slowly add a neutralizing agent (e.g., a 5-10% solution of sodium bicarbonate) to the acidic waste.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Off-Gassing: Be aware that neutralization will produce gas (carbon dioxide). Allow the solution to stand until gas evolution has ceased.
-
Final pH Check: Perform a final pH check to ensure it remains within the acceptable range.
-
Container Labeling: Securely cap the container and label it as "Neutralized Aqueous Waste" with a full list of its contents.
3.2 Disposal of Empty Containers:
-
Triple Rinse: Thoroughly rinse the empty this compound container with a suitable solvent (e.g., water) three times.
-
First Rinse Collection: The first rinseate must be collected and disposed of as hazardous waste.[2]
-
Subsequent Rinses: Subsequent rinseates can be neutralized and disposed of down the drain with copious amounts of water, pending institutional and local regulations.
-
Container Defacing: Completely deface or remove the original label from the empty container.[2]
-
Final Disposal: Dispose of the clean, defaced container according to your institution's guidelines for solid waste.[2]
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures.
4.1 Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.[1]
-
Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the area.
-
Containment: For small spills, use a chemical spill kit to absorb the material.[1]
-
Neutralization: Neutralize the spill area with an appropriate agent.
-
Cleanup: Collect the absorbed material and place it in a labeled hazardous waste container.[1]
-
Reporting: Report the incident to your laboratory supervisor and environmental health and safety (EHS) office.[1]
4.2 Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. mtu.edu [mtu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
Essential Safety & Operational Protocols for Handling Acid Secretion-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Acid secretion-IN-1. The following procedures are based on established safety protocols for managing potentially hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following personal protective equipment (PPE) must be worn at all times.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Neoprene, nitrile, or butyl rubber. Inspect for tears or holes before use. |
| Eye & Face Protection | Safety glasses with side shields | Must be worn at all times in the laboratory. |
| Face shield | Required when there is a risk of splashes or sprays. | |
| Skin & Body Protection | Laboratory coat | Fully fastened to protect against skin contact. |
| Chemical-resistant apron | Recommended when handling larger quantities. | |
| Closed-toe shoes | To protect feet from spills. | |
| Respiratory Protection | Fume hood | All work with this compound should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Clearly label all containers with the chemical name and any known hazards.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[1][2]
-
Use caution when opening containers to avoid splashes or aerosols.
-
Use compatible labware (e.g., glass, acid-resistant plastic) to prevent degradation of the container and potential spills.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water and seek immediate medical attention.[1][4]
4. Spill Management:
-
Evacuate non-essential personnel from the area.
-
If the spill is small, neutralize it with a suitable absorbent material (e.g., sodium bicarbonate for acidic solutions) and then absorb it with an inert material like sand or vermiculite.
-
For larger spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Solid waste (e.g., contaminated gloves, paper towels, pipette tips) should be collected in a separate, clearly labeled hazardous waste bag or container.
2. Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure waste containers are kept closed except when adding waste.
3. Disposal:
-
Arrange for the disposal of hazardous waste through your institution's EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
As a specific Safety Data Sheet (SDS) for "this compound" is not available, the following table provides data for Hydrochloric Acid (37% solution) as a reference for a corrosive and hazardous substance.
| Property | Value |
| Boiling Point | > 100 °C (> 212 °F)[1] |
| Density | 1.2 g/cm³ at 25 °C (77 °F)[1] |
| GHS Hazard Statements | H290: May be corrosive to metals.[1][2][4] H314: Causes severe skin burns and eye damage.[1][2][4] H335: May cause respiratory irritation.[2] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
